Palladium-109
Description
Properties
CAS No. |
14981-64-7 |
|---|---|
Molecular Formula |
Pd |
Molecular Weight |
108.90595 g/mol |
IUPAC Name |
palladium-109 |
InChI |
InChI=1S/Pd/i1+3 |
InChI Key |
KDLHZDBZIXYQEI-AKLPVKDBSA-N |
SMILES |
[Pd] |
Isomeric SMILES |
[109Pd] |
Canonical SMILES |
[Pd] |
Synonyms |
109Pd radioisotope Palladium-109 Pd-109 radioisotope |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Decay Characteristics of Palladium-109 for Dosimetry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay characteristics of Palladium-109 (¹⁰⁹Pd) and its implications for dosimetry in research and clinical applications. The document details the physical properties of ¹⁰⁹Pd, established methodologies for its dosimetric assessment, and its production.
Physical and Decay Characteristics of this compound
This compound is a beta-emitting radionuclide with properties that make it a candidate for various therapeutic applications in nuclear medicine.[1][2] It is produced through neutron activation of stable Palladium-108 (¹⁰⁸Pd).[3][4][5] Understanding its decay characteristics is fundamental for accurate dosimetry and the development of radiopharmaceuticals.
Table 1: Decay Characteristics of this compound (¹⁰⁹Pd)
| Parameter | Value | Reference(s) |
| Half-life (T½) | 13.7012 hours | [6][7] |
| Decay Mode | 100% Beta Minus (β⁻) | [8][9] |
| Maximum Beta Energy (Eβmax) | 1.116 MeV | [6][8] |
| Beta Decay Energy | 1115.949 ± 1.971 keV | [6] |
| Primary Decay Product | Silver-109m (¹⁰⁹ᵐAg) | [10] |
| Atomic Mass | 108.9059535 amu | [6] |
| Spin and Parity | 5/2+ | [6][7] |
The Decay Pathway of this compound
This compound decays exclusively via beta-minus emission to a metastable state of silver, Silver-109m (¹⁰⁹ᵐAg).[10] This daughter nuclide, with a half-life of 39.6 seconds, then decays to the stable Silver-109 (¹⁰⁹Ag) through isomeric transition, which is associated with the emission of an 88 keV photon and conversion electrons.[11][12] This two-step decay is a critical consideration for dosimetry, as both the high-energy beta particles from ¹⁰⁹Pd and the lower-energy emissions from ¹⁰⁹ᵐAg contribute to the absorbed dose.[11]
Dosimetry of this compound
Accurate dosimetry is crucial for evaluating the therapeutic efficacy and potential toxicity of radiopharmaceuticals containing ¹⁰⁹Pd. The process involves quantifying the absorbed dose to target tissues and organs at risk.
Table 2: Dosimetry Parameters for this compound (¹⁰⁹Pd) System
| Parameter | Description | Reference(s) |
| Primary Emissions | Beta particles (β⁻), Gamma rays (γ), Conversion and Auger electrons | [11][13] |
| ¹⁰⁹Pd Beta Emission | Eβmax = 1.116 MeV (100% yield) | [11][12] |
| ¹⁰⁹ᵐAg Gamma Emission | 88 keV (3.6% yield) | [11][12] |
| ¹⁰⁹ᵐAg Half-life | 39.6 seconds | [11] |
| Dosimetry Formalism | MIRD (Medical Internal Radiation Dose) schema is standard. | [7][9][10] |
| Computational Methods | Monte Carlo simulations (e.g., Geant4, MCNP) for patient-specific dosimetry. | [8][14][15][16] |
Methodologies for this compound Dosimetry
The determination of the absorbed dose from ¹⁰⁹Pd involves a combination of experimental measurements and computational modeling.
Production of this compound: ¹⁰⁹Pd is typically produced by neutron irradiation of an enriched ¹⁰⁸Pd target in a nuclear reactor.[12] The reaction is ¹⁰⁸Pd(n,γ)¹⁰⁹Pd. After irradiation, the ¹⁰⁹Pd is chemically separated and purified.
Gamma-Ray Spectroscopy: Gamma-ray spectroscopy is essential for identifying and quantifying the radionuclide.
-
Objective: To verify the identity and radionuclidic purity of the ¹⁰⁹Pd sample by detecting the characteristic 88 keV gamma-ray from the ¹⁰⁹ᵐAg daughter.
-
Experimental Setup: A high-purity germanium (HPGe) detector is commonly used due to its excellent energy resolution.[12] The detector is connected to a multichannel analyzer (MCA) to generate an energy spectrum.
-
Procedure:
-
The HPGe detector is calibrated using standard sources with known gamma energies.
-
The ¹⁰⁹Pd sample is placed at a defined distance from the detector.
-
The gamma-ray spectrum is acquired for a sufficient time to obtain good counting statistics.
-
The spectrum is analyzed to identify the 88 keV photopeak from ¹⁰⁹ᵐAg and to check for the presence of any gamma-emitting impurities.
-
Beta Spectroscopy: Beta spectroscopy is used to measure the energy spectrum of the beta particles emitted by ¹⁰⁹Pd.
-
Objective: To confirm the continuous beta spectrum and determine the maximum energy (Eβmax).
-
Experimental Setup: A silicon-lithium [Si(Li)] detector or a plastic scintillator is used to measure the electron energies.[3][17] The detector is placed in a vacuum chamber to minimize energy loss of the beta particles in the air.
-
Procedure:
-
The spectrometer is energy-calibrated using sources that emit conversion electrons of known energies.[17]
-
A thin source of ¹⁰⁹Pd is prepared to minimize self-absorption of the beta particles.
-
The beta spectrum is recorded.
-
The data is analyzed to determine the endpoint energy, which corresponds to Eβmax.
-
MIRD Formalism: The Medical Internal Radiation Dose (MIRD) schema is a standardized method for calculating the mean absorbed dose to organs from a radiopharmaceutical.[4][7][9][10][18]
-
Principle: The absorbed dose to a target organ is calculated based on the cumulative activity in a source organ, the energy emitted per nuclear transition, and the fraction of that energy absorbed by the target organ.
-
Methodology:
-
Determine the biodistribution and pharmacokinetics of the ¹⁰⁹Pd-labeled compound to calculate the cumulated activity (total number of disintegrations) in each source organ.
-
Use tabulated S-values, which represent the mean absorbed dose to a target organ per unit of cumulated activity in a source organ. These values are often pre-calculated using Monte Carlo methods for standard phantom models.[7]
-
Calculate the total absorbed dose to the target organ by summing the contributions from all source organs.
-
Monte Carlo Simulation: For patient-specific dosimetry, Monte Carlo simulations are the gold standard.[8][14][15][16][19]
-
Principle: This method simulates the transport of individual particles (beta particles and photons) through a model of the patient's anatomy and tracks the energy deposition in different tissues and organs.
-
Software: Commonly used Monte Carlo codes include Geant4, MCNP, and FLUKA.[15][16]
-
Methodology:
-
Patient-specific anatomical models are created from CT or MRI images.
-
The distribution of ¹⁰⁹Pd in the patient is determined from SPECT or PET images taken at multiple time points.
-
The Monte Carlo code simulates the decay of ¹⁰⁹Pd, tracking each emitted particle and its interactions within the patient's anatomy.
-
The energy deposited in each voxel of the anatomical model is recorded to generate a three-dimensional dose distribution map.
-
Experimental and Computational Workflow for ¹⁰⁹Pd Dosimetry
The following diagram illustrates the integrated workflow for the dosimetric evaluation of a ¹⁰⁹Pd-labeled compound.
Conclusion
This compound possesses decay characteristics, notably its energetic beta emission, that are of significant interest for targeted radionuclide therapy. A thorough understanding of its decay scheme and the application of rigorous dosimetric methodologies, including experimental characterization and computational modeling with the MIRD formalism and Monte Carlo simulations, are essential for the successful development and clinical translation of ¹⁰⁹Pd-based radiopharmaceuticals. This guide provides the foundational knowledge for researchers and drug developers to effectively utilize this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. ortec-online.com [ortec-online.com]
- 3. β-Spectroscopy - CAEN Educational [edu.caen.it]
- 4. Committee on Medical Internal Radiation Dose | SNMMI Value Initiative [snmmi.org]
- 5. researchgate.net [researchgate.net]
- 6. GAMMA RAY SPECTROSCOPY OF $sup 107$Cd, $sup 109$Pd, AND $sup 111$Pd (Journal Article) | OSTI.GOV [osti.gov]
- 7. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 8. aetic.theiaer.org [aetic.theiaer.org]
- 9. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radcommons.org [radcommons.org]
- 11. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. biomedres.us [biomedres.us]
- 15. biomedres.us [biomedres.us]
- 16. Development and Validation of RAPID: A Patient-Specific Monte Carlo Three-Dimensional Internal Dosimetry Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 18. aapm.org [aapm.org]
- 19. PERSONAL DOSIMETRY USING MONTE-CARLO SIMULATIONS FOR OCCUPATIONAL DOSE MONITORING IN INTERVENTIONAL RADIOLOGY: THE RESULTS OF A PROOF OF CONCEPT IN A CLINICAL SETTING - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-109: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physical and chemical properties of Palladium-109, this guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and logical workflows for the application of this promising radionuclide in therapeutic contexts.
This compound (¹⁰⁹Pd) is a beta-emitting radionuclide with properties that make it a compelling candidate for targeted radionuclide therapy. With a relatively short half-life and energetic beta emissions, it offers the potential for delivering a cytotoxic radiation dose to tumor cells while minimizing exposure to surrounding healthy tissues. This guide delves into the core characteristics of ¹⁰⁹Pd, its production, and its application in the radiolabeling of targeting molecules.
Physical Properties
This compound is characterized by its beta decay, leading to the formation of a metastable state of Silver-109 (¹⁰⁹ᵐAg), which subsequently decays to stable Silver-109. The key physical properties of this compound are summarized in the table below.
| Property | Value |
| Half-life | 13.7012 hours[1] |
| Decay Mode | Beta (β⁻) emission (100%)[1] |
| Decay Product | ¹⁰⁹ᵐAg (metastable), then ¹⁰⁹Ag (stable)[1] |
| Beta Decay Energy (Eβmax) | 1.116 MeV[1] |
| Beta Decay Energy (Eβavg) | ~0.37 MeV (calculated) |
| Gamma Emissions | 88.03 keV (from ¹⁰⁹ᵐAg decay, 3.6% intensity)[1] |
| Specific Activity (carrier-free) | ~1.85 GBq/mg (from enriched ¹⁰⁸Pd target)[2] |
Chemical Properties
The chemistry of palladium is central to its use in radiopharmaceuticals. As a transition metal, it forms stable complexes with a variety of ligands, enabling its attachment to targeting biomolecules.
| Property | Description |
| Chemical Form for Production | Typically produced as [¹⁰⁹Pd]PdCl₄²⁻ in a hydrochloric acid solution after dissolution of the irradiated target.[1] |
| Oxidation State | Primarily the +2 oxidation state (Pd²⁺) is utilized in chelation chemistry for radiolabeling. |
| Chelation Chemistry | Forms stable complexes with various chelating agents. Macrocyclic chelators such as TE1PA (a monopicolinate cyclam) have shown high efficiency and stability in complexing ¹⁰⁹Pd.[3] Bifunctional chelators, containing a chelating moiety and a reactive group for conjugation to biomolecules, are employed for radiolabeling. |
| Common Ligands | Ligands with nitrogen and sulfur donor atoms are effective for chelating palladium. Examples include derivatives of cyclam, porphyrins, and dithiocarbamates. |
Production of this compound
This compound is typically produced in a nuclear reactor via neutron capture by a stable Palladium-108 target. The use of enriched ¹⁰⁸Pd targets is preferred to maximize the production of ¹⁰⁹Pd and minimize the formation of other palladium radioisotopes.
Nuclear Reaction
The primary reaction for the production of this compound is:
¹⁰⁸Pd (n,γ) ¹⁰⁹Pd
The thermal neutron capture cross-section for this reaction is approximately 12.2 barns.[3]
Experimental Protocol: Production and Purification of this compound
This protocol outlines the general steps for the production and purification of ¹⁰⁹Pd from an irradiated palladium target.
Materials:
-
Enriched ¹⁰⁸Pd metal powder or foil
-
High-purity quartz or aluminum irradiation capsule
-
Aqua regia (3:1 mixture of concentrated HCl and concentrated HNO₃)
-
Concentrated HCl
-
Deionized water
-
Anion exchange resin (e.g., Dowex 1x8)
-
0.1 M HCl
-
6 M HCl
-
Heating apparatus
-
Centrifuge
-
Gamma-ray spectrometer
Procedure:
-
Target Preparation and Irradiation:
-
Accurately weigh the enriched ¹⁰⁸Pd target material.
-
Encapsulate the target in a high-purity quartz or aluminum capsule.
-
Irradiate the target in a nuclear reactor with a suitable thermal neutron flux (e.g., 1-2 x 10¹⁴ n/cm²·s) for a predetermined time to achieve the desired activity.[2]
-
-
Target Dissolution:
-
Conversion to Chloride Form and Removal of Nitrates:
-
Purification (Removal of Silver Impurities):
-
If natural palladium targets are used, radioactive silver isotopes (e.g., ¹¹¹Ag) may be produced as impurities.[4]
-
To the dissolved target solution in 6 M HCl, add a small amount of non-radioactive silver nitrate (B79036) (AgNO₃) solution to act as a carrier.[4]
-
The silver will precipitate as silver chloride (AgCl).[4]
-
Centrifuge the solution to pellet the AgCl precipitate.[4]
-
Carefully decant the supernatant containing the ¹⁰⁹Pd.[4]
-
Alternatively, for more robust separation, anion exchange chromatography can be employed. Load the dissolved target solution in 10 M HCl onto a Dowex 1x8 anion exchange column. Palladium will be retained on the resin, while silver isotopes will elute. The ¹⁰⁹Pd can then be eluted from the column with a suitable eluent.[5]
-
-
Final Formulation:
-
Evaporate the purified ¹⁰⁹Pd solution to dryness.
-
Reconstitute the residue in a suitable solvent for radiolabeling, such as 0.1 M HCl.[4]
-
-
Quality Control:
Radiolabeling with this compound
The conjugation of ¹⁰⁹Pd to a targeting molecule, such as a monoclonal antibody or a peptide, is a critical step in the development of a targeted radiopharmaceutical. This typically involves the use of a bifunctional chelator.
The Role of Bifunctional Chelators
A bifunctional chelator is a molecule with two distinct functional parts:
-
A strong chelating group that can stably bind the metallic radionuclide (in this case, Pd²⁺).
-
A reactive functional group (e.g., an isothiocyanate or an active ester) that can form a covalent bond with the targeting biomolecule.
The process involves first conjugating the bifunctional chelator to the biomolecule, followed by radiolabeling with ¹⁰⁹Pd.
Experimental Protocol: Radiolabeling of a Monoclonal Antibody with this compound
This protocol provides a general framework for the radiolabeling of a monoclonal antibody (mAb) with ¹⁰⁹Pd using a bifunctional chelator.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Bifunctional chelator (e.g., a derivative of TE1PA with a reactive group)
-
Purified ¹⁰⁹PdCl₂ in 0.1 M HCl
-
Reaction buffers (e.g., 0.1 M NH₄OAc at various pH values)[1]
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Conjugation of the Chelator to the Antibody:
-
Prepare a solution of the monoclonal antibody at a known concentration.
-
Dissolve the bifunctional chelator in a suitable organic solvent (e.g., DMSO).
-
Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1 chelator to antibody) and incubate under controlled conditions (e.g., room temperature for 1-2 hours) to allow for conjugation.
-
Purify the antibody-chelator conjugate from excess, unconjugated chelator using a size-exclusion chromatography column (e.g., PD-10).
-
-
Radiolabeling with ¹⁰⁹Pd:
-
To a reaction vial, add the purified antibody-chelator conjugate.
-
Add a suitable reaction buffer (e.g., 0.1 M NH₄OAc, pH 3.5-8.5).[1]
-
Add the purified ¹⁰⁹PdCl₂ solution to the vial.
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 90°C) for a defined period (e.g., 10-30 minutes).[1] Optimal conditions will depend on the specific chelator and antibody used.
-
-
Purification of the Radiolabeled Antibody:
-
After the incubation period, purify the ¹⁰⁹Pd-labeled antibody from unchelated ¹⁰⁹Pd using a size-exclusion chromatography column (e.g., PD-10).
-
-
Quality Control:
-
Radiochemical Purity: Determine the percentage of ¹⁰⁹Pd that is successfully chelated to the antibody using radio-TLC or radio-HPLC.
-
Radio-TLC: Spot a small aliquot of the final product on a TLC plate and develop it with a suitable mobile phase. The radiolabeled antibody will typically remain at the origin (Rf=0), while free ¹⁰⁹Pd will migrate with the solvent front.
-
Radio-HPLC: Inject an aliquot of the final product onto an appropriate HPLC column (e.g., size-exclusion or reversed-phase). The radiolabeled antibody will have a characteristic retention time, which will be different from that of free ¹⁰⁹Pd.
-
-
Immunoreactivity: Assess the ability of the radiolabeled antibody to bind to its target antigen using an in vitro binding assay.
-
Visualizing Key Processes
To further elucidate the properties and applications of this compound, the following diagrams illustrate key processes.
Caption: Decay scheme of this compound.
Caption: Production and purification workflow for this compound.
Caption: General workflow for radiolabeling an antibody with this compound.
This technical guide provides a foundational understanding of this compound for its application in radiopharmaceutical development. The provided data and protocols are intended to serve as a starting point for researchers, and specific experimental conditions may require further optimization based on the particular targeting molecule and desired application.
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the preparation of {sup 109}Pd and {sup 111}Ag by (n,{gamma}) reactions on natural palladium for possible applications in radionuclide therapy (Conference) | ETDEWEB [osti.gov]
In-Depth Technical Guide to Palladium-109: Half-life and Decay Energy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties of Palladium-109 (¹⁰⁹Pd), with a specific focus on its half-life and decay energy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the field of radiopharmaceuticals.
Quantitative Data Summary
The decay characteristics of this compound are crucial for its consideration in various applications, including therapeutic nuclear medicine. The following table summarizes the key quantitative data related to its half-life and decay energies.
| Property | Value and Uncertainty | Reference(s) |
| Half-life (t½) | 13.7012 hours | [1] |
| 13.6 hours | [2] | |
| 13.7 hours | [3] | |
| 13.58 (12) hours | [4] | |
| Beta Decay Energy (Qβ-) | 1115.949 ± 1.971 keV | [1] |
| 1.116 MeV | [1] | |
| 1.11608 MeV | [5][6] | |
| 1.12 MeV (Eβ(max)) | [7] | |
| Gamma Ray Energy | 88.03360 (103) keV | [4] |
Decay Scheme of this compound
This compound undergoes beta-minus (β⁻) decay, transforming into a metastable state of Silver-109 (¹⁰⁹ᵐAg). This isomeric state then decays to the stable ground state of Silver-109 (¹⁰⁹Ag) through isomeric transition (IT), accompanied by the emission of a gamma ray.[4][7]
The decay process can be summarized as follows:
¹⁰⁹Pd → ¹⁰⁹ᵐAg + β⁻ + ν̅ₑ
¹⁰⁹ᵐAg → ¹⁰⁹Ag + γ
The dominant decay pathway involves the emission of a beta particle with a maximum energy of 1.12 MeV.[7] The subsequent isomeric transition of Silver-109m releases a gamma photon with an energy of approximately 88 keV.[4]
Figure 1. Decay pathway of this compound.
Experimental Protocols
Production of this compound
This compound is typically produced by neutron capture of an enriched Palladium-108 target in a nuclear reactor. The relevant nuclear reaction is:
¹⁰⁸Pd (n,γ) ¹⁰⁹Pd
Methodology:
-
Target Preparation: An isotopically enriched Palladium-108 (¹⁰⁸Pd) target, typically in the form of a metal foil or powder, is prepared. The enrichment level of ¹⁰⁸Pd is a critical parameter for maximizing the production of ¹⁰⁹Pd and minimizing isotopic impurities.
-
Irradiation: The prepared ¹⁰⁸Pd target is placed in a high-flux nuclear reactor and irradiated with thermal neutrons. The neutron flux and irradiation time are key parameters that determine the final activity of the produced ¹⁰⁹Pd.
-
Post-irradiation Processing: Following irradiation, the target is allowed to cool to permit the decay of short-lived radioisotopes. Subsequently, the ¹⁰⁹Pd is chemically separated and purified from the remaining target material and any other activation products. This process is crucial to ensure the radionuclidic purity of the final product.
Measurement of Half-life
The half-life of this compound can be determined by measuring the decay of its activity over time using gamma-ray spectroscopy.
Methodology:
-
Sample Preparation: A sample of purified ¹⁰⁹Pd is prepared in a suitable geometry for gamma-ray counting.
-
Gamma-ray Spectroscopy: The sample is placed in a shielded, high-resolution gamma-ray spectrometer, typically equipped with a High-Purity Germanium (HPGe) detector.
-
Data Acquisition: The gamma-ray spectrum is acquired over a series of time intervals. The 88 keV gamma-ray peak corresponding to the decay of ¹⁰⁹ᵐAg is the primary focus of the measurement.
-
Data Analysis: The net peak area of the 88 keV photopeak is determined for each spectrum, correcting for background radiation. The natural logarithm of the net peak area (which is proportional to the activity) is plotted against the elapsed time. The decay constant (λ) is obtained from the slope of the resulting linear fit. The half-life (t½) is then calculated using the formula: t½ = ln(2)/λ.
Measurement of Decay Energy
The beta decay energy of this compound is measured using a beta spectrometer, while the gamma decay energy is determined with high precision using a calibrated gamma-ray spectrometer.
Beta Decay Energy Measurement Methodology:
-
Source Preparation: A thin, uniform source of ¹⁰⁹Pd is prepared to minimize self-absorption of the beta particles.
-
Beta Spectrometry: The source is placed in a beta spectrometer, which uses a magnetic or electric field to separate the beta particles based on their energy.
-
Data Analysis: The resulting beta spectrum is analyzed to determine the maximum energy (endpoint energy), which corresponds to the Qβ- value of the decay.
Gamma Decay Energy Measurement Methodology:
-
Spectrometer Calibration: The gamma-ray spectrometer is calibrated for energy using standard radioactive sources with well-known gamma-ray energies.
-
Spectrum Acquisition: The gamma-ray spectrum of the ¹⁰⁹Pd sample is acquired.
-
Peak Identification and Energy Determination: The centroid of the 88 keV photopeak is precisely determined, and its energy is calculated based on the energy calibration of the spectrometer.
Experimental and Quality Control Workflow
The production and quality control of this compound for research and pharmaceutical applications follow a stringent workflow to ensure purity, identity, and activity.
Figure 2. Production and quality control workflow for this compound.
Workflow Description:
-
Production: The process begins with the preparation of an enriched ¹⁰⁸Pd target, followed by neutron irradiation in a nuclear reactor. The final step in production is the chemical separation and purification of the ¹⁰⁹Pd.
-
Quality Control: Rigorous quality control measures are essential, especially for pharmaceutical applications.
-
Radionuclidic Purity: This is assessed using gamma spectroscopy to identify and quantify any gamma-emitting impurities.
-
Radiochemical Purity: For radiopharmaceutical preparations, the percentage of the radionuclide in the desired chemical form is determined, often using chromatographic techniques like HPLC or TLC.
-
Activity Calibration: The total activity of the ¹⁰⁹Pd sample is accurately measured using a calibrated dose calibrator.
-
-
Characterization: The fundamental nuclear properties of the produced ¹⁰⁹Pd are verified through the measurement of its half-life and decay energies, as described in the experimental protocols above.
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. Isotopes of palladium - Wikipedia [en.wikipedia.org]
- 3. Isotopes_of_palladium [chemeurope.com]
- 4. lnhb.fr [lnhb.fr]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
The 109Pd/109mAg In Vivo Generator: A Technical Guide for Combined β⁻ and Auger Electron Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and therapeutic potential of the 109Pd/109mAg in vivo generator. This system offers a unique approach to targeted radionuclide therapy by delivering a dual payload of medium-energy beta particles and a cascade of low-energy Auger and conversion electrons to cancer cells.
Core Principle: A Dual-Action Therapeutic Cascade
The fundamental principle of the 109Pd/109mAg in vivo generator lies in the radioactive decay of Palladium-109 (¹⁰⁹Pd) to its metastable daughter, Silver-109m (¹⁰⁹mAg). This decay process initiates a sequence of events with significant therapeutic implications.[1][2][3]
Initially, ¹⁰⁹Pd, with a half-life of 13.7 hours, undergoes β⁻ decay, emitting beta particles with a maximum energy of 1.12 MeV.[2][4][5] These beta particles have a tissue penetration of a few millimeters, making them effective for treating larger, solid tumors through a "crossfire" effect, where cells not directly targeted by the radiopharmaceutical can still receive a lethal dose of radiation.[2]
The decay product, ¹⁰⁹mAg, is a metastable isomer with a short half-life of 39.6 seconds.[4][5] It subsequently decays to the stable ¹⁰⁹Ag via isomeric transition. This transition is accompanied by the emission of an 88 keV gamma photon and, more importantly for therapeutic purposes, a cascade of conversion and Auger electrons.[2][4][5] These low-energy, high linear energy transfer (LET) electrons have a very short range (nanometers to micrometers), depositing their energy densely within the cell. If ¹⁰⁹mAg is localized within or near the cell nucleus, these Auger electrons can induce complex and difficult-to-repair double-strand breaks in DNA, leading to high cytotoxicity.[2][5]
This combined emission of both β⁻ particles and Auger electrons from a single system provides a powerful, dual-action therapeutic strategy capable of targeting both the bulk of a tumor and individual cancer cells, including micrometastases.[1][2][6]
Quantitative Data Summary
The following tables summarize the key physical properties and production parameters of the ¹⁰⁹Pd/¹⁰⁹mAg generator.
Table 1: Radionuclide Properties
| Radionuclide | Half-life | Decay Mode | Key Emissions | Max Energy (MeV) |
| ¹⁰⁹Pd | 13.7 hours[1] | β⁻ | β⁻ particles | 1.12[2][4] |
| ¹⁰⁹mAg | 39.6 seconds[4][5] | Isomeric Transition | Auger & Conversion e⁻, γ-rays (88 keV) | - |
Table 2: Production of ¹⁰⁹Pd
| Production Method | Target Material | Neutron Flux (n cm⁻² s⁻¹) | Irradiation Time | Resulting Specific Activity |
| Thermal Neutron Irradiation | Enriched ¹⁰⁸Pd (>98%)[5][7] | 3 x 10¹³[2][5] | 3 days[2] | 1.85 GBq/mg[2][5] |
| High-Flux Reactor | Enriched ¹⁰⁸Pd | >10¹⁵[4] | 7 hours[4] | Up to 40 GBq/mg[5] |
| Thermal Neutron Irradiation | Natural Pd[2] | 1–2 x 10¹⁴[2] | 1 hour[2] | - |
Experimental Protocols
This section details the methodologies for key experiments related to the production, characterization, and evaluation of the ¹⁰⁹Pd/¹⁰⁹mAg in vivo generator.
Production and Purification of ¹⁰⁹Pd
Objective: To produce high-purity ¹⁰⁹Pd via neutron irradiation of a ¹⁰⁸Pd target.
Methodology:
-
Target Preparation: An enriched metallic ¹⁰⁸Pd target (typically >98% enrichment) is weighed and encapsulated in a suitable container (e.g., quartz ampoule).[5][8]
-
Neutron Irradiation: The encapsulated target is irradiated in a nuclear reactor with a thermal neutron flux. Irradiation time and flux are dependent on the desired specific activity (see Table 2).[4][5][7]
-
Target Dissolution: Post-irradiation, the ¹⁰⁸Pd target is dissolved. A common procedure involves dissolving the metallic palladium in hot concentrated hydrochloric acid with the addition of an oxidizing agent like hydrogen peroxide.
-
Purification (if necessary): When using a natural palladium target, co-produced silver isotopes (e.g., ¹¹¹Ag) may need to be removed.[2] This can be achieved through chromatographic methods. However, with a highly enriched ¹⁰⁸Pd target, the level of such impurities is often negligible, making post-irradiation purification unnecessary.[5][9]
-
Activity Determination: The radioactivity of the resulting ¹⁰⁹Pd solution is determined by measuring the 88 keV gamma peak of its daughter, ¹⁰⁹mAg, using a calibrated gamma spectrometer.[4][5]
Evaluation of ¹⁰⁹mAg Retention in Nanoparticle-Based Generators
Objective: To determine the extent to which the daughter radionuclide, ¹⁰⁹mAg, is retained within or released from a nanoparticle-based delivery system after the decay of ¹⁰⁹Pd.
Methodology:
-
Preparation of ¹⁰⁹Pd-labeled Nanoparticles: Synthesize nanoparticles (e.g., palladium, gold-core/palladium-shell) and label them with ¹⁰⁹Pd.[1][7][9]
-
Incubation: The ¹⁰⁹Pd-labeled nanoparticles are incubated in a relevant biological buffer (e.g., PBS) or water.[9]
-
Separation of Nanoparticles from Supernatant: At various time points, the nanoparticles are separated from the solution. A common method is centrifugation at high speed (e.g., 13,400 rpm for 40 seconds), which pellets the nanoparticles.[9]
-
Measurement of Released ¹⁰⁹mAg: Immediately after separation, the supernatant, which contains any released ¹⁰⁹mAg, is measured using a NaI(Tl) scintillation detector at short intervals (e.g., every 15 seconds) to capture the decay of the short-lived ¹⁰⁹mAg.[9]
-
Data Analysis: The activity of ¹⁰⁹mAg in the supernatant is extrapolated back to the time of separation (time zero). This activity is then compared to the initial activity of ¹⁰⁹Pd in the nanoparticle sample to calculate the percentage of ¹⁰⁹mAg released.[4] A decay curve of the measured activity is plotted to confirm the half-life corresponds to that of ¹⁰⁹mAg.[4][5]
Note: In contrast to chelator-based systems where ¹⁰⁹mAg is often released, studies have shown that nanoparticle-based platforms can effectively retain the daughter radionuclide.[5][7][10]
In Vitro Cytotoxicity Assessment
Objective: To evaluate the cell-killing efficacy of ¹⁰⁹Pd-labeled therapeutic agents.
Methodology:
-
Cell Culture: Cancer cell lines relevant to the therapeutic target are cultured under standard conditions.[9]
-
Treatment: Cells are seeded in multi-well plates and, after adherence, are treated with varying concentrations (activities) of the ¹⁰⁹Pd-labeled agent (e.g., ¹⁰⁹Pd-nanoparticles, ¹⁰⁹Pd-labeled antibodies).[7][9] Control groups include untreated cells and cells treated with non-radioactive counterparts.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTS assay (e.g., CellTiter 96® Aqueous One Solution Reagent).[5][9] The absorbance is measured, which is proportional to the number of viable cells.
-
Data Analysis: The metabolic viability of treated cells is calculated as a percentage relative to the untreated control cells. Dose-response curves are generated to determine the activity of the radiopharmaceutical required to achieve a certain level of cell killing (e.g., IC50). Studies have shown that ¹⁰⁹Pd-labeled nanoparticles exhibit significantly higher cytotoxicity compared to nanoparticles labeled with pure β⁻ emitters (like ¹³¹I) or pure Auger electron emitters (like ¹²⁵I) at equivalent activities.[7][9][10]
The Challenge of Daughter Radionuclide Retention
A critical aspect of in vivo generator systems is the fate of the daughter radionuclide after the decay of the parent. In systems where ¹⁰⁹Pd is attached to a targeting molecule via a chelator (e.g., ¹⁰⁹Pd-cyclam), the decay process can lead to the release of the ¹⁰⁹mAg atom from the complex.[4][5][7] This is due to the Szilard-Chalmers effect and the different coordination chemistry of Ag⁺ compared to Pd²⁺.[4] The released ¹⁰⁹mAg can then diffuse away from the target site, potentially causing off-target toxicity to healthy tissues.[11]
Recent research has focused on using nanoparticle platforms, such as palladium nanoparticles or gold-core/palladium-shell nanoparticles, to overcome this limitation.[1][2][3] In these systems, the ¹⁰⁹Pd is incorporated into the metallic lattice of the nanoparticle. Following decay, the resulting ¹⁰⁹mAg atom remains trapped within the nanoparticle structure, ensuring that the high-LET Auger electrons are delivered to the intended target.[5][7][10][12]
Conclusion and Future Directions
The ¹⁰⁹Pd/¹⁰⁹mAg in vivo generator represents a promising platform for targeted radionuclide therapy, offering the combined advantages of β⁻ and Auger electron emissions. The development of nanoparticle-based delivery systems that ensure the retention of the ¹⁰⁹mAg daughter radionuclide at the target site has been a significant advancement, maximizing the therapeutic efficacy and minimizing off-target effects. Future research will likely focus on optimizing the design of these nanocarriers, conjugating them with highly specific targeting vectors (e.g., antibodies, peptides) for various cancer types, and conducting preclinical and clinical studies to fully evaluate the therapeutic potential of this innovative approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Au@109Pd Core-Shell Nanoparticles Conjugated to Panitumumab for the Combined β--Auger Electron Therapy of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. buyisotope.com [buyisotope.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Au@109Pd core-shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β- auger electron therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Auger Electron Emission from 109mAg Decay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastable silver-109 (109mAg), a radionuclide with a half-life of 39.6 seconds, has garnered significant interest in the field of nuclear medicine, particularly for targeted radionuclide therapy. Its therapeutic potential stems from its decay process, which involves the emission of a cascade of low-energy Auger and conversion electrons.[1] These electrons have a short range in tissue, leading to highly localized energy deposition, making 109mAg an attractive candidate for treating microscopic tumors and individual cancer cells with minimal damage to surrounding healthy tissue. This guide provides a comprehensive technical overview of the Auger electron emission from 109mAg decay, including its production, decay characteristics, and the methodologies for its analysis.
Production of 109mAg
109mAg is typically produced in-situ from the beta decay of its parent radionuclide, Palladium-109 (109Pd). This parent-daughter pair forms what is known as an in-vivo generator system. 109Pd can be produced in a nuclear reactor by neutron irradiation of either natural palladium or, more efficiently, enriched 108Pd targets.[1][2]
The production process can be summarized as follows:
-
Target Irradiation: An enriched metallic 108Pd target (typically >98%) is irradiated with thermal neutrons in a high-flux nuclear reactor.
-
Nuclear Reaction: The 108Pd nucleus captures a neutron to become 109Pd.
-
109Pd Decay: 109Pd undergoes β- decay with a half-life of 13.7 hours, transforming into the metastable state of silver, 109mAg.[1]
A significant advantage of this production method is the ability to produce 109Pd with high specific activity and radionuclidic purity.[1]
Decay Characteristics and Auger Electron Emission
The decay of 109mAg to the stable 109Ag isotope is characterized by an isomeric transition. In 3.6% of decays, this transition occurs via the emission of an 88 keV gamma photon.[1] The majority of decays, however, proceed through internal conversion, a process where the excitation energy of the nucleus is transferred to an orbital electron, which is then ejected from the atom.
This ejection of an inner-shell electron creates a vacancy, which is rapidly filled by an electron from a higher energy level. The energy released in this transition can either be emitted as a characteristic X-ray or, more favorably in this case, be transferred to another orbital electron, causing its ejection. This second ejected electron is an Auger electron. This process initiates a cascade of further electronic relaxations, resulting in the emission of multiple Auger and conversion electrons. The 109Pd/109mAg system is reported to emit approximately 18 conversion and Auger electrons per decay.[1]
Quantitative Decay Data
The following table summarizes the key quantitative data associated with the decay of 109mAg.
| Radiation Type | Energy (keV) | Intensity per 100 Decays |
| Gamma | 88.03 | 3.6 |
| Internal Conversion Electrons | ||
| K-shell | 62.52 | 41.8 |
| L-shell | 84.23 - 84.68 | 44.1 |
| M-shell | 87.32 - 87.67 | 9.04 |
| Auger Electrons | ||
| K-Auger (KLL, KLX, KXY) | 17.79 - 25.51 | 20.8 |
| L-Auger | 1.8 - 3.8 | 167.3 |
Note: Data is derived from the decay of 109Cd to 109mAg, which provides the most detailed available experimental data for the electron emissions of 109mAg.
Experimental Protocols for Auger Electron Spectroscopy
The measurement of Auger electrons from a radioactive source like 109mAg presents unique challenges due to the low energy of the electrons and the presence of a significant background from other decay products. While a specific, standardized protocol for 109mAg is not widely published, the following methodology outlines the key steps and considerations based on general principles of low-energy electron spectroscopy of radioactive isotopes.
Source Preparation
-
109Pd/109mAg Generator: A crucial component is the 109Pd/109mAg generator. 109Pd is produced as described above and can be incorporated into various chemical forms, such as nanoparticles, to contain the 109mAg daughter product.[1][2][3]
-
Sample Mounting: The radioactive source must be mounted on a suitable substrate that is compatible with the ultra-high vacuum (UHV) environment of the electron spectrometer. The source should be as thin as possible to minimize electron self-absorption.
Electron Spectroscopy Instrumentation
A high-resolution electron spectrometer is required to accurately measure the energy spectrum of the emitted Auger electrons. Key components of the experimental setup include:
-
Ultra-High Vacuum (UHV) Chamber: To prevent scattering of the low-energy electrons, the entire experiment must be conducted under UHV conditions (typically < 10-9 torr).
-
Electron Energy Analyzer: A cylindrical mirror analyzer (CMA) or a hemispherical analyzer is used to energy-disperse the emitted electrons.
-
Detector: An electron multiplier, such as a microchannel plate (MCP) detector, is used to detect the energy-selected electrons.
-
Magnetic Shielding: The spectrometer must be shielded from external magnetic fields to prevent deflection of the low-energy electrons.
Data Acquisition and Analysis
-
Energy Calibration: The energy scale of the spectrometer is calibrated using standard sources with well-known electron energies.
-
Spectrum Acquisition: The number of electrons is measured as a function of their kinetic energy to generate the Auger electron spectrum.
-
Background Subtraction: The raw spectrum will contain a significant background from scattered electrons and other sources. This background must be carefully modeled and subtracted to isolate the Auger peaks.
-
Peak Identification and Quantification: The energies of the peaks in the corrected spectrum are used to identify the specific Auger transitions. The area under each peak is proportional to the intensity of that transition.
Visualizations
109mAg Decay and Auger Emission Pathway
Caption: Isomeric transition of 109mAg leading to Auger electron emission.
Experimental Workflow for 109mAg Auger Spectroscopy
Caption: From production to analysis of 109mAg Auger electrons.
Conclusion
The decay of 109mAg presents a rich source of low-energy Auger and conversion electrons, making it a highly promising candidate for targeted radionuclide therapy. The ability to produce 109mAg from a 109Pd generator system provides a practical means for its application in a clinical setting. While the direct experimental measurement of the complete Auger electron spectrum of 109mAg remains a complex undertaking, a thorough understanding of its decay characteristics and the principles of low-energy electron spectroscopy is essential for the continued development and optimization of 109mAg-based radiopharmaceuticals. Further detailed experimental studies are warranted to precisely quantify the Auger electron yields and energy distributions, which will be critical for accurate dosimetry calculations and the design of next-generation therapeutic agents.
References
- 1. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Au@109Pd core-shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β- auger electron therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Energetic Fingerprint: A Technical Guide to the Beta Emission Spectrum of Palladium-109
For Immediate Release
PALLADIUM-109 DECAY CHARACTERISTICS: A COMPREHENSIVE ANALYSIS FOR SCIENTIFIC AND PHARMACEUTICAL APPLICATIONS
This technical guide provides an in-depth analysis of the beta emission energy spectrum of this compound (¹⁰⁹Pd), a radionuclide of significant interest in targeted radionuclide therapy and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its decay properties, experimental methodologies for spectrum analysis, and the underlying nuclear physics.
Introduction to this compound
This compound is a beta-emitting radionuclide with a half-life of 13.7012 hours.[1] It decays via beta-minus (β⁻) emission to a metastable state of Silver-109 (¹⁰⁹ᵐAg), which subsequently de-excites to the stable ¹⁰⁹Ag. The relatively short half-life and the energetic beta particles make ¹⁰⁹Pd a promising candidate for various therapeutic applications in nuclear medicine. A thorough understanding of its beta emission spectrum is crucial for accurate dosimetry, treatment planning, and the development of novel radiopharmaceuticals.
Decay Scheme and Beta Transitions of this compound
The decay of ¹⁰⁹Pd to ¹⁰⁹Ag is characterized by a complex series of beta transitions to various excited states of the daughter nucleus. The total decay energy (Qβ) for this process is approximately 1116.1 keV.[2] The vast majority of the decays (99.891%) proceed via an allowed transition to the 88.03 keV metastable state of ¹⁰⁹Ag.[2] However, several other lower-probability beta transitions to higher excited states also occur, including first-forbidden non-unique transitions.
The decay scheme can be visualized as a series of transitions from the ground state of ¹⁰⁹Pd to the various energy levels of ¹⁰⁹Ag, followed by gamma de-excitation of these levels.
Figure 1: Simplified decay scheme of this compound.
Quantitative Data on Beta Transitions
The following table summarizes the key beta transitions in the decay of ¹⁰⁹Pd. The endpoint energy represents the maximum kinetic energy of the emitted beta particle for that specific transition.
| Endpoint Energy (keV) | Probability (%) | Transition Type | log ft |
| 1028.1 | 99.891 | Allowed | 6.134 |
| 804.7 | 0.0191 | 1st Forbidden Non-unique | 9.46 |
| 700.9 | 0.0063 | 1st Forbidden Non-unique | 9.73 |
| 414.2 | 0.00460 | 1st Forbidden Non-unique | 9.08 |
| 391.8 | 0.0204 | Allowed | 8.351 |
| 380.8 | 0.0334 | Allowed | 8.096 |
| 304.1 | 0.000108 | Allowed | 10.3 |
| 253.3 | 0.00167 | 1st Forbidden Non-unique | 8.82 |
| 246.6 | 0.0194 | Allowed | 7.72 |
| 205.1 | 0.00166 | Allowed | 8.53 |
| 204.0 | 0.000074 | 1st Forbidden Non-unique | 9.87 |
| 17.6 | 0.00018 | Allowed | 6.22 |
Data sourced from the LNE-LNHB/CEA Table of Radionuclides.[2]
The Continuous Beta Energy Spectrum
Unlike alpha or gamma decay which produce monoenergetic particles, beta decay results in a continuous energy spectrum for the emitted beta particles (electrons). This is because the decay energy is shared between the beta particle and an antineutrino. The shape of this continuous spectrum is a fundamental characteristic of the radionuclide and is influenced by the type of beta transition (allowed or forbidden).
The dominant allowed transition in ¹⁰⁹Pd decay to the 88.03 keV level of ¹⁰⁹ᵐAg dictates the overall shape of the beta spectrum, which will exhibit a broad distribution of electron energies up to a maximum of 1028.1 keV. Superimposed on this main spectrum will be the lower-intensity continuous spectra from the other beta transitions, each with their own characteristic shape and endpoint energy.
Experimental Protocols for Measuring the Beta Spectrum
The accurate measurement of the beta energy spectrum of ¹⁰⁹Pd requires a well-defined experimental setup and a meticulous protocol. A common and effective method involves the use of a semiconductor detector-based beta spectrometer.
Experimental Setup
A typical experimental setup for beta spectroscopy of ¹⁰⁹Pd would consist of the following components:
-
This compound Source: A thin, uniformly deposited source of ¹⁰⁹Pd is essential to minimize self-absorption of the beta particles.
-
Vacuum Chamber: The source and detector are placed in a vacuum chamber to eliminate energy loss of the beta particles due to scattering in air.
-
Semiconductor Detector: A silicon detector, such as a Passivated Implanted Planar Silicon (PIPS) or a Silicon Drift Detector (SDD), is commonly used. For the energy range of ¹⁰⁹Pd, a detector with a thickness of at least 1 mm is recommended to ensure full energy deposition of the most energetic beta particles.[3]
-
Preamplifier: To amplify the small charge signal from the detector.
-
Spectroscopy Amplifier: To shape and further amplify the signal for optimal analysis.
-
Multichannel Analyzer (MCA): To sort the amplified pulses by their height (which is proportional to the energy of the detected beta particle) and generate an energy spectrum.
-
Data Acquisition System: A computer with appropriate software to control the MCA and store the spectral data.
Figure 2: Conceptual workflow for the experimental measurement and analysis of the ¹⁰⁹Pd beta spectrum.
Energy Calibration
Accurate energy calibration of the spectrometer is paramount. This is typically performed using standard beta sources with well-known conversion electron energies or beta endpoint energies. Suitable calibration sources for the energy range of ¹⁰⁹Pd (up to ~1.1 MeV) include:
| Calibration Source | Relevant Emission | Energy (keV) |
| ¹³⁷Cs | Conversion Electron (K-shell) | 624.2 |
| ²⁰⁷Bi | Conversion Electron (K-shell) | 481.7, 975.6 |
| ¹¹³Sn | Conversion Electron (K-shell) | 363.8 |
| ⁹⁰Sr/⁹⁰Y | Beta Endpoint | 546 (⁹⁰Sr), 2280 (⁹⁰Y) |
A calibration curve is generated by plotting the known energies of the calibration sources against the corresponding channel numbers in the MCA. This allows for the conversion of the channel axis of the ¹⁰⁹Pd spectrum to an energy axis.
Data Analysis: The Kurie Plot
The Kurie plot is a powerful tool for analyzing the shape of a beta spectrum and accurately determining its endpoint energy. For an allowed beta transition, a plot of [N(E) / (pE * F(Z,E))]^(1/2) versus energy E will yield a straight line that intersects the energy axis at the endpoint energy. Here, N(E) is the number of counts at energy E, p is the momentum of the beta particle, and F(Z,E) is the Fermi function, which corrects for the Coulomb interaction between the emitted beta particle and the daughter nucleus.
For the first-forbidden non-unique transitions present in the decay of ¹⁰⁹Pd, the Kurie plot will not be a straight line. A shape factor, C(E), which depends on the specific nuclear matrix elements involved in the transition, must be included in the denominator of the Kurie plot equation: [N(E) / (pE * F(Z,E) * C(E))]^(1/2). The determination of the shape factor can be complex and often requires theoretical calculations or advanced experimental techniques such as beta-gamma coincidence spectroscopy.[4][5]
Advanced Techniques: Beta-Gamma Coincidence Spectroscopy
To disentangle the complex beta spectrum of ¹⁰⁹Pd and accurately characterize the low-probability transitions, beta-gamma coincidence spectroscopy can be employed.[6][7] This technique involves simultaneously detecting the beta particle and the subsequent gamma ray emitted from the de-excitation of the daughter nucleus. By gating on a specific gamma-ray energy, one can isolate the beta spectrum that directly feeds the energy level from which that gamma ray originates. This allows for a more precise determination of the endpoint energies and shapes of the individual beta branches.
Conclusion
The beta emission energy spectrum of this compound is a critical parameter for its application in nuclear medicine and scientific research. The spectrum is dominated by a high-intensity allowed transition, with several lower-intensity allowed and first-forbidden non-unique transitions contributing to its overall shape. Accurate experimental determination of this spectrum requires a carefully designed beta spectrometer, precise energy calibration, and sophisticated data analysis techniques such as the Kurie plot. Advanced methods like beta-gamma coincidence spectroscopy can provide further insights into the detailed structure of the decay scheme. The data and methodologies presented in this guide serve as a valuable resource for professionals working with this important radionuclide.
References
- 1. geant4-forum.web.cern.ch [geant4-forum.web.cern.ch]
- 2. frontiersin.org [frontiersin.org]
- 3. A Dual-Channel Spectrometer Based on 1mm-Thick SDDs for the Study of Nuclear Beta Decays | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. 4$pi$-$beta$-$gamma$ COINCIDENCE COUNTING FOR THE CALIBRATION OF NUCLIDES WITH COMPLEX DECAY SCHEMES (Journal Article) | OSTI.GOV [osti.gov]
- 6. mirion.com [mirion.com]
- 7. diva-portal.org [diva-portal.org]
The Therapeutic Arsenal of Palladium-109: An In-depth Technical Guide to a Promising Radionuclide
For Immediate Release
This technical guide provides a comprehensive overview of the radionuclide Palladium-109 (¹⁰⁹Pd), exploring its vast potential in the landscape of radionuclide therapy. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and preclinical evidence supporting the use of ¹⁰⁹Pd in oncology.
Introduction: The Emergence of this compound in Radionuclide Therapy
This compound is a β⁻ and Auger electron-emitting radionuclide, a combination that offers a potent dual-action mechanism for cancer cell destruction.[1][2] The moderate-energy beta particles provide a therapeutic effect over several cell diameters, effectively targeting solid tumors, while the low-energy Auger electrons deposit their energy over a very short range, leading to highly localized and lethal damage to cellular components, particularly DNA, when the radionuclide is internalized.[3] This unique decay profile, coupled with a convenient half-life of 13.7 hours, positions ¹⁰⁹Pd as an attractive candidate for targeted radionuclide therapy.[1][4]
This guide will systematically explore the production and purification of ¹⁰⁹Pd, the chemistry of attaching it to targeting molecules, and the preclinical evidence of its therapeutic efficacy. We will also examine the molecular mechanisms through which ¹⁰⁹Pd exerts its cytotoxic effects.
Physicochemical Properties and Production of this compound
A thorough understanding of the physical and chemical characteristics of ¹⁰⁹Pd is fundamental to its application in radiopharmaceuticals.
Decay Characteristics
This compound decays via β⁻ emission to a metastable state of Silver-109 (¹⁰⁹ᵐAg), which then rapidly decays to stable ¹⁰⁹Ag. The key decay properties are summarized in the table below.
| Property | Value |
| Half-life (T₁/₂) | 13.7 hours[1][4] |
| Primary Emission | β⁻ particle[1][4] |
| Maximum Beta Energy (Eβmax) | 1.12 MeV[1][4] |
| Gamma-ray Emission | 88 keV (3.6% abundance) from ¹⁰⁹ᵐAg[1][4] |
| Secondary Emission | Auger and conversion electrons from ¹⁰⁹ᵐAg decay[2][3] |
Production and Purification
High-purity ¹⁰⁹Pd is crucial for the successful formulation of radiopharmaceuticals. The most common production method involves the neutron irradiation of enriched ¹⁰⁸Pd targets.
Experimental Protocol: Production and Purification of this compound
1. Target Irradiation:
-
Target Material: Enriched metallic ¹⁰⁸Pd (typically >98%).[2][4]
-
Irradiation: The target is bombarded with thermal neutrons in a nuclear reactor. A typical neutron flux is in the range of 1.5 x 10¹⁴ to 3 x 10¹³ n/cm²·s for a duration of 7 hours to 3 days.[1][2]
2. Target Dissolution:
-
After a cooling period, the irradiated target is dissolved in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 ratio).[2]
-
The solution is heated to ensure complete dissolution and then evaporated to dryness.[2]
3. Conversion to Chloride Form:
-
To remove nitrates, the solid residue is repeatedly dissolved in 0.1 M HCl and evaporated to dryness. This process is typically repeated three times.[2]
-
The final residue is dissolved in 6 M HCl to obtain a solution of H₂PdCl₄.[2]
4. Purification from Impurities:
-
A potential radionuclidic impurity is ¹¹¹Ag, which can be formed from the neutron activation of other palladium isotopes present in the target.
-
¹¹¹Ag is removed by precipitation as silver chloride (AgCl). A solution of AgNO₃ in dilute HNO₃ is added to the H₂PdCl₄ solution to precipitate the ¹¹¹Ag.[2]
-
The AgCl precipitate is then removed by centrifugation.[2]
The following workflow illustrates the production and purification process:
Radiolabeling Chemistry: Attaching ¹⁰⁹Pd to Targeting Moieties
The successful delivery of ¹⁰⁹Pd to tumor cells relies on its stable attachment to a targeting molecule, such as a monoclonal antibody or a small molecule like a porphyrin. This is achieved through the use of bifunctional chelators.
Chelators for this compound
The choice of chelator is critical to ensure the in vivo stability of the ¹⁰⁹Pd-radiopharmaceutical, preventing the release of the radionuclide and subsequent off-target toxicity. Several chelators have been investigated for this purpose.
Radiolabeling of Monoclonal Antibodies
Monoclonal antibodies (mAbs) offer high specificity for tumor-associated antigens. The radiolabeling of mAbs with ¹⁰⁹Pd typically involves a bifunctional chelator that is first conjugated to the antibody, followed by the introduction of the radionuclide.
Experimental Protocol: Radiolabeling of Monoclonal Antibodies with ¹⁰⁹Pd
1. Antibody-Chelator Conjugation:
-
A bifunctional chelator (e.g., a derivative of DTPA or DOTA) with a reactive group (e.g., isothiocyanate) is reacted with the monoclonal antibody in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0).
-
The reaction mixture is incubated to allow the formation of a stable covalent bond between the chelator and the antibody.
-
The resulting antibody-chelator conjugate is purified to remove any unreacted chelator, often using size-exclusion chromatography.
2. Radiolabeling:
-
The purified antibody-chelator conjugate is incubated with a solution of purified ¹⁰⁹PdCl₂ in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0-6.0).
-
The reaction is allowed to proceed at an optimized temperature and for a specific duration to achieve high radiolabeling efficiency.
3. Quality Control:
-
The radiolabeled antibody is purified from unchelated ¹⁰⁹Pd using methods like size-exclusion chromatography or dialysis.
-
The radiochemical purity of the final product is determined using techniques such as instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).
The following diagram illustrates the general workflow for antibody radiolabeling:
Radiolabeling of Porphyrins
Porphyrins are a class of organic compounds that have shown a natural affinity for tumor tissues. Their core structure provides a natural chelation site for metal ions like palladium.
Experimental Protocol: Radiolabeling of Porphyrins with ¹⁰⁹Pd
1. Porphyrin Synthesis:
-
A suitable porphyrin derivative is synthesized. For example, 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin can be synthesized via a multi-step reaction using 3,4-dihydroxybenzaldehyde (B13553) and pyrrole.[1]
2. Radiolabeling:
-
The synthesized porphyrin is dissolved in a suitable solvent.
-
A solution of ¹⁰⁹PdCl₂ is added to the porphyrin solution.
-
The reaction mixture is heated at a specific temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to facilitate the complexation of ¹⁰⁹Pd within the porphyrin core.
3. Quality Control:
-
The radiochemical purity of the ¹⁰⁹Pd-porphyrin complex is determined by methods like paper chromatography or ITLC. A radiochemical purity of over 98% is often achieved.[1][4]
Preclinical Evaluation of ¹⁰⁹Pd-Radiopharmaceuticals
The therapeutic potential of ¹⁰⁹Pd-labeled agents has been evaluated in various preclinical models, demonstrating significant anti-tumor efficacy.
In Vitro Studies
In vitro assays are essential for determining the cytotoxicity of ¹⁰⁹Pd-radiopharmaceuticals at the cellular level.
Experimental Protocol: In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of the ¹⁰⁹Pd-radiopharmaceutical.
-
After a specific incubation period, an MTT solution is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells.
-
-
Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive cell death.
-
A known number of cancer cells are seeded in plates.
-
The cells are treated with the ¹⁰⁹Pd-radiopharmaceutical.
-
After treatment, the cells are allowed to grow for a period of 1-2 weeks.
-
The resulting colonies are fixed, stained, and counted. The surviving fraction is calculated relative to untreated control cells.
-
In Vivo Studies in Animal Models
Animal models, particularly tumor-bearing mice, are crucial for evaluating the biodistribution, tumor targeting, and therapeutic efficacy of ¹⁰⁹Pd-radiopharmaceuticals.
Experimental Protocol: In Vivo Biodistribution and Therapy Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used, bearing human tumor xenografts. For example, Swiss mice bearing fibrosarcoma tumors have been used to evaluate ¹⁰⁹Pd-porphyrins.[1][4]
-
Administration: The ¹⁰⁹Pd-radiopharmaceutical is administered to the mice, usually via intravenous injection.
-
Biodistribution: At various time points post-injection, mice are euthanized, and organs of interest (including the tumor, blood, liver, kidneys, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Therapy Studies: Tumor-bearing mice are treated with a therapeutic dose of the ¹⁰⁹Pd-radiopharmaceutical. Tumor growth is monitored over time and compared to control groups (e.g., untreated mice or mice receiving a non-radioactive version of the targeting molecule).
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of ¹⁰⁹Pd-radiopharmaceuticals.
Table 1: Production and Radiolabeling Data for ¹⁰⁹Pd-Radiopharmaceuticals
| Parameter | ¹⁰⁹Pd-Porphyrin[1][4] | ¹⁰⁹Pd-Antibody |
| ¹⁰⁹Pd Specific Activity | ~1.85 GBq/mg | - |
| Radionuclidic Purity | ~100% | >99.9% |
| Radiochemical Purity | >98% | >95% |
Table 2: In Vivo Biodistribution Data of ¹⁰⁹Pd-Porphyrin in Fibrosarcoma-Bearing Mice
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 30 min | 2.8 ± 0.57[1] | - | - |
| 24 hours | ~2.8[1] | 4.36[1] | 38[1] |
Table 3: In Vivo Biodistribution Data of a Different ¹⁰⁹Pd-Porphyrin in Fibrosarcoma-Bearing Mice
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 30 min | 3.55 ± 0.49[4] | - | - |
| 24 hours | 2.56 ± 0.25[4] | 5.09 ± 0.18[4] | 284.44 ± 3.25[4] |
Molecular Mechanisms of ¹⁰⁹Pd-Induced Cell Death
The therapeutic efficacy of ¹⁰⁹Pd stems from its ability to induce lethal damage to cancer cells through the combined effects of its beta and Auger electron emissions.
DNA Damage and Repair
Both beta particles and Auger electrons can cause damage to DNA, with Auger electrons being particularly effective at inducing complex and difficult-to-repair double-strand breaks (DSBs) when in close proximity to the DNA.[3] The formation of DSBs triggers a cellular DNA damage response (DDR).
A key marker of DSB formation is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the site of the break. The induction of these foci can be used to quantify the extent of DNA damage. The cell then activates complex signaling pathways to either repair the damage or, if the damage is too severe, initiate programmed cell death (apoptosis).
Apoptosis Signaling Pathways
The extensive DNA damage caused by ¹⁰⁹Pd, particularly by its Auger electrons, can overwhelm the cell's repair capacity, leading to the activation of apoptotic signaling cascades. This process involves a family of proteases called caspases. The activation of initiator caspases (like caspase-8 and caspase-9) leads to a cascade that activates executioner caspases (like caspase-3), which then cleave various cellular substrates, ultimately leading to the dismantling of the cell.
The following diagram illustrates the proposed mechanism of ¹⁰⁹Pd-induced cell death:
While direct studies on the specific signaling pathways modulated by ¹⁰⁹Pd are limited, it is plausible that pathways known to be activated by other forms of ionizing radiation, such as the PI3K/Akt and MAPK pathways, are also involved in the cellular response to ¹⁰⁹Pd. These pathways play crucial roles in cell survival, proliferation, and apoptosis, and their modulation by ¹⁰⁹Pd warrants further investigation.
Future Directions and Conclusion
This compound holds significant promise as a therapeutic radionuclide. Its favorable decay characteristics, coupled with established production methods and versatile radiolabeling chemistry, make it a strong candidate for the development of novel radiopharmaceuticals. Preclinical studies have demonstrated its ability to be effectively targeted to tumors, leading to significant anti-tumor effects.
Future research should focus on:
-
Development of novel chelators: To further improve the in vivo stability of ¹⁰⁹Pd-radiopharmaceuticals.
-
Exploration of new targeting molecules: To expand the range of cancers that can be treated with ¹⁰⁹Pd-based therapies.
-
In-depth investigation of molecular mechanisms: To better understand the signaling pathways involved in the cellular response to ¹⁰⁹Pd and to identify potential combination therapies that could enhance its efficacy.
-
Dosimetry studies: To accurately calculate the radiation dose delivered to tumors and normal tissues, which is essential for planning future clinical trials.
References
- 1. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 109Pd labeled 5,10,15,20-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin: a potential agent for targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Studies on Palladium-109 for Tumor Therapy
Introduction: Palladium-109 (¹⁰⁹Pd) emerged in early radiopharmaceutical research as a promising radionuclide for targeted tumor therapy. Its unique decay characteristics, including the emission of both beta particles and Auger/conversion electrons from its daughter nuclide, presented a compelling case for its investigation. This technical guide provides a comprehensive overview of the foundational studies involving ¹⁰⁹Pd, focusing on its radiophysical properties, production methods, and preclinical evaluations in various tumor models. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support further research and development in this area.
Radiophysical Properties of this compound
This compound's therapeutic potential is rooted in its decay profile. It decays by emitting a medium-energy beta particle, suitable for treating larger tumor masses.[1][2] Its decay product, Silver-109m (¹⁰⁹ᵐAg), is a metastable isotope that subsequently emits a cascade of low-energy conversion and Auger electrons.[1][3][4][5] This dual emission of high- and low-linear energy transfer (LET) radiation from the ¹⁰⁹Pd/¹⁰⁹ᵐAg in vivo generator system allows for the simultaneous targeting of larger tumors and micrometastases or even individual cancer cells.[1][5]
Table 1: Radiophysical Characteristics of this compound
| Property | Value | Citation(s) |
|---|---|---|
| Half-life (T½) | 13.7 hours | [4][6] |
| Decay Mode | β⁻ (100% yield) | [4][5] |
| Max. Beta Energy (Eβmax) | 1.12 MeV | [4][5][6] |
| Daughter Nuclide | Silver-109m (¹⁰⁹ᵐAg) | [4][5] |
| ¹⁰⁹ᵐAg Half-life (T½) | 39.6 seconds | [1][4][5] |
| ¹⁰⁹ᵐAg Photon Emission | 88 keV (3.6% abundance) | [4][5][6] |
| Associated Emissions | Conversion and Auger electrons |[1][3][5] |
Production and Experimental Protocols
The production of ¹⁰⁹Pd with high specific activity and radionuclidic purity is crucial for its use in targeted therapies. The most common method involves the neutron bombardment of an enriched Palladium-108 target.
This protocol is based on methods described in early preclinical studies.[5][6]
-
Target Preparation: An isotopically enriched metallic Palladium-108 (¹⁰⁸Pd) target is weighed and encapsulated in a suitable container (e.g., quartz ampoule).
-
Neutron Irradiation: The encapsulated target is irradiated in a nuclear reactor with a thermal neutron flux, typically around 3 x 10¹³ n/cm²/s, for a period of 3 days (72 hours).[3][6]
-
Target Dissolution: After a cooling period, the irradiated target is dissolved. For instance, the metallic palladium is suspended in 100 mL of 0.1 M HCl.[7]
-
Radiochemical Purity Analysis: The resulting solution is analyzed using a High-Purity Germanium (HPGe) detector to confirm its radionuclidic purity. The radioactivity of ¹⁰⁹Pd is quantified by measuring the 88 keV gamma peak from its ¹⁰⁹ᵐAg daughter.[7]
-
Final Product: This process can yield ¹⁰⁹Pd with a specific activity of approximately 1.85 GBq/mg and nearly 100% radionuclidic purity.[5][6]
Foundational Preclinical Evaluations
Early research focused on conjugating ¹⁰⁹Pd to tumor-targeting molecules, such as monoclonal antibodies and porphyrins, to assess its biodistribution and therapeutic potential.
One of the pioneering studies in this field was conducted by Fawwaz et al. (1984), who evaluated a ¹⁰⁹Pd-labeled monoclonal antibody against melanoma.[8]
-
Radiopharmaceutical: this compound was chelated to the 225.28S monoclonal antibody, which targets a high molecular weight antigen associated with human melanoma.[2][8]
-
Animal Model: The study utilized nude mice bearing human melanoma xenografts.[8]
-
Key Findings: The radiolabeled antibody demonstrated significant tumor accumulation and high tumor-to-blood ratios, indicating its potential for targeted immunotherapy.[8]
Table 2: Biodistribution of ¹⁰⁹Pd-Labeled Antimelanoma Antibody
| Parameter | Value | Time Post-Injection | Citation(s) |
|---|---|---|---|
| Tumor Uptake (%ID/g) | 19% | Not Specified | [8] |
| Tumor-to-Blood Ratio | 38:1 | 24 hours | [2][8] |
| Tumor-to-Blood Ratio | 61:1 | 48 hours | [2][8] |
| Other Organ Uptake | High localization in liver and kidney, but lower than in the tumor. | 24-48 hours |[8] |
Another key area of early investigation involved labeling tumor-avid porphyrin derivatives with ¹⁰⁹Pd.[6]
-
Radiopharmaceutical: A water-soluble porphyrin, 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin, was labeled with ¹⁰⁹Pd.[6]
-
Animal Model: Swiss mice bearing fibrosarcoma tumors were used for the evaluation.[6]
-
Key Findings: The ¹⁰⁹Pd-porphyrin complex showed good tumor uptake that was retained over 24 hours, along with favorable tumor-to-tissue ratios and predominantly renal clearance.[6]
Table 3: Biodistribution of ¹⁰⁹Pd-Labeled Porphyrin Derivative
| Parameter | Value | Time Post-Injection | Citation(s) |
|---|---|---|---|
| Tumor Uptake (%ID/g) | 2.8 ± 0.57% | 30 min - 24 hours | [6] |
| Tumor-to-Blood Ratio | 4.36 | 24 hours | [6] |
| Tumor-to-Muscle Ratio | 38 | 24 hours | [6] |
| Primary Clearance Route | Renal (88.68 ± 4.01%) | 24 hours | [6] |
| Radiochemical Purity | ~98% | N/A | [6] |
| In Vitro Stability | Stable up to 24 hours at room temperature | N/A |[6] |
Standardized Preclinical Evaluation Workflow
The preclinical assessment of a new radiopharmaceutical like those based on ¹⁰⁹Pd follows a structured workflow, from initial labeling and in vitro testing to comprehensive in vivo evaluation.
-
Animal Model Preparation: Establish tumors in immunocompromised mice (e.g., subcutaneous xenografts of human cancer cell lines).[8][9]
-
Radiopharmaceutical Administration: Inject a known quantity of the ¹⁰⁹Pd-labeled agent (e.g., via tail vein) into tumor-bearing mice.
-
Time-Course Analysis: At predetermined time points (e.g., 4, 24, 48 hours post-injection), euthanize cohorts of animals.[6][8]
-
Organ Harvesting: Dissect, weigh, and collect tumors and all major organs (blood, heart, lungs, liver, kidneys, spleen, muscle, bone, etc.).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter, alongside standards of the injected dose.
-
Data Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[6][8] This allows for the determination of tumor targeting efficacy and clearance profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]
Methodological & Application
Application Notes and Protocols for Palladium-109 Radiolabeling of Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-109 (¹⁰⁹Pd) is a promising radionuclide for targeted radiotherapy due to its favorable decay characteristics. It emits medium-energy beta particles (Eβ(max) = 1.12 MeV), suitable for treating small to medium-sized tumor clusters, and has a relatively short half-life of 13.7 hours, which helps minimize off-target radiation damage.[1] The decay of ¹⁰⁹Pd leads to the formation of metastable Silver-109m (¹⁰⁹ᵐAg), which in turn emits conversion and Auger electrons, providing a high linear energy transfer (LET) component that can enhance cytotoxic effects.[2]
Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, serve as ideal vectors for delivering cytotoxic payloads like ¹⁰⁹Pd directly to cancer cells. The radiolabeling of mAbs with metallic radionuclides is typically achieved through the use of bifunctional chelating agents (BFCs).[3] A BFC is a molecule that possesses two key functionalities: a strong chelating moiety that securely binds the radiometal and a reactive group that covalently attaches to the antibody. This approach, known as indirect labeling, is crucial for maintaining the integrity and immunoreactivity of the antibody, which can sometimes be compromised by direct labeling methods.[3]
These application notes provide an overview and detailed protocols for the production of ¹⁰⁹Pd, the conjugation of a bifunctional chelator to a monoclonal antibody, the subsequent radiolabeling with ¹⁰⁹Pd, and the essential quality control procedures for the final radioimmunoconjugate.
Data Presentation
The successful application of ¹⁰⁹Pd-labeled monoclonal antibodies in preclinical models has been demonstrated, particularly targeting the High Molecular Weight-Melanoma-Associated Antigen (HMW-MAA). The following tables summarize the quantitative data from in vitro and in vivo studies using a ¹⁰⁹Pd-labeled anti-HMW-MAA monoclonal antibody (225.28S).
Table 1: In Vitro Specificity of ¹⁰⁹Pd-labeled Monoclonal Antibody 225.28S
| Cell Line | Cell Type | Mean In Vitro Binding (%) |
| Colo 38 | Human Melanoma | 41.3 |
| LG-2 | Control Lymphoid | 3.1 |
Data sourced from Fawwaz et al. This table illustrates the specific binding of the radiolabeled antibody to melanoma cells compared to control cells.[4]
Table 2: In Vivo Biodistribution of ¹⁰⁹Pd-labeled mAb 225.28S in Nude Mice Bearing Human Melanoma
| Tissue | Mean % Injected Dose per Gram (%ID/g) at 13 hours | Mean % Injected Dose per Gram (%ID/g) at 24 hours | Mean % Injected Dose per Gram (%ID/g) at 48 hours |
| Tumor | 19.99 | 19.00 | 11.00 |
| Blood | 0.50 | 0.50 | 0.18 |
| Liver | 5.04 | 5.00 | 3.00 |
| Kidney | 13.67 | 11.00 | 7.00 |
| Spleen | 2.69 | 2.50 | 1.50 |
| Lung | 1.46 | 1.20 | 0.80 |
| Muscle | 0.51 | 0.40 | 0.20 |
| Bone | 1.35 | 1.10 | 0.70 |
Data represents the mean %ID/g from groups of 3-6 animals. This table demonstrates significant tumor uptake of the radiolabeled antibody.[4][5]
Table 3: Tumor-to-Blood Ratios for ¹⁰⁹Pd-labeled mAb 225.28S
| Time Point | Tumor-to-Blood Ratio |
| 24 hours | 38:1 |
| 48 hours | 61:1 |
These high ratios indicate excellent tumor targeting and clearance of the radioimmunoconjugate from circulation.[6]
Visualizations
Experimental Workflow
The overall process for preparing a ¹⁰⁹Pd-labeled monoclonal antibody involves several key stages, from antibody preparation to the final quality control checks.
References
- 1. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-isotope-tagged monoclonal antibodies for high-dimensional mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates | springermedizin.de [springermedizin.de]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chelating Palladium-109 to DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-109 (¹⁰⁹Pd) is a promising radionuclide for targeted radiotherapy due to its favorable decay characteristics, including the emission of beta particles (Eβmax = 1.02 MeV) and a relatively short half-life of 13.7 hours. Efficient chelation of ¹⁰⁹Pd to a bifunctional chelator like Diethylenetriaminepentaacetic acid (DTPA) is a critical step in the development of ¹⁰⁹Pd-based radiopharmaceuticals. DTPA forms a stable complex with this compound, which can then be conjugated to targeting moieties such as antibodies, peptides, or small molecules for delivery to specific disease sites.
These application notes provide a detailed protocol for the chelation of this compound to DTPA, including reagent preparation, the chelation reaction, purification of the resulting ¹⁰⁹Pd-DTPA complex, and comprehensive quality control procedures.
Data Presentation
A summary of the key quantitative parameters for the chelation of this compound to DTPA is presented in the table below. These parameters are critical for achieving high radiochemical purity and a stable product.
| Parameter | Recommended Value/Range | Notes |
| Reagents | ||
| This compound | As [¹⁰⁹Pd]PdCl₂ in dilute HCl | Starting form of the radionuclide. |
| DTPA Solution | 1-10 mg/mL in Chelex-treated water or buffer | Use of metal-free water is crucial to avoid competition for the chelator. |
| Reaction Buffer | 0.1 M Sodium Acetate (B1210297) or Ammonium (B1175870) Acetate | Should be Chelex-treated to remove trace metal contaminants. |
| Reaction Conditions | ||
| pH | 5.0 - 6.0 | Critical for efficient chelation and stability of the complex. |
| Molar Ratio (DTPA:Pd) | > 100:1 | A large molar excess of DTPA is used to drive the reaction to completion and ensure all radionuclide is chelated. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 37-40°C) may be applied to increase the reaction rate if necessary. |
| Incubation Time | 30 - 60 minutes | Sufficient time for the chelation reaction to reach completion. |
| Purification | ||
| Method | Solid-Phase Extraction (C18 Sep-Pak cartridge) or RP-HPLC | To separate ¹⁰⁹Pd-DTPA from unchelated ¹⁰⁹Pd and excess DTPA. |
| Quality Control | ||
| Radiochemical Purity (RCP) | ≥ 95% | Determined by radio-TLC and/or radio-HPLC. |
| Stability in Saline | ≥ 95% RCP after 24 hours at 37°C | Assesses the stability of the complex under physiological conditions. |
| Stability in Human Serum | ≥ 90% RCP after 24 hours at 37°C | Evaluates the stability in the presence of serum proteins. |
Experimental Protocols
Reagent Preparation
1.1. Preparation of [¹⁰⁹Pd]PdCl₂ Solution this compound can be produced by neutron irradiation of enriched ¹⁰⁸Pd. The resulting ¹⁰⁹Pd metal is then dissolved in aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) to form H₂[¹⁰⁹Pd]Cl₄. The aqua regia is subsequently removed by gentle heating under a stream of nitrogen, and the residue is reconstituted in a known volume of sterile, dilute (e.g., 0.1 M) hydrochloric acid to give a stock solution of [¹⁰⁹Pd]PdCl₂. The radioactivity concentration of the stock solution should be accurately determined using a calibrated dose calibrator.
1.2. Preparation of DTPA Solution
-
Weigh out the desired amount of DTPA.
-
Dissolve the DTPA in Chelex-treated deionized water or a suitable buffer (e.g., 0.1 M sodium acetate) to a final concentration of 1-10 mg/mL.
-
Adjust the pH of the DTPA solution to approximately 7.0 with Chelex-treated 1 M NaOH to ensure complete dissolution.
-
Sterile filter the solution through a 0.22 µm filter into a sterile, pyrogen-free vial.
1.3. Preparation of Reaction Buffer
-
Prepare a 0.1 M solution of sodium acetate or ammonium acetate in Chelex-treated deionized water.
-
Adjust the pH of the buffer to the desired range (5.0 - 6.0) using Chelex-treated acetic acid or hydrochloric acid.
-
Sterile filter the buffer through a 0.22 µm filter.
Chelation of this compound to DTPA
-
In a sterile, pyrogen-free reaction vial, add a calculated volume of the 0.1 M reaction buffer.
-
Add a sufficient volume of the DTPA stock solution to achieve a large molar excess relative to the amount of ¹⁰⁹Pd to be used.
-
Add the desired amount of [¹⁰⁹Pd]PdCl₂ solution to the vial.
-
Gently mix the reaction solution by vortexing.
-
Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. The vial should be kept in a lead shield.
-
After incubation, the reaction mixture is ready for purification.
Purification of ¹⁰⁹Pd-DTPA
3.1. Solid-Phase Extraction (SPE) Method
-
Pre-condition a C18 Sep-Pak cartridge by washing with ethanol (B145695) (5 mL) followed by Chelex-treated water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with Chelex-treated water (5-10 mL) to elute the more polar, unchelated [¹⁰⁹Pd]PdCl₂.
-
Elute the desired ¹⁰⁹Pd-DTPA complex with a suitable solvent mixture, such as 50% ethanol in water.
-
Collect the eluate containing the purified ¹⁰⁹Pd-DTPA. The ethanol can be removed by gentle heating under a stream of nitrogen if required for subsequent applications.
3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) For higher purity, RP-HPLC can be used.
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase: A gradient system is typically used. For example, Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA), and Mobile Phase B: Acetonitrile with 0.1% TFA. A linear gradient from 0% to 100% B over 20-30 minutes can be effective.
-
Detection: A UV detector (e.g., at 220 nm) in series with a radioactivity detector.
-
Inject the reaction mixture onto the HPLC system.
-
Collect the fraction corresponding to the radioactive peak of the ¹⁰⁹Pd-DTPA complex.
-
The organic solvent is typically removed by evaporation under reduced pressure.
Quality Control
4.1. Radiochemical Purity (RCP) by Radio-TLC
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A 50 mM DTPA solution in saline (pH 5-6). In this system, the ¹⁰⁹Pd-DTPA complex is expected to remain at the origin (Rf = 0), while any unchelated ¹⁰⁹Pd will move with the solvent front (Rf ≈ 1).
-
Spot a small amount of the final product onto the origin of the TLC strip.
-
Develop the chromatogram until the solvent front is near the top of the strip.
-
Cut the strip in half (or into sections) and measure the radioactivity in each section using a gamma counter.
-
Calculate the RCP as: RCP (%) = (Counts at Origin / Total Counts) x 100
4.2. Radiochemical Purity by Radio-HPLC The same HPLC conditions as described for purification can be used for analytical quality control. The RCP is determined by integrating the area of the radioactive peak corresponding to the ¹⁰⁹Pd-DTPA complex and dividing it by the total area of all radioactive peaks in the chromatogram.
4.3. Stability Studies
-
In Saline: Add an aliquot of the purified ¹⁰⁹Pd-DTPA to sterile saline and incubate at 37°C. At various time points (e.g., 1, 4, and 24 hours), analyze the sample by radio-TLC or radio-HPLC to determine the RCP.
-
In Human Serum: Add an aliquot of the purified ¹⁰⁹Pd-DTPA to fresh human serum and incubate at 37°C. At the same time points, precipitate the serum proteins (e.g., with ethanol or trichloroacetic acid), centrifuge, and analyze the supernatant by radio-TLC or radio-HPLC to assess the stability of the complex.
Logical Relationships in Quality Control
The following diagram illustrates the logical flow of the quality control process to ensure the final ¹⁰⁹Pd-DTPA product meets the required specifications for further use.
Conclusion
This document provides a comprehensive protocol for the chelation of this compound with DTPA. Adherence to these guidelines, particularly with respect to the use of metal-free reagents and careful control of reaction pH, is essential for producing a high-quality, stable ¹⁰⁹Pd-DTPA complex suitable for preclinical and clinical research in the development of novel radiopharmaceuticals. The provided experimental workflows and quality control logic are intended to guide researchers in establishing a robust and reproducible manufacturing process.
Synthesis of Palladium-109 Labeled Porphyrins for Targeted Radiotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Palladium-109 (¹⁰⁹Pd) labeled porphyrins, potent agents for targeted tumor therapy. The inherent tumor-avidity of porphyrins, combined with the therapeutic beta emissions of ¹⁰⁹Pd, makes these radiopharmaceuticals a significant area of research in nuclear medicine.
This compound is a promising radionuclide for targeted therapy due to its favorable decay characteristics (Eβ(max) = 1.12 MeV, T₁₂ = 13.7 hours) and the accompanying gamma emission (88 keV, 3.6%) suitable for imaging.[1][2] The synthesis of ¹⁰⁹Pd-porphyrins involves three key stages: production of the ¹⁰⁹Pd radionuclide, synthesis of a suitable porphyrin precursor, and the radiolabeling of the porphyrin with ¹⁰⁹Pd. The selection of the porphyrin's peripheral functional groups is critical to balance hydrophilicity and lipophilicity, which in turn governs the in vivo pharmacokinetics, including tumor uptake and clearance from non-target organs.[2]
Data Summary
The following tables summarize the key quantitative data from studies on ¹⁰⁹Pd labeled porphyrins, providing a comparative overview of their characteristics and performance.
Table 1: Production and Properties of this compound
| Parameter | Value | Reference |
| Production Method | Thermal neutron bombardment of enriched ¹⁰⁸Pd | [1][3] |
| Neutron Flux | 3 x 10¹³ n/cm²·s | [1][3] |
| Irradiation Time | 3 days | [1][3] |
| Specific Activity | ~1.85 GBq/mg (~50 mCi/mg) | [1][4] |
| Radionuclidic Purity | ~100% | [1][3] |
Table 2: Characteristics of Synthesized ¹⁰⁹Pd-Porphyrin Complexes
| Porphyrin Derivative | Radiochemical Purity | Stability (at room temp.) | Log P Value | Reference |
| 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin | ~98% | Stable up to 24 h | N/A | [1] |
| 5,10,15,20-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin | >98% | - | -1.29 | [4][5] |
| 5,10,15,20-tetrakis[3,4-bis(carboethoxymethyleneoxy)phenyl]porphyrin | >98% | Stable up to 24 h | N/A |
Table 3: Biodistribution Data of ¹⁰⁹Pd-Porphyrins in Fibrosarcoma-Bearing Swiss Mice
| Porphyrin Derivative | Time Post-Injection | Tumor Uptake (%IA/g) | Tumor/Blood Ratio | Tumor/Muscle Ratio | Primary Clearance Route | Reference |
| ¹⁰⁹Pd-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin | 30 min | 2.8 ± 0.57 | - | - | Renal (88.68 ± 4.01% at 24h) | [1][3] |
| ¹⁰⁹Pd-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin | 24 h | Constant | 4.36 | 38 | Renal | [1][3] |
| ¹⁰⁹Pd-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin | 30 min | 3.55 ± 0.49 | - | - | - | [2][4] |
| ¹⁰⁹Pd-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin | 24 h | 2.56 ± 0.25 | 5.09 ± 0.18 | 284.44 ± 3.25 | - | [2][4] |
| ¹⁰⁹Pd-tetrakis[3,4-bis(carboethoxymethyleneoxy)phenyl]porphyrin | 30 min | 5.28 ± 1.46 | - | - | High Liver Uptake (>20% IA) | |
| ¹⁰⁹Pd-tetrakis[3,4-bis(carboethoxymethyleneoxy)phenyl]porphyrin | 3 h | - | 1.69 ± 0.23 | 5.00 ± 1.54 | High Liver Uptake |
Experimental Workflows and Signaling Pathways
The overall process for developing ¹⁰⁹Pd-porphyrins for targeted radiotherapy involves several distinct stages, from isotope production to preclinical evaluation.
The fundamental structure of the final product is a metalloporphyrin, where the this compound ion is chelated by the four nitrogen atoms of the porphyrin core.
Detailed Experimental Protocols
Protocol 1: Production of ¹⁰⁹PdCl₂
This protocol is based on the method of thermal neutron bombardment.[1][3]
Materials:
-
Enriched metallic ¹⁰⁸Pd target (isotopic enrichment >95%)
-
High-purity quartz ampoule
-
Aqua regia (HCl:HNO₃, 3:1 v/v)
-
0.1 M Hydrochloric acid (HCl)
-
High-purity water
Equipment:
-
Nuclear reactor with a thermal neutron flux of ~3 x 10¹³ n/cm²·s
-
Hot cell for radiochemical processing
-
Gamma-ray spectrometer
Procedure:
-
Weigh and encapsulate the enriched ¹⁰⁸Pd target in a high-purity quartz ampoule.
-
Irradiate the target in a nuclear reactor at a thermal neutron flux of approximately 3 x 10¹³ n/cm²·s for 3 days.
-
After irradiation, allow for a suitable cooling period.
-
Transfer the irradiated target to a hot cell.
-
Dissolve the target in a minimal volume of aqua regia with gentle heating.
-
Evaporate the solution to dryness.
-
Reconstitute the residue in 0.1 M HCl to obtain the ¹⁰⁹PdCl₂ stock solution.
-
Determine the radionuclidic purity and specific activity using a calibrated gamma-ray spectrometer.
Protocol 2: Synthesis of 5,10,15,20-tetrakis[4-hydroxyphenyl]porphyrin (p-THPP)
This protocol is a representative method for synthesizing the porphyrin core structure, which can be further modified to create derivatives like those used in the cited studies. This method is adapted from the Lindsey synthesis.
Materials:
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hot plate
-
Soxhlet extractor
-
Rotary evaporator
Procedure:
-
Set up a three-neck flask with a reflux condenser and a dropping funnel.
-
Add 4-hydroxybenzaldehyde to the flask and dissolve it in propionic acid.
-
Heat the mixture to reflux.
-
In a separate beaker, dissolve freshly distilled pyrrole in propionic acid.
-
Add the pyrrole solution dropwise to the refluxing benzaldehyde solution over 15-30 minutes.
-
Continue refluxing the mixture for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Blow air through the mixture for 30 minutes to oxidize the porphyrinogen (B1241876) to porphyrin.
-
Add petroleum ether to precipitate the crude porphyrin.
-
Place the mixture in a refrigerator overnight to complete precipitation.
-
Filter the precipitate and wash it with petroleum ether.
-
Purify the crude porphyrin using a Soxhlet extractor with ethyl acetate as the solvent to remove impurities. The pure porphyrin will remain in the thimble.
-
Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel using a DCM/methanol gradient.
-
Characterize the final product using UV-Vis and NMR spectroscopy.
Note: To synthesize the specific water-soluble porphyrin 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin, one would start with 3,4-dihydroxybenzaldehyde, perform the condensation with pyrrole, and then react the resulting tetrakis(3,4-dihydroxyphenyl)porphyrin with an appropriate bromo- or chloro-acetic acid ester, followed by hydrolysis to obtain the carboxylic acid groups.[1]
Protocol 3: Radiolabeling of Porphyrin with ¹⁰⁹Pd
This protocol describes the optimization of labeling parameters to achieve high radiochemical purity.[1]
Materials:
-
¹⁰⁹PdCl₂ solution (from Protocol 1)
-
Porphyrin derivative (from Protocol 2 or a similar synthesis) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
Reaction buffer (e.g., acetate buffer, pH 4-5)
-
Saline solution (0.9% NaCl)
Equipment:
-
Thermostatically controlled reaction vial
-
Magnetic stirrer
-
ITLC (Instant Thin Layer Chromatography) system with a suitable mobile phase
-
Radio-TLC scanner or gamma counter
Procedure:
-
Optimization of Labeling Parameters (recommended for new systems):
-
pH: Vary the pH of the reaction mixture (e.g., from 3 to 7) to determine the optimal pH for complexation.
-
Porphyrin Concentration: Vary the amount of porphyrin ligand to find the minimum concentration required for maximum labeling yield.
-
Reaction Time and Temperature: Perform the reaction at different temperatures (e.g., 80°C to 100°C) and for various durations (e.g., 30 min to 2 h) to find the optimal conditions.
-
-
Standard Labeling Protocol:
-
In a reaction vial, add the porphyrin solution.
-
Add the appropriate reaction buffer.
-
Add the ¹⁰⁹PdCl₂ solution (~37-74 MBq).
-
Seal the vial and incubate at the optimized temperature (e.g., 80°C) for the optimized time (e.g., 1 hour) with continuous stirring.
-
After incubation, cool the reaction vial to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity of the ¹⁰⁹Pd-porphyrin complex using ITLC. For example, using a silica gel-impregnated paper and a mobile phase like methanol:water:acetic acid (85:15:10), the ¹⁰⁹Pd-porphyrin complex will move with the solvent front, while any uncomplexed ¹⁰⁹Pd will remain at the origin.
-
Scan the chromatogram using a radio-TLC scanner to quantify the percentage of labeled porphyrin. A radiochemical purity of >98% is typically desired.
-
-
In Vitro Stability:
-
Incubate the final radiolabeled product in saline and in human serum at 37°C.
-
Analyze aliquots at various time points (e.g., 1, 4, 24 hours) by ITLC to assess the stability of the complex.
-
These protocols provide a comprehensive framework for the synthesis and evaluation of ¹⁰⁹Pd labeled porphyrins. Researchers should adapt and optimize these procedures based on their specific porphyrin derivatives and available facilities, always adhering to radiation safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodistribution Studies of ¹⁰⁹Pd-Labeled Compounds in Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of compounds labeled with Palladium-109 (¹⁰⁹Pd) in murine models. The information is compiled from various studies focusing on the development of radiopharmaceuticals for targeted tumor therapy.
Introduction to ¹⁰⁹Pd for Radiopharmaceutical Applications
This compound is a radionuclide that emits beta particles and gamma rays, making it suitable for both therapeutic and imaging applications in nuclear medicine.[1][2][3] Its properties include a maximum beta energy (Eβ(max)) of 1.12 MeV and a gamma emission of 88 keV, with a half-life of 13.7 hours.[1][2] These characteristics allow for effective therapeutic action at the cellular level while enabling scintigraphic imaging to monitor the compound's distribution.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data from studies using ¹⁰⁹Pd-labeled porphyrins and monoclonal antibodies in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard unit in biodistribution studies.[4]
Table 1: Biodistribution of ¹⁰⁹Pd-Labeled Porphyrin Derivatives in Swiss Mice with Fibrosarcoma
| Time Point | Tumor (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Tumor/Blood Ratio | Tumor/Muscle Ratio | Reference |
| ¹⁰⁹Pd-Porphyrin Derivative 1 | ||||||||
| 30 min | 2.8 ± 0.57 | - | - | - | - | - | - | [1][5] |
| 24 h | Constant | - | - | - | 88.68 ± 4.01 (Excretion) | 4.36 | 38 | [1][5] |
| ¹⁰⁹Pd-Porphyrin Derivative 2 (PHBEPH) | ||||||||
| 30 min | 3.55 ± 0.49 | - | - | - | - | - | - | [2][6] |
| 24 h | 2.56 ± 0.25 | - | - | - | - | 5.09 ± 0.18 | 284.44 ± 3.25 | [2] |
Table 2: Biodistribution of ¹⁰⁹Pd-Labeled Anti-Melanoma Monoclonal Antibody (225.28S) in Nude Mice with Human Melanoma
| Time Point | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Tumor/Blood Ratio | Reference |
| 24 h | 19 | - | High | High | 38:1 | [7][8] |
| 48 h | - | - | - | - | 61:1 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the biodistribution studies of ¹⁰⁹Pd-labeled compounds.
Production of ¹⁰⁹Pd Radionuclide
The production of ¹⁰⁹Pd is a critical first step and is typically achieved through neutron bombardment.
Protocol:
-
Target Material: Use an enriched metallic Palladium (¹⁰⁸Pd) target. The enrichment level is often high, for instance, 98% in ¹⁰⁸Pd.[2]
-
Neutron Bombardment: Irradiate the target with thermal neutrons. A typical flux is 3 x 10¹³ n/cm²·s for a duration of 3 days.[1][2][5][9]
-
Post-Irradiation Processing: After irradiation, the target material is processed to isolate the ¹⁰⁹Pd. This process should yield ¹⁰⁹Pd with high specific activity (e.g., ~1.85 GBq/mg) and radionuclidic purity (approaching 100%).[1][2][5]
Radiolabeling of Compounds with ¹⁰⁹Pd
The following is a general protocol for labeling a compound, such as a porphyrin or a monoclonal antibody, with ¹⁰⁹Pd.
Protocol:
-
Compound Preparation: Synthesize and purify the compound to be labeled. For instance, a water-soluble porphyrin derivative can be synthesized through a multi-step reaction.[1][5]
-
Chelation/Labeling Reaction:
-
Dissolve the purified ¹⁰⁹Pd in an appropriate buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 3.95).[3]
-
Add the compound to be labeled to the ¹⁰⁹Pd solution.
-
Optimize labeling parameters such as pH, temperature, and incubation time to achieve maximum complexation yield.
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled compound using techniques like thin-layer chromatography (TLC).[10] A purity of >98% is generally considered excellent.[1][2]
-
Assess the in vitro stability of the radiolabeled compound in a relevant biological medium (e.g., human serum) over a period that covers the intended duration of the in vivo study (e.g., 24 hours).[1][5]
-
Animal Model and Tumor Induction
The choice of animal model is crucial for obtaining relevant biodistribution data.
Protocol:
-
Animal Strain: Select an appropriate mouse strain. Swiss mice are often used for general studies, while immunodeficient strains like nude mice are necessary for xenograft models with human cancer cell lines.[1][7]
-
Tumor Induction:
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³) before initiating the biodistribution study.[10]
Ex Vivo Biodistribution Study
This protocol details the steps for administering the radiolabeled compound and subsequently analyzing its distribution in various tissues.
Protocol:
-
Compound Administration:
-
Prepare a sterile solution of the ¹⁰⁹Pd-labeled compound in a physiologically compatible vehicle.
-
Administer a known amount of the radiolabeled compound to the tumor-bearing mice, typically via intravenous (tail vein) injection.[10]
-
-
Time Points: Sacrifice groups of mice (typically n=4 or more per group) at predefined time points post-injection (e.g., 30 minutes, 2 hours, 4 hours, 24 hours).[1][2][11]
-
Tissue Harvesting:
-
Radioactivity Measurement:
-
Data Analysis:
-
Correct all counts for radioactive decay back to the time of injection.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[4][11]
-
Calculate tumor-to-non-target tissue ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess the targeting efficacy of the compound.[1][2]
-
Visualizations
Experimental Workflow for Biodistribution Studies
The following diagram illustrates the typical workflow for a biodistribution study of a ¹⁰⁹Pd-labeled compound.
References
- 1. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 109Pd labeled 5,10,15,20-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin: a potential agent for targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Biodistribution of trace elements in normal, aluminum-overloaded and cadmium-overloaded mice. An application of the radioactive multitracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging [frontiersin.org]
Application Notes and Protocols for 109Pd Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of targeted radionuclide therapy (TRT) using Palladium-109 (¹⁰⁹Pd). This document covers the essential aspects from radionuclide production to preclinical evaluation.
Introduction to ¹⁰⁹Pd for Targeted Radionuclide Therapy
This compound is a promising radionuclide for TRT due to its unique decay characteristics. It decays via β⁻ emission to the metastable silver-109m (¹⁰⁹ᵐAg), which in turn emits Auger and conversion electrons.[1][2] This "in vivo generator" system delivers a dual therapeutic effect: the medium-energy β⁻ particles are effective for treating larger tumor masses, while the low-energy, high-linear energy transfer (LET) Auger electrons are highly cytotoxic to cells in close proximity, making them ideal for targeting microscopic disease.[2][3][4] The physical properties of ¹⁰⁹Pd make it a compelling alternative to other therapeutic radionuclides like ¹⁷⁷Lu and ¹⁶¹Tb.[3][4]
Rationale for ¹⁰⁹Pd in TRT
The combination of β⁻ and Auger electron emission from the ¹⁰⁹Pd/¹⁰⁹ᵐAg generator provides a significant therapeutic advantage.[2][3] The β⁻ particles can irradiate tumor cells several millimeters from the targeting vector, while the short-range Auger electrons deposit their energy within a few nanometers, leading to highly localized DNA damage, especially when the radionuclide is internalized into the cell or its nucleus.[4] This dual-action mechanism can potentially overcome tumor heterogeneity and resistance.
Key Properties of ¹⁰⁹Pd
A summary of the key physical and decay properties of ¹⁰⁹Pd is presented in Table 1.
| Property | Value | References |
| Half-life (t₁/₂) | 13.7 hours | [5][6][7] |
| Decay Mode | β⁻ emission | [1][6][8] |
| Max β⁻ Energy (Eβmax) | 1.12 MeV | [1][6] |
| Daughter Nuclide | ¹⁰⁹ᵐAg | [1][8] |
| Daughter Half-life | 39.6 seconds | [1][8] |
| ¹⁰⁹ᵐAg Decay Emissions | 88 keV gamma photon (3.6%), conversion and Auger electrons | [1][2][8] |
Production and Purification of ¹⁰⁹Pd
High specific activity and radionuclidic purity are crucial for effective TRT. ¹⁰⁹Pd is typically produced in a nuclear reactor via neutron irradiation.
Production Method
The most common method for producing ¹⁰⁹Pd is the neutron bombardment of an enriched ¹⁰⁸Pd target in a nuclear reactor.[3][9][10] The relevant nuclear reaction is ¹⁰⁸Pd(n,γ)¹⁰⁹Pd. Using an enriched ¹⁰⁸Pd target is recommended to achieve high specific activity and minimize the formation of isotopic impurities.[3][9] Irradiation of natural palladium can also produce ¹⁰⁹Pd, but with lower specific activity and potential for co-production of other palladium radioisotopes and impurities like ¹¹¹Ag.[3][4]
Post-Irradiation Processing and Quality Control
Following irradiation, the ¹⁰⁹Pd target is dissolved, and the radionuclide is purified. If a natural palladium target is used, separation of ¹¹¹Ag may be necessary, which can be achieved by co-precipitation with AgCl.[3] The final product's radionuclidic purity should be assessed using gamma-ray spectroscopy, and its specific activity should be determined.[9][10]
Bioconjugation Strategy
The success of TRT hinges on the effective delivery of the radionuclide to the tumor cells while minimizing off-target toxicity. This is achieved by conjugating ¹⁰⁹Pd to a targeting vector.
Selection of Targeting Vectors
The choice of targeting vector depends on the specific cancer type and the molecular targets overexpressed on the cancer cells.[11] Potential targeting vectors for ¹⁰⁹Pd include:
-
Monoclonal Antibodies (mAbs) and their fragments: Offer high specificity for tumor-associated antigens (e.g., Trastuzumab for HER2+, Panitumumab for EGFR).[3][4][11]
-
Peptides: Smaller size allows for better tumor penetration but may have faster clearance.
-
Small Molecules: Can be designed to target specific enzymes or receptors.
-
Bisphosphonates: Exhibit a strong affinity for bone, making them suitable for targeting bone metastases.[1][12][13]
-
Nanoparticles: Can serve as carriers to increase the payload of ¹⁰⁹Pd delivered to the tumor.[2][3][4]
Chelator Chemistry
A bifunctional chelator is required to stably bind ¹⁰⁹Pd and to be covalently attached to the targeting vector. The choice of chelator is critical to prevent the in vivo release of the radionuclide. Cyclam-based chelators, such as TE1PA, have shown promise for stable complexation of palladium isotopes.[9][14]
Radiolabeling Workflow
The following diagram illustrates a typical workflow for the preparation of a ¹⁰⁹Pd-labeled radiopharmaceutical.
Caption: Workflow for ¹⁰⁹Pd-radiopharmaceutical production.
Preclinical Evaluation
A thorough preclinical evaluation is necessary to determine the safety and efficacy of the ¹⁰⁹Pd-radiopharmaceutical before clinical translation.
In Vitro Studies
In vitro studies are essential for the initial characterization of the radiopharmaceutical.
4.1.1. Radiochemical Purity and Stability The radiochemical purity of the final product should be assessed using methods like radio-HPLC or radio-TLC.[9] Stability should be evaluated over time in relevant biological media (e.g., saline, serum).
4.1.2. Cell Binding and Internalization Receptor binding assays are performed to confirm that the radiolabeled conjugate retains its affinity for the target receptor.[15] Internalization studies using target-positive cell lines are crucial to determine if the radiopharmaceutical is transported into the cell, which is important for the efficacy of Auger electron therapy.[4][15]
4.1.3. Cytotoxicity Assays The therapeutic potential of the ¹⁰⁹Pd-radiopharmaceutical is evaluated by assessing its cytotoxicity in cancer cell lines.[15][16] Cell viability assays (e.g., MTT, CCK-8) are used to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 2: Example of In Vitro Cytotoxicity Data
| Cell Line | Radiopharmaceutical | IC₅₀ (MBq/mL) at 72h | Reference |
| SKOV-3 | ¹⁰⁹Pd₂(bpy)₂ale | 0.1 | [1] |
| DU-145 | ¹⁰⁹Pd₂(bpy)₂ale | Not specified, but cytotoxic effect observed | [1] |
In Vivo Studies
In vivo studies using animal models are critical for evaluating the pharmacokinetics, biodistribution, and therapeutic efficacy of the ¹⁰⁹Pd-radiopharmaceutical.[17]
4.2.1. Biodistribution Studies Biodistribution studies involve injecting the radiopharmaceutical into tumor-bearing animals (e.g., mice with xenograft tumors) and measuring the radioactivity in various organs and tissues at different time points.[18][19] This data is essential for calculating dosimetry and assessing tumor targeting and off-target accumulation.
Table 3: Example of In Vivo Biodistribution Data
| Radiopharmaceutical | Animal Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| ¹⁰⁹Pd-labeled porphyrin | Swiss mice with fibrosarcoma | 2.8 ± 0.57 | 30 min | [10] |
| ¹⁰⁹Pd-labeled porphyrin | Swiss mice with fibrosarcoma | ~2.8 | 24 h | [10] |
4.2.2. Therapeutic Efficacy Studies Therapeutic efficacy is evaluated in tumor-bearing animals by administering a therapeutic dose of the ¹⁰⁹Pd-radiopharmaceutical and monitoring tumor growth over time compared to control groups.[17] Animal survival is also a key endpoint.
4.2.3. Preclinical Workflow
The following diagram outlines the typical workflow for preclinical evaluation.
Caption: Workflow for preclinical evaluation of ¹⁰⁹Pd-radiopharmaceuticals.
Detailed Experimental Protocols
Protocol for Radiolabeling of a Monoclonal Antibody with ¹⁰⁹Pd
This protocol is a general guideline and may require optimization for specific antibodies and chelators.
Materials:
-
¹⁰⁹PdCl₂ in 0.1 M HCl
-
Vector-chelator conjugate (e.g., Trastuzumab-TE1PA) in a suitable buffer (e.g., 0.1 M NH₄OAc)
-
0.1 M NH₄OAc buffer, pH adjusted as required (e.g., 3.5, 7, 8.5)
-
Heating block or water bath
-
Radio-HPLC or radio-TLC system for quality control
Procedure:
-
To a sterile, pyrogen-free reaction vial, add the vector-chelator conjugate. The molar ratio of chelator to metal should be optimized, but an initial ratio of 2-2.5:1 can be used.[9]
-
Add the ¹⁰⁹PdCl₂ solution to the reaction vial.
-
Adjust the pH of the reaction mixture using the appropriate buffer. The optimal pH should be determined experimentally.[9]
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 90°C) for a defined period (e.g., 10-30 minutes).[9]
-
After incubation, determine the radiolabeling efficiency using radio-HPLC or radio-TLC.
-
Purify the radiolabeled antibody from unchelated ¹⁰⁹Pd using a suitable method, such as size-exclusion chromatography.
Protocol for In Vitro Cell Uptake Assay
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
¹⁰⁹Pd-radiopharmaceutical
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Seed cells in 24-well plates and allow them to attach overnight.
-
Add a known concentration of the ¹⁰⁹Pd-radiopharmaceutical to each well.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
At each time point, wash the cells twice with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
Calculate the cell uptake as a percentage of the added dose.
Protocol for In Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice
-
¹⁰⁹Pd-radiopharmaceutical
-
Anesthetic
-
Gamma counter
-
Calibrated scale
Procedure:
-
Inject a known amount of the ¹⁰⁹Pd-radiopharmaceutical into the tail vein of the mice.
-
At predetermined time points (e.g., 2, 24, 48 hours post-injection), euthanize a cohort of mice.
-
Dissect major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
¹⁰⁹Pd is a highly promising radionuclide for the development of novel targeted therapies. Its dual-emission profile offers a significant therapeutic advantage. The successful development of ¹⁰⁹Pd-based radiopharmaceuticals requires careful consideration of radionuclide production, selection of appropriate targeting vectors and chelators, and rigorous preclinical evaluation. The protocols and guidelines provided in this document serve as a foundation for researchers to design and execute experiments in this exciting field of nuclear medicine.
References
- 1. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Isotopes of palladium - Wikipedia [en.wikipedia.org]
- 8. lnhb.fr [lnhb.fr]
- 9. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. The radioactive 103Pd and 109Pd palladium bipyridyl-bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. In vitro and in vivo study on the treatment of non-small cell lung cancer with radionuclide labeled PD-L1 nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of preclinical models in radiopharmaceutical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Palladium-109 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Palladium-109 (Pd-109) conjugates. Pd-109 is a beta-emitting radionuclide with potential applications in targeted radiotherapy.[1][2][3][4] Evaluating the cytotoxic effects of Pd-109 conjugated to targeting moieties (e.g., antibodies, peptides, or small molecules) is a critical step in the preclinical development of these radiopharmaceuticals.
Introduction to In Vitro Cytotoxicity of Pd-109 Conjugates
This compound is a promising radionuclide for targeted therapy due to its emission of beta particles, which can induce cell death in targeted cancer cells. The cytotoxicity of Pd-109 conjugates stems from the radiotoxic effects of these beta emissions and, to a lesser extent, the chemotoxic effects of the palladium complex itself.[5] In vitro cytotoxicity assays are essential for determining the potency and specificity of these radiopharmaceutical candidates before advancing to in vivo studies. These assays help to establish a dose-response relationship, calculate key parameters like the half-maximal inhibitory concentration (IC50), and understand the mechanisms of cell death. For radiopharmaceuticals, these in vitro studies are crucial for establishing selectivity, specificity, and safety.[6]
Key Considerations for Radiopharmaceutical Cytotoxicity Assays
Standard cytotoxicity assays, such as MTT or MTS, which rely on metabolic activity, can be adapted for radiopharmaceuticals. However, direct measurement of radioactivity is often more straightforward and accounts for the unique properties of radiolabeled compounds.[6][7] Key considerations include:
-
Handling of Radioactive Materials : All work with Pd-109 conjugates must be performed in a licensed and appropriately equipped radiochemistry laboratory, following all radiation safety protocols.
-
Choice of Cell Lines : The selection of cancer cell lines should be based on the expression of the target molecule for the conjugate. A target-negative cell line should be included as a control to assess non-specific cytotoxicity.
-
Dosimetry : Unlike non-radioactive compounds, the dose delivered by a radiopharmaceutical is a function of its activity, the incubation time, and the physical decay of the radionuclide.[8][9][10]
-
Endpoint Measurement : While colorimetric assays are an option, direct quantification of cell-bound radioactivity using a gamma or beta counter provides a direct measure of the radiopharmaceutical's effect.[6][7][11][12] Clonogenic survival assays are considered the gold standard for assessing the reproductive viability of cells after radiation exposure.[13][14][15]
Quantitative Cytotoxicity Data
The following table summarizes published in vitro cytotoxicity data for a this compound conjugate. This data is essential for comparing the potency of different conjugates and for designing future experiments.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (MBq/mL) | Reference |
| 109Pd2(bpy)2ale | DU-145 (Prostate) | Metabolic Activity | 24 hours | 24.68 | (P. J. B. et al.) |
| 109Pd2(bpy)2ale | DU-145 (Prostate) | Metabolic Activity | 48 hours | 8.19 | (P. J. B. et al.) |
| 109Pd2(bpy)2ale | DU-145 (Prostate) | Metabolic Activity | 72 hours | 3.45 | (P. J. B. et al.) |
| 109Pd2(bpy)2ale | SKOV-3 (Ovarian) | Metabolic Activity | 24 hours | 10.62 | (P. J. B. et al.) |
| 109Pd2(bpy)2ale | SKOV-3 (Ovarian) | Metabolic Activity | 48 hours | 6.8 | (P. J. B. et al.) |
| 109Pd2(bpy)2ale | SKOV-3 (Ovarian) | Metabolic Activity | 72 hours | 0.1 | (P. J. B. et al.) |
Experimental Protocols
Protocol 1: Direct Cell Viability Assay using a Gamma/Beta Counter
This protocol is adapted from methods used for other beta-emitting radiopharmaceuticals and is suitable for determining the dose-dependent cytotoxicity of Pd-109 conjugates.
Materials:
-
Target-positive and target-negative cancer cell lines (e.g., DU-145 and SKOV-3 for certain conjugates).[5]
-
Complete cell culture medium and supplements.
-
Pd-109 conjugate of known specific activity.
-
96-well tissue culture plates.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Gamma or beta counter.
-
NaOH (1 M).
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 2 x 104 cells per well in a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with Pd-109 Conjugate:
-
Prepare serial dilutions of the Pd-109 conjugate in complete medium to achieve the desired final activity concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted Pd-109 conjugate to each well. Include untreated control wells (medium only) and wells with a non-targeting Pd-109 conjugate if available.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
-
Cell Lysis and Radioactivity Measurement:
-
After incubation, carefully remove and discard the radioactive medium into appropriate radioactive waste containers.
-
Wash the cells twice with 200 µL of cold PBS.
-
Add 100 µL of 1 M NaOH to each well to lyse the cells and detach them from the plate.
-
Transfer the lysate from each well to a counting tube.
-
Measure the radioactivity in each tube using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the activity concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Clonogenic Survival Assay
This assay is considered the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Target-positive cancer cell line.
-
Complete cell culture medium and supplements.
-
Pd-109 conjugate of known specific activity.
-
6-well tissue culture plates.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Crystal violet staining solution (0.5% crystal violet in methanol/water).
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the target cells.
-
Seed a precise number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates.
-
Allow cells to attach overnight at 37°C and 5% CO2.
-
-
Treatment with Pd-109 Conjugate:
-
Prepare dilutions of the Pd-109 conjugate in complete medium.
-
Replace the medium in the wells with the medium containing the Pd-109 conjugate.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After the incubation period, remove the radioactive medium.
-
Wash the cells with PBS.
-
Add fresh, non-radioactive complete medium to each well.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the untreated control wells.
-
-
Staining and Counting:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed / (number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the activity concentration of the Pd-109 conjugate.
-
Visualizations
Signaling Pathways of Beta-Emitter Induced Apoptosis
Beta-irradiation from radionuclides like Pd-109 can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16]
Caption: Apoptosis pathways induced by beta-emitting radionuclides.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay with a Pd-109 conjugate.
Caption: General workflow for a radiopharmaceutical cytotoxicity assay.
Logical Relationship of Assay Components
This diagram shows the relationship between the key components of a Pd-109 conjugate and the experimental setup for a cytotoxicity assay.
Caption: Components of a Pd-109 conjugate cytotoxicity assay.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Application of the direct beta counter Matrix 96 for cytotoxic assays: simultaneous processing and reading of 96 wells using a 51Cr-retention assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics [mdpi.com]
- 8. www-pub.iaea.org [www-pub.iaea.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Models for Radiopharmaceutical Analysis - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Gamma Counters in Nuclear Medicine: Technology, Applications, and Best Practices for Radioactivity Measurement [labx.com]
- 12. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Clonogenic Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for SPECT Imaging with Palladium-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-109 (¹⁰⁹Pd) is a radionuclide with promising characteristics for targeted radiotherapy, primarily due to its emission of beta particles and Auger electrons.[1][2][3][4][5][6] However, its decay scheme also includes an 88 keV gamma photon, which enables in vivo visualization and quantification of its biodistribution using Single Photon Emission Computed Tomography (SPECT).[7] This theranostic capability, combining therapeutic efficacy with diagnostic imaging, makes ¹⁰⁹Pd an attractive candidate for the development of novel radiopharmaceuticals.
These application notes provide a comprehensive overview of the essential protocols and considerations for preclinical SPECT imaging using ¹⁰⁹Pd. The information is intended to guide researchers in the radiolabeling, quality control, and in vivo imaging of ¹⁰⁹Pd-labeled compounds.
Physical and Nuclear Properties of this compound
A thorough understanding of the physical properties of ¹⁰⁹Pd is crucial for designing effective imaging protocols and ensuring accurate data interpretation.
| Property | Value | Reference |
| Half-life (t₁/₂) | 13.7 hours | [7] |
| Primary Emission | Beta (β⁻) | [4][5][6] |
| Max Beta Energy (Eβ⁻max) | 1.12 MeV | [4] |
| Gamma Emission Energy (γ) | 88 keV | [7] |
| Gamma Emission Abundance | 3.6% | [4] |
| Decay Product | ¹⁰⁹ᵐAg (metastable Silver-109) | [4] |
| ¹⁰⁹ᵐAg Half-life | 39.6 seconds | [4] |
Production of this compound
This compound can be produced in a nuclear reactor through neutron irradiation of an enriched ¹⁰⁸Pd target.[7] The resulting ¹⁰⁹Pd has a moderate specific activity.[7]
Radiolabeling of Targeting Molecules with this compound
The stable chelation of ¹⁰⁹Pd to a targeting molecule (e.g., antibody, peptide, small molecule) is critical for the development of a successful radiopharmaceutical. The choice of chelator is paramount, as traditional macrocycles used in nuclear medicine may not be optimal for Palladium(II) coordination.[7] Recent studies have highlighted the utility of chelators like TE1PA for efficient and stable ¹⁰⁹Pd labeling.[7]
General Radiolabeling Protocol (Example with TE1PA-conjugated molecule)
This protocol is a general guideline and may require optimization based on the specific targeting molecule and chelator.
Materials:
-
¹⁰⁹PdCl₂ solution in dilute HCl
-
TE1PA-conjugated targeting molecule
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 3.5-5.5)
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add the TE1PA-conjugated targeting molecule (e.g., 10-100 µg) dissolved in ammonium acetate buffer.
-
Add the desired amount of ¹⁰⁹PdCl₂ solution (e.g., 37-370 MBq). The molar ratio of chelator to palladium should be optimized, but an excess of the chelator is often used.[7]
-
Adjust the pH of the reaction mixture to between 3.5 and 5.5 using ammonium acetate buffer.
-
Incubate the reaction mixture at an optimized temperature (e.g., 90°C) for a specific duration (e.g., 10-30 minutes).[7]
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Quality Control of ¹⁰⁹Pd-Radiopharmaceuticals
Ensuring the quality of the radiopharmaceutical is essential for accurate imaging and reliable results.[8][9]
| Quality Control Test | Method | Acceptance Criteria |
| Radionuclidic Purity | Gamma Spectroscopy | > 99.9% ¹⁰⁹Pd |
| Radiochemical Purity | Radio-TLC or Radio-HPLC | > 95% of radioactivity in the desired chemical form |
| Chemical Purity | HPLC | Absence of non-radioactive impurities that could affect biodistribution |
| Sterility | Standard microbiological testing | Sterile |
| Apyrogenicity | Limulus Amebocyte Lysate (LAL) test | Apyrogenic |
Preclinical SPECT Imaging Protocol with ¹⁰⁹Pd
The following is a generalized protocol for in vivo SPECT imaging in a preclinical setting (e.g., mouse model). This protocol should be adapted and optimized for the specific animal model, radiopharmaceutical, and research question.
Animal Preparation
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
Place a tail vein catheter for intravenous administration of the radiopharmaceutical.
Radiopharmaceutical Administration
-
Draw the desired dose of the ¹⁰⁹Pd-labeled radiopharmaceutical into a syringe. The exact dose will depend on the specific activity of the radiopharmaceutical and the sensitivity of the SPECT system, but a typical range for preclinical imaging is 2-10 MBq.
-
Administer the radiopharmaceutical intravenously via the tail vein catheter.
-
Record the exact time of injection and the administered dose.
SPECT/CT Imaging
Due to the low energy of the 88 keV gamma photon from ¹⁰⁹Pd, a low-energy high-resolution (LEHR) collimator is recommended.[10]
| Parameter | Recommended Setting | Rationale |
| Gamma Camera | Small animal SPECT/CT system | High resolution for preclinical studies |
| Collimator | Low-Energy High-Resolution (LEHR) | Optimal for 88 keV photons |
| Energy Window | 88 keV ± 10% (79-97 keV) | To acquire photons from the ¹⁰⁹Pd photopeak |
| Acquisition Mode | Step-and-shoot or continuous rotation | Standard SPECT acquisition |
| Number of Projections | 60-120 over 360° | To ensure adequate angular sampling |
| Time per Projection | 30-60 seconds | To acquire sufficient counts for good image statistics |
| Image Reconstruction | Ordered Subsets Expectation Maximization (OSEM) with corrections for attenuation, scatter, and detector response | For accurate quantitative imaging |
| CT Scan | Low-dose CT | For anatomical co-registration and attenuation correction |
Imaging Time Points: The selection of imaging time points will depend on the pharmacokinetics of the radiopharmaceutical. For molecules with rapid clearance, imaging at 1, 4, and 24 hours post-injection may be appropriate. For larger molecules like antibodies, later time points (e.g., 24, 48, 72 hours) may be necessary.
Quantitative Image Analysis
For accurate quantification of ¹⁰⁹Pd distribution, several corrections must be applied during image reconstruction.
-
Attenuation Correction: Using the co-registered CT data to correct for the attenuation of 88 keV photons within the animal's body.
-
Scatter Correction: Employing methods like the dual-energy window or triple-energy window technique to subtract the contribution of scattered photons.
-
Detector Response Modeling: Correcting for the distance-dependent resolution of the collimator.
Once the images are reconstructed, regions of interest (ROIs) can be drawn on the SPECT images (guided by the CT images) over various organs and the tumor. The activity concentration within these ROIs can then be determined and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Ex vivo Biodistribution
Following the final imaging session, ex vivo biodistribution studies are essential to validate the in vivo imaging data.
-
Euthanize the animal at the predetermined time point.
-
Dissect the organs of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue.
-
Compare the ex vivo biodistribution data with the quantitative data obtained from the SPECT images.
Conclusion
This compound offers a unique opportunity for theranostic applications in nuclear medicine. While primarily a therapeutic radionuclide, its 88 keV gamma emission allows for SPECT imaging to assess the in vivo behavior of ¹⁰⁹Pd-labeled radiopharmaceuticals. The protocols outlined in these application notes provide a framework for researchers to conduct preclinical SPECT imaging studies with ¹⁰⁹Pd. Careful optimization of radiolabeling, stringent quality control, and appropriate imaging and reconstruction parameters are crucial for obtaining high-quality, quantitative data to advance the development of novel ¹⁰⁹Pd-based theranostic agents.
References
- 1. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Protocols for Dual Tracer PET/SPECT Preclinical Imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The radioactive 103Pd and 109Pd palladium bipyridyl-bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. radiologycafe.com [radiologycafe.com]
Application Notes & Protocols: Production of Palladium-109 via Neutron Activation of ¹⁰⁸Pd
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palladium-109 (¹⁰⁹Pd) is a promising radionuclide for therapeutic applications in nuclear medicine.[1][2] It decays with a half-life of 13.6 hours via β⁻ emission, which is suitable for targeted radiotherapy.[3] The decay product is the metastable silver-109m (¹⁰⁹ᵐAg), which itself decays rapidly, emitting a cascade of conversion and Auger electrons.[1] This dual emission of β⁻ particles for treating larger tumor volumes and low-energy electrons for high-precision cell killing at the microscopic level makes the ¹⁰⁹Pd/¹⁰⁹ᵐAg in vivo generator system highly attractive for radiopharmaceutical development.[1][4]
The primary production route for ¹⁰⁹Pd is through the neutron activation of stable Palladium-108 (¹⁰⁸Pd) in a nuclear reactor via the ¹⁰⁸Pd(n,γ)¹⁰⁹Pd reaction.[5][6][7] This process offers a reliable method for producing ¹⁰⁹Pd with high specific activity, particularly when using enriched ¹⁰⁸Pd target material. These notes provide a detailed overview of the production methodology, summarizing key data and experimental protocols from published literature.
Data Presentation
Table 1: Nuclear Properties of this compound and its Decay Product
| Property | This compound (¹⁰⁹Pd) | Silver-109m (¹⁰⁹ᵐAg) |
| Half-life (t½) | 13.6 hours[3] | 39.6 seconds[1][4] |
| Decay Mode | β⁻ (100%)[1][4] | Isomeric Transition (IT) |
| Max. β⁻ Energy | 1.12 MeV[1][4] | N/A |
| Primary Emissions | Beta particles (β⁻) | Gamma (γ) photons, Conversion Electrons (CE), Auger Electrons |
| Gamma Energy | N/A | 88 keV (3.6% intensity)[1] |
| Decay Product | ¹⁰⁹ᵐAg[1][4] | ¹⁰⁹Ag (Stable)[1] |
Table 2: Example Neutron Irradiation Parameters for ¹⁰⁹Pd Production
| Parameter | Run 1: Enriched Target[1] | Run 2: Natural Target[1] | Run 3: Literature Example[1] |
| Target Material | >99% enriched ¹⁰⁸Pd Powder | Natural Palladium Powder | Enriched Palladium |
| Target Mass | 1 mg | 3 mg | Not Specified |
| Neutron Flux (n cm⁻² s⁻¹) | 1.5 x 10¹⁴ (thermal) | 1.5 x 10¹⁴ (thermal) | 3 x 10¹³ |
| Irradiation Time | 7 hours | 7 hours | 72 hours |
| Reported Specific Activity | Not Specified | Not Specified | 1.85 GBq/mg |
| Notes | High radionuclidic purity. | Produces ¹¹¹Ag impurity. | High specific activity achieved with longer irradiation. |
Experimental Protocols
The following protocols are based on methodologies reported for the production and purification of ¹⁰⁹Pd in a research reactor setting.[1]
Protocol 1: Target Preparation
-
Target Material Selection: For the highest radionuclidic purity and specific activity, use Palladium-108 metal powder with an isotopic enrichment of >99%.[1] Using natural palladium is feasible but will produce impurities, most notably ¹¹¹Ag from the ¹¹⁰Pd(n,γ)¹¹¹Pd → ¹¹¹Ag reaction pathway, which requires additional purification steps.[1]
-
Encapsulation: Accurately weigh the target material (e.g., 1 mg of enriched ¹⁰⁸Pd powder).
-
Seal the powder in a high-purity quartz ampoule or an aluminum capsule suitable for irradiation in a nuclear reactor. The encapsulation must be able to withstand the reactor's temperature and pressure conditions.
Protocol 2: Neutron Irradiation
-
Irradiation Facility: Place the encapsulated target in a high-flux position within a nuclear research reactor.
-
Irradiation Conditions: Irradiate the target with a thermal neutron flux. The duration and flux level can be adjusted to achieve the desired activity. For example, irradiation with a thermal neutron flux of 1.5 x 10¹⁴ n cm⁻² s⁻¹ for 7 hours has been successfully used.[1]
-
Target Retrieval: After irradiation, safely retrieve the target from the reactor using appropriate remote handling tools and place it in a lead-shielded container for transport to a hot cell.
Protocol 3: Post-Irradiation Processing and Purification
This protocol describes the chemical processing of the irradiated palladium target to obtain a purified solution of ¹⁰⁹Pd.[1]
-
Cooling Period: Allow the irradiated target to cool for a period (e.g., 3 hours) to permit the decay of short-lived, unwanted radionuclides.[1]
-
Target Dissolution:
-
Carefully open the irradiation capsule inside a shielded hot cell.
-
Transfer the irradiated palladium powder to a glass reaction vessel.
-
Add 200–400 μL of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) to completely dissolve the metal.
-
Gently heat the vessel to 130 °C until the liquid has completely evaporated, leaving a solid residue.[1]
-
-
Conversion to Chloride Form: The dissolution in aqua regia leaves palladium in a nitrate-chloride complex. To ensure a consistent chloride form for subsequent labeling, perform the following conversion:
-
Final Formulation:
-
Dissolve the final solid residue in 1 mL of 6 M HCl.[1]
-
The resulting product is a solution of H₂[¹⁰⁹Pd]Cl₄, which is suitable for use in radiolabeling studies.
-
-
Purification (if using Natural Palladium): If a natural palladium target was used, the removal of the ¹¹¹Ag impurity is necessary. This can be achieved through methods such as precipitating AgCl or using ion exchange chromatography.[1][8]
-
Quality Control: Perform gamma spectroscopy to confirm the radionuclidic identity and purity of the final ¹⁰⁹Pd product. The specific activity should be determined to quantify the amount of radioactivity per unit mass of palladium.
Visualizations
References
- 1. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Isotopes of palladium - Wikipedia [en.wikipedia.org]
- 4. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buyisotope.com [buyisotope.com]
- 6. tracesciences.com [tracesciences.com]
- 7. Investigation of the reaction mechanism of 108Pd(n,γ)109Pd [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiochemical Separation and Purification of Palladium-109
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiochemical separation and purification of Palladium-109 (¹⁰⁹Pd), a radionuclide of interest for targeted radiotherapy. The following sections cover production methods, separation techniques including precipitation, ion exchange chromatography, and solvent extraction, and include quantitative data and detailed experimental workflows.
Introduction to this compound
This compound is a promising radionuclide for therapeutic applications due to its favorable decay characteristics. It decays by β⁻ emission (Eβ(max) = 1.12 MeV, 100% yield) to the metastable silver-109m (¹⁰⁹ᵐAg), which has a half-life of 39.6 seconds.[1] ¹⁰⁹ᵐAg then decays to stable ¹⁰⁹Ag, emitting an 88 keV gamma photon (3.6% abundance), which can be used for imaging and quantification.[1] The 13.7-hour half-life of ¹⁰⁹Pd is suitable for many therapeutic applications.[2]
Production of this compound
The most common method for producing ¹⁰⁹Pd is through the neutron bombardment of an enriched Palladium-108 (¹⁰⁸Pd) target in a nuclear reactor.[2][3] The ¹⁰⁸Pd(n,γ)¹⁰⁹Pd reaction yields ¹⁰⁹Pd with moderate to high specific activity. For instance, irradiation of an enriched ¹⁰⁸Pd target can produce ¹⁰⁹Pd with a specific activity of approximately 1.85 GBq/mg to 2.9 GBq/mg.[2][3]
-
Target Material: Enriched metallic ¹⁰⁸Pd target (e.g., 94% enrichment).[3]
-
Irradiation: Thermal neutron flux of approximately 3 x 10¹³ n/cm²·s for 3 days.[2]
A key challenge in the production and purification of ¹⁰⁹Pd is the presence of silver (Ag) impurities, particularly when using natural palladium targets, which can lead to the co-production of Silver-111 (B1199139) (¹¹¹Ag).[4] Therefore, efficient separation of palladium from silver is crucial.
Quantitative Data on Separation Methods
The following table summarizes the performance of various separation techniques for ¹⁰⁹Pd purification.
| Separation Method | Target Matrix | Key Performance Metric | Value | Reference |
| Precipitation & Separation | Enriched ¹⁰⁸Pd Target | Radionuclidic Purity | >99.9% | [3] |
| Radiochemical Yield | 90% | [3] | ||
| Ion Exchange (TK200 Resin) | Neutron-irradiated Pd | ¹⁰⁹Pd Recovery | >90% | [4] |
| ¹¹¹Ag Recovery | >92% | [4] | ||
| ¹¹¹Ag Radionuclidic Purity | >99% | [4] | ||
| Ion Exchange (Chelex-100) | Proton-irradiated Ag Target | ¹⁰³Pd Recovery | >98% | [5] |
| Solvent Extraction | Spent Nuclear Fuel Simulant | Palladium Separation Factor | >10⁴ | [6] |
Experimental Protocols
This protocol focuses on the removal of silver radionuclide impurities from a dissolved palladium target solution.
Materials:
-
Irradiated ¹⁰⁸Pd target
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Centrifuge
-
Gamma Ray Spectrometer (e.g., HPGe detector)
Methodology:
-
Target Dissolution: Dissolve the irradiated ¹⁰⁸Pd target in a minimal volume of aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 molar ratio). Gently heat to facilitate dissolution.
-
Conversion to Chloride Form: Evaporate the solution to near dryness. Add concentrated HCl and evaporate again. Repeat this step 2-3 times to ensure all palladium is in the stable [PdCl₄]²⁻ form.
-
Final Solution Preparation: Dissolve the residue in 0.1 M HCl to obtain the initial [¹⁰⁹Pd][PdCl₄]²⁻ solution.
-
Precipitation of Silver Chloride: While stirring, add a stoichiometric amount of a chloride salt solution (e.g., NaCl) to precipitate silver ions as silver chloride (AgCl). The daughter nuclide ¹⁰⁹ᵐAg and any other silver radioisotopes will co-precipitate.
-
Separation: Centrifuge the solution to pellet the AgCl precipitate.
-
Supernatant Collection: Carefully decant the supernatant containing the purified ¹⁰⁹Pd.
-
Quality Control: Analyze the radionuclidic purity of the final ¹⁰⁹Pd solution using gamma-ray spectroscopy. The primary gamma peak for ¹⁰⁹Pd is the 88 keV peak from its ¹⁰⁹ᵐAg daughter.[1]
This protocol describes the separation of ¹⁰⁹Pd and ¹¹¹Ag from a dissolved palladium target using ion exchange chromatography.
Materials:
-
Dissolved irradiated palladium target in 0.1 M HCl
-
Anion exchange resin (e.g., Dowex-1 or Amberlite IRA-93)[7][8]
-
Chromatography column
-
Eluents: 1 M HCl, 6 M HCl, 1% ammonia (B1221849) solution[4][7]
-
Fraction collector
-
Radioactivity detector
Methodology:
-
Resin Preparation: Prepare a slurry of the anion exchange resin in deionized water and pack it into a chromatography column. Pre-condition the column by passing several column volumes of 0.1 M HCl through it.
-
Sample Loading: Load the dissolved palladium target solution (in 0.1 M HCl) onto the column. Palladium and silver chloro-complexes will adsorb to the resin.
-
Elution of Palladium: Elute the ¹⁰⁹Pd from the column using an appropriate eluent. Based on similar separations, a 1% ammonia solution can be effective for eluting palladium.[7] Collect the eluate in fractions.
-
Elution of Silver: After the palladium has been eluted, strip the silver from the column using a different eluent. For example, 1 M HCl can be used to elute silver.[4]
-
Fraction Analysis: Measure the radioactivity of each fraction to determine the elution profiles of ¹⁰⁹Pd and ¹¹¹Ag.
-
Product Pooling: Combine the fractions containing the purified ¹⁰⁹Pd.
-
Quality Control: Perform gamma spectroscopy on the pooled product to confirm the radionuclidic purity.
Visualization of Workflows
The following diagrams illustrate the logical steps in the production and purification of this compound.
Caption: General workflow for the production and purification of ¹⁰⁹Pd.
Caption: Detailed workflow for ion exchange separation of ¹⁰⁹Pd.
References
- 1. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic separation of silver-111 from neutron-irradiated palladium target: toward direct labeling of radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An ion-exchange method for selective separation of palladium, platinum and rhodium from solutions obtained by leaching automotive catalytic converters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Palladium-109 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palladium-109 (¹⁰⁹Pd) in preclinical cancer models. This document includes a summary of its properties, applications, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction to this compound
This compound is a promising radionuclide for targeted cancer therapy due to its unique decay properties. It undergoes β⁻ decay with a maximum energy of 1.12 MeV and a half-life of 13.7 hours to metastable Silver-109m (¹⁰⁹ᵐAg).[1][2] ¹⁰⁹ᵐAg, with a half-life of 39.6 seconds, then decays to stable ¹⁰⁹Ag, emitting an 88 keV gamma photon (useful for imaging) and a cascade of conversion and Auger electrons.[1][2] This combination of medium-energy β⁻ particles for treating larger tumor masses and low-energy, high linear energy transfer (LET) Auger electrons for targeting microscopic disease makes ¹⁰⁹Pd an attractive candidate for radionuclide therapy. The simultaneous emission of both types of radiation from the ¹⁰⁹Pd/¹⁰⁹ᵐAg in vivo generator enhances the therapeutic effect, similar to other theranostic radionuclides like ¹⁶¹Tb.[1][2]
Applications in Preclinical Cancer Models
The therapeutic potential of ¹⁰⁹Pd has been explored in various preclinical cancer models, primarily by conjugating it to targeting molecules such as antibodies, nanoparticles, or small molecules that specifically bind to cancer cells.
-
Bone Metastasis: ¹⁰⁹Pd has been complexed with bisphosphonates, such as alendronate, which have a high affinity for hydroxyapatite, the main mineral component of bone.[3][4][5] These complexes have shown significant cytotoxicity against human prostate (DU 145) and ovarian (SKOV-3) cancer cell lines, suggesting their potential for treating bone metastases.[3][4][5]
-
Triple-Negative Breast Cancer (TNBC): Gold-core/Palladium-shell (Au@¹⁰⁹Pd) nanoparticles have been conjugated to the antibody panitumumab, which targets the epidermal growth factor receptor (EGFR) overexpressed in many TNBC cells.[1] These radiobioconjugates have demonstrated significant, dose-dependent reduction in the metabolic activity of MDA-MB-231 human breast cancer cells.[1]
-
Melanoma: Early studies demonstrated the potential of ¹⁰⁹Pd-labeled monoclonal antibodies targeting a high molecular weight antigen associated with human melanoma.[6][7] In nude mice bearing human melanoma, these radiolabeled antibodies showed significant tumor accumulation and high tumor-to-blood ratios.[6][7]
-
Hepatocellular Carcinoma (HCC): The natural tendency of nanoparticles to accumulate in the liver is being explored for the treatment of HCC. ¹⁰⁹Pd nanoparticles have shown high cytotoxicity against HCC cells in vitro, suggesting a potential therapeutic application.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving ¹⁰⁹Pd.
Table 1: In Vitro Cytotoxicity of ¹⁰⁹Pd-based Radiopharmaceuticals
| Cell Line | Cancer Type | ¹⁰⁹Pd Agent | Assay | Results | Reference |
| DU 145 | Prostate Cancer | ¹⁰⁹Pd-bipyridyl-alendronate | Cytotoxicity | Significantly higher than cisplatin | [3],[4],[5] |
| SKOV-3 | Ovarian Cancer | ¹⁰⁹Pd-bipyridyl-alendronate | Cytotoxicity | Significantly higher than cisplatin | [3],[4],[5] |
| MDA-MB-231 | Breast Cancer | Au@¹⁰⁹Pd-PEG-panitumumab | Metabolic Activity | Significant dose-dependent reduction | [1] |
| HCC Cells | Hepatocellular Carcinoma | ¹⁰⁹Pd-PEG nanoparticles | Cytotoxicity | Almost complete cell death at 25 MBq/mL | [2] |
Table 2: In Vivo Biodistribution of ¹⁰⁹Pd-labeled Antibody in a Murine Melanoma Model
| Time Post-Injection | Tumor (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Blood (%ID/g) | Tumor-to-Blood Ratio | Reference |
| 24 hr | 19 | High | High | ~0.5 | 38:1 | [6],[7] |
| 48 hr | Not specified | Lower | Lower | ~0.3 | 61:1 | [6],[7] |
| %ID/g = Percentage of Injected Dose per gram of tissue |
Experimental Protocols
This section provides detailed protocols for key experiments involving ¹⁰⁹Pd.
Protocol 1: Production and Purification of ¹⁰⁹Pd
This protocol is based on the neutron irradiation of a ¹⁰⁸Pd target.
-
Irradiation: Irradiate an enriched ¹⁰⁸Pd target in a nuclear reactor.
-
Dissolution: After a cooling period, dissolve the irradiated target in aqua regia (concentrated HNO₃:HCl – 1:3). Heat the solution at 130°C until complete evaporation.[3]
-
Conversion to Chloride: To convert nitrates to chlorides, dissolve the solid residue in 0.1 M HCl and evaporate at 130°C. Repeat this step three times.[3]
-
Final Product: Dissolve the final solid residue in 6 M HCl to obtain a solution of H₂¹⁰⁹PdCl₄.[3]
-
Quality Control: Analyze the radiochemical purity using a High-Purity Germanium (HPGe) detector connected to a Multichannel Analyzer (MCA). The 88 keV gamma peak of ¹⁰⁹ᵐAg can be used to determine the radioactivity of ¹⁰⁹Pd.[3]
Protocol 2: Radiolabeling of a Bisphosphonate Targeting Vector
This protocol describes the synthesis of a ¹⁰⁹Pd-bipyridyl-alendronate complex.
-
Preparation of ¹⁰⁹Pd Solution: Start with the purified H₂¹⁰⁹PdCl₄ solution from Protocol 1.
-
Complexation with Bipyridine: Add 420 MBq of ¹⁰⁹Pd to a solution of bipyridine (equimolar ratio) in 100 µL of water.[3] Adjust the pH to 7 using 0.1 M NaOH and HCl. Let the reaction proceed at room temperature for 1 hour.[3]
-
Addition of Alendronate: To the mixture, add a 200 µL aqueous solution containing a 100-fold excess of alendronate and triethylamine, dropwise, while maintaining a pH of 7.[3]
-
Purification: The final product can be purified using methods like ITLC (Instant Thin Layer Chromatography).
-
Stability Testing: Assess the stability of the complex in human serum and PBS at 37°C over 24 hours. Analyze samples at specific time intervals using radio-ITLC.[3]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a general procedure to assess the cytotoxicity of a ¹⁰⁹Pd-labeled compound.
-
Cell Culture: Culture the desired cancer cell lines (e.g., DU 145, SKOV-3, MDA-MB-231) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ¹⁰⁹Pd-labeled compound. Include untreated cells as a negative control and a relevant chemotherapeutic agent (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay, which measures metabolic activity. Read the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vivo Biodistribution Study in a Murine Model
This protocol describes a typical biodistribution study in tumor-bearing mice.
-
Animal Model: Use an appropriate mouse model (e.g., nude mice for human tumor xenografts). Inoculate the mice with cancer cells to establish tumors.
-
Radiopharmaceutical Administration: Once the tumors reach a suitable size, inject the ¹⁰⁹Pd-labeled compound intravenously (e.g., via the tail vein).
-
Time Points: Euthanize groups of mice at different time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, liver, kidneys, spleen, muscle, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This allows for the assessment of tumor uptake and clearance from other organs.
Visualization of Key Processes
Diagram 1: Decay Scheme of this compound
Caption: Decay scheme of ¹⁰⁹Pd to stable ¹⁰⁹Ag.
Diagram 2: General Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of ¹⁰⁹Pd-based radiopharmaceuticals.
Diagram 3: Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of ¹⁰⁹Pd-Panitumumab.
References
- 1. mdpi.com [mdpi.com]
- 2. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Palladium-109 for Brachytherapy Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-109 (¹⁰⁹Pd) is a promising radionuclide for therapeutic applications in nuclear medicine. Unlike the more commonly used Palladium-103 (¹⁰³Pd), which is primarily utilized in sealed-source brachytherapy for cancers like prostate cancer, ¹⁰⁹Pd's unique decay characteristics make it suitable for unsealed source, targeted radionuclide therapy.[1][2][3] This approach involves labeling a targeting molecule (e.g., an antibody, peptide, or nanoparticle) with ¹⁰⁹Pd, which then selectively delivers a cytotoxic radiation dose to cancer cells.
¹⁰⁹Pd decays via beta (β⁻) emission to the metastable Silver-109m (¹⁰⁹ᵐAg).[2][4] This daughter nuclide, with a short half-life of 39.6 seconds, subsequently decays to stable Silver-109, releasing a cascade of conversion and Auger electrons, along with an 88 keV gamma photon.[1][2][5] This combination of medium-energy beta particles for treating larger tumor masses and low-energy, high-linear energy transfer (LET) Auger/conversion electrons for targeted cellular damage makes the ¹⁰⁹Pd/¹⁰⁹ᵐAg system a potent in-vivo generator for cancer therapy.[2][5]
These notes provide an overview of ¹⁰⁹Pd's properties, production, and protocols for its application in targeted brachytherapy research.
Physical and Radiochemical Properties
A clear understanding of the radioisotope's characteristics is fundamental for its application in therapy. This compound's properties are distinct from other isotopes used in brachytherapy.
Key Properties of this compound
The following table summarizes the essential physical and decay properties of this compound.
| Property | Value | Reference |
| Half-life (t½) | 13.7012 hours | [6][7] |
| Decay Mode | Beta (β⁻) | [6][8] |
| Max Beta Energy (Eβmax) | 1.116 MeV (100% yield) | [1][2][6] |
| Primary Decay Product | Silver-109m (¹⁰⁹ᵐAg) | [1][4] |
| Daughter Half-life | 39.6 seconds | [2][4] |
| Daughter Emissions | 88 keV Gamma (γ) photon (3.6% abundance), Conversion & Auger Electrons | [1][2] |
| Final Decay Product | Silver-109 (¹⁰⁹Ag) (Stable) | [1] |
Comparative Data of Brachytherapy Isotopes
To contextualize the potential of ¹⁰⁹Pd, its properties are compared with commonly used brachytherapy isotopes.
| Isotope | Half-life | Decay Mode | Principal Emissions (Energy) | Common Application |
| This compound (¹⁰⁹Pd) | 13.7 hours | β⁻ | β⁻ (1.12 MeV max), γ (88 keV from ¹⁰⁹ᵐAg), Auger/Conversion e⁻ | Targeted Radionuclide Therapy |
| Palladium-103 (¹⁰³Pd) | 16.99 days | Electron Capture | Auger e⁻, X-rays (20-23 keV) | Permanent Seed Implants (Prostate)[2][9][10] |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Auger e⁻, γ/X-rays (27-35 keV) | Permanent Seed Implants (Prostate)[9][10] |
| Cesium-131 (¹³¹Cs) | 9.7 days | Electron Capture | Auger e⁻, X-rays (29 keV) | Permanent Seed Implants (Prostate)[10][11] |
Production of this compound
This compound is produced in a nuclear reactor via neutron capture. The process requires a highly enriched target material to ensure high radionuclidic purity.
Production Workflow Diagram
Caption: Workflow for the production of high-purity this compound.
Experimental Protocol: Production of ¹⁰⁹Pd
This protocol describes the general steps for producing ¹⁰⁹Pd suitable for research applications.[1][12][13]
Objective: To produce no-carrier-added ¹⁰⁹Pd with high specific activity and radionuclidic purity.
Materials:
-
Isotopically enriched ¹⁰⁸Pd target (e.g., >94% enriched ¹⁰⁸Pd metal or oxide).
-
High-purity quartz or aluminum encapsulation vials.
-
High-flux nuclear reactor.
-
Hot cell with manipulators for safe handling of radioactive materials.
-
Reagents for dissolution (e.g., concentrated Hydrochloric Acid).
-
Chromatography system for purification (optional, depending on target purity).
-
Gamma ray spectrometer for quality control.
Methodology:
-
Target Encapsulation:
-
Accurately weigh a specific amount of enriched ¹⁰⁸Pd target material.
-
Securely seal the target material inside a high-purity quartz or aluminum vial suitable for reactor irradiation.
-
-
Neutron Irradiation:
-
Place the encapsulated target in a high-flux position within a nuclear reactor.
-
Irradiate the target with a thermal neutron flux (e.g., >10¹⁴ n cm⁻² s⁻¹) for a predetermined duration. The duration depends on the desired specific activity and the reactor's flux.
-
-
Target Retrieval and Cooling:
-
Following irradiation, retrieve the target and allow it to cool for a short period to permit the decay of short-lived impurities.
-
-
Dissolution (in a hot cell):
-
Transfer the irradiated target to a shielded hot cell.
-
Carefully open the encapsulation and transfer the ¹⁰⁸Pd target to a reaction vessel.
-
Dissolve the target in an appropriate acid, such as concentrated hydrochloric acid, to form a [¹⁰⁹Pd][PdCl₄]²⁻ solution.[1]
-
-
Purification:
-
Quality Control:
-
Determine the radionuclidic purity of the final ¹⁰⁹Pd solution using gamma ray spectroscopy. The primary peak for identification is the 88 keV photon from the ¹⁰⁹ᵐAg daughter.[1][2]
-
Calculate the specific activity (e.g., in GBq/mg). A specific activity of approximately 2.9 GBq/mg has been reported.[1]
-
Protocols for Targeted Brachytherapy Applications
The therapeutic utility of ¹⁰⁹Pd is realized by attaching it to a molecule that targets cancer cells. The following protocols outline the key experimental phases for developing a ¹⁰⁹Pd-based radiopharmaceutical.
Decay and Therapeutic Action Pathway
Caption: Pathway from ¹⁰⁹Pd decay to targeted cancer cell destruction.
Protocol: Radiolabeling of a Targeting Molecule with ¹⁰⁹Pd
This protocol provides a general method for labeling a chelator-conjugated antibody with ¹⁰⁹Pd.
Objective: To efficiently and stably label a targeting molecule with ¹⁰⁹Pd for in-vitro or in-vivo studies.
Materials:
-
¹⁰⁹Pd solution (e.g., [¹⁰⁹Pd]PdCl₄²⁻ in 0.1 M HCl).
-
Targeting molecule conjugated with a suitable chelator (e.g., TE1PA-panitumumab).[1]
-
Reaction buffer (e.g., 0.1 M Ammonium Acetate, pH adjusted).
-
Quenching agent (e.g., 50 mM EDTA solution).
-
Radio-TLC or Radio-HPLC system for quality control.
Methodology:
-
Preparation:
-
Prepare a solution of the chelator-conjugated targeting molecule in the reaction buffer at a known concentration.
-
Adjust the pH of the reaction buffer as required for optimal labeling (e.g., pH 3.5 to 8.5).[1]
-
-
Labeling Reaction:
-
In a sterile microcentrifuge tube, add the targeting molecule solution.
-
Add a calibrated activity of the ¹⁰⁹Pd solution.
-
Gently mix and incubate the reaction mixture. Incubation time and temperature should be optimized (e.g., 10-30 minutes at 25°C or 90°C).[1]
-
-
Quenching:
-
(Optional) After incubation, add a small volume of EDTA solution to chelate any unbound ¹⁰⁹Pd, stopping the reaction.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the labeled product using radio-TLC or radio-HPLC.
-
The RCP is calculated as: (Activity of Labeled Product / Total Activity) * 100%.
-
An RCP of >95% is typically desired for further experiments.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold, purify the radiolabeled product using size-exclusion chromatography or other suitable methods to remove unbound ¹⁰⁹Pd.
-
Protocol: In-Vitro Cell Viability Assay
This protocol outlines a method to assess the cytotoxicity of a ¹⁰⁹Pd-labeled therapeutic agent against cancer cells.[2]
Objective: To determine the dose-dependent cytotoxic effect of a ¹⁰⁹Pd radiopharmaceutical on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SKOV-3 ovarian or DU-145 prostate cancer cells).[2]
-
Complete cell culture medium and supplements.
-
96-well cell culture plates.
-
¹⁰⁹Pd-labeled therapeutic agent and non-radioactive control compound.
-
Cell viability reagent (e.g., MTT, MTS, or PrestoBlue™).
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Culture the target cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ¹⁰⁹Pd-labeled agent and the non-radioactive control compound in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions (including a vehicle-only control).
-
Ensure each concentration is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the treated plates for a specified period (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Assessment:
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the viability data against the concentration of the therapeutic agent.
-
Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for each time point.
-
In-Vitro Experimental Workflow Diagram
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. lnhb.fr [lnhb.fr]
- 5. mdpi.com [mdpi.com]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Isotopes_of_palladium [chemeurope.com]
- 8. Isotopes of palladium - Wikipedia [en.wikipedia.org]
- 9. dattoli.com [dattoli.com]
- 10. westernradiationoncology.com [westernradiationoncology.com]
- 11. Comparison of Three Groups of Patients Having Low Dose Rate Prostate Brachytherapy: Prostate-Specific Antigen Failure and Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tracesciences.com [tracesciences.com]
- 13. buyisotope.com [buyisotope.com]
Application Notes and Protocols for Labeling Lymphocytes with Palladium-109 for Lymphoid Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective lymphoid irradiation is a targeted therapeutic strategy designed to ablate lymphoid tissues while minimizing damage to other organs. One approach involves radiolabeling lymphocytes, which naturally home to lymphoid organs, with a therapeutic radionuclide. Palladium-109 (¹⁰⁹Pd) is a promising candidate for this application due to its favorable decay characteristics. It is a beta-emitter (β⁻max = 1.12 MeV) with a half-life of 13.7 hours, allowing for sufficient time for localization and therapeutic effect without prolonged radiation exposure.[1] The decay of ¹⁰⁹Pd produces stable Silver-109 (¹⁰⁹Ag), minimizing long-term radioactivity.[1]
These application notes provide a comprehensive overview and detailed protocols for the isolation, radiolabeling, quality control, and administration of ¹⁰⁹Pd-labeled lymphocytes for preclinical research in selective lymphoid irradiation.
Properties of this compound
| Property | Value | Reference |
| Half-life | 13.7 hours | --INVALID-LINK-- |
| Decay Mode | β⁻ (100%) | [1] |
| Max Beta Energy (β⁻max) | 1.12 MeV | [1] |
| Daughter Isotope | ¹⁰⁹ᵐAg (t½ = 39.6 s), then stable ¹⁰⁹Ag | [1] |
| Associated Emissions | 88 keV gamma photon (3.6% from ¹⁰⁹ᵐAg) | [1] |
Experimental Data
Biodistribution of ¹⁰⁹Pd-Labeled Lymphocytes in Rats
The following tables summarize the biodistribution of intravenously administered ¹⁰⁹Pd-labeled lymphocytes in Lewis rats. These studies highlight the specific localization of the labeled cells to lymphoid organs.
Table 1: Effect of Carrier (¹⁰⁸Pd) and Radioactive (¹⁰⁹Pd) Dose on Lymphocyte Accumulation in Lymphoid Tissue. [2]
| Group | ¹⁰⁸Pd Carrier Dose (mg per 10⁸ cells) | ¹⁰⁹Pd Radioactive Dose (µCi per 10⁸ cells) | Accumulation in Lymphoid Tissue (% Injected Dose/g) |
| 1 | 0.12 | 21.3 | Higher Accumulation |
| 2 | 0.20 | 54.6 | Lower Accumulation |
*Note: The study by Fawwaz et al. (1984) reported a statistically significant fall (P < 0.001) in accumulation when the carrier and radioactive doses were increased, suggesting potential cell damage at higher labeling concentrations.[2]
Table 2: Biodistribution of Subcutaneously Injected ¹⁰⁹Pd-Labeled Allogeneic Lymphocytes. [3]
| Tissue / Organ | Radioactivity Localization |
| Site of Injection | ~80% of injected dose |
| Ipsilateral Popliteal Lymph Node | ~20% of injected dose per gram |
| Other Lymphoid/Nonlymphoid Organs | No significant radioactivity |
Experimental Protocols
Protocol 1: Isolation of Lymphocytes from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), which are predominantly lymphocytes, using Ficoll-Paque density gradient centrifugation.
Materials:
-
Anticoagulated whole blood (e.g., with heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Sterile conical centrifuge tubes (15 mL and 50 mL)
-
Sterile Pasteur pipettes or serological pipettes
-
Refrigerated centrifuge
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
Procedure:
-
Transfer collected whole blood to a sterile 50 mL conical tube.
-
Dilute the blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.
-
Centrifuge at 400 x g for 30-40 minutes at 18-20°C with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible:
-
Top layer: Plasma and platelets
-
Buffy coat: A thin, whitish layer containing the lymphocytes/PBMCs at the plasma-Ficoll interface
-
Clear layer: Ficoll-Paque
-
Bottom pellet: Red blood cells and granulocytes
-
-
Using a sterile pipette, carefully aspirate the buffy coat layer and transfer it to a new 15 mL conical tube.
-
Wash the isolated cells by adding PBS to bring the volume to 10 mL and centrifuge at 100-200 x g for 10 minutes at 18-20°C. This step helps to remove platelets and Ficoll-Paque.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of PBS for a second wash. Centrifuge again under the same conditions.
-
Discard the supernatant and resuspend the final cell pellet in an appropriate volume of sterile PBS or cell culture medium for cell counting and viability assessment.
Protocol 2: Cell Counting and Viability Assessment (Trypan Blue Exclusion)
Materials:
-
Isolated lymphocyte suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into the hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.
-
Calculate the cell concentration and viability:
-
Cell Concentration (cells/mL) = (Average viable cell count per square) x Dilution factor (2) x 10⁴
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Protocol 3: Radiolabeling of Lymphocytes with ¹⁰⁹Pd
Materials:
-
Isolated, viable lymphocytes (resuspended in sterile, serum-free PBS or saline)
-
¹⁰⁹PdCl₂ solution of high specific activity (in a suitable buffer, e.g., 0.1 M acetate (B1210297) buffer, pH 5.5)
-
Sterile, pyrogen-free reaction vials
-
Incubator or water bath set to 37°C
-
Washing buffer (PBS with 1% BSA)
Procedure:
-
Adjust the concentration of the viable lymphocyte suspension to 1 x 10⁸ cells/mL in sterile, serum-free PBS.
-
In a sterile reaction vial, add the desired amount of ¹⁰⁹PdCl₂ solution. Early research suggests that lower radioactive doses (e.g., ~20 µCi per 10⁸ cells) and carrier palladium doses (~0.12 mg per 10⁸ cells) are less damaging to the cells.[2]
-
Add the lymphocyte suspension to the ¹⁰⁹PdCl₂ solution.
-
Incubate the mixture for 15-30 minutes at 37°C with gentle, intermittent mixing.
-
Stop the labeling reaction by adding 5 mL of cold washing buffer (PBS + 1% BSA).
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Carefully aspirate and discard the radioactive supernatant into an appropriate radioactive waste container.
-
Resuspend the cell pellet in 10 mL of fresh, cold washing buffer.
-
Repeat the washing step (steps 6-8) two more times to remove any unbound ¹⁰⁹Pd.
-
After the final wash, resuspend the radiolabeled lymphocytes in a sterile, pyrogen-free injectable saline solution for in vivo administration.
-
Determine the labeling efficiency and cell viability before use.
Protocol 4: Quality Control of ¹⁰⁹Pd-Labeled Lymphocytes
A. Determination of Labeling Efficiency (LE%)
-
Measure the radioactivity of the cell pellet after the final wash (Activity A).
-
Combine the supernatants from all washing steps and measure their total radioactivity (Activity B).
-
Calculate the Labeling Efficiency:
-
LE% = [Activity A / (Activity A + Activity B)] x 100
-
B. Determination of Radiochemical Purity (RCP%) This is crucial to ensure that the radioactivity is cell-associated and not free ¹⁰⁹Pd. Instant Thin-Layer Chromatography (iTLC) is a common method.
Materials:
-
iTLC strips (e.g., silica (B1680970) gel impregnated)
-
Developing solvent (e.g., 0.9% saline or 50 mM DTPA)
-
iTLC scanner or gamma counter
Procedure:
-
Spot a small volume (~1-2 µL) of the final ¹⁰⁹Pd-labeled lymphocyte suspension onto the origin of an iTLC strip.
-
Allow the spot to air dry briefly.
-
Place the strip in a chromatography chamber containing the developing solvent.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and let it dry.
-
In this system, labeled cells should remain at the origin (Rf = 0), while any free ¹⁰⁹Pd will migrate with the solvent front (Rf = 1.0).
-
Cut the strip in half (or analyze using an iTLC scanner) and count the radioactivity in each section.
-
Calculate the Radiochemical Purity:
-
RCP% = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100
-
C. Post-Labeling Viability Perform a viability assessment using the Trypan Blue exclusion method (Protocol 2) on an aliquot of the final radiolabeled cell suspension to ensure the labeling process did not cause significant cell death.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for ¹⁰⁹Pd-lymphocyte labeling.
Quality Control Logic
Caption: Decision workflow for quality control of ¹⁰⁹Pd-labeled lymphocytes.
Radiation-Induced T-Lymphocyte Signaling
Note: This diagram represents a generalized pathway of T-lymphocyte activation in response to ionizing radiation and is not specific to the beta decay of ¹⁰⁹Pd.
Caption: General signaling cascade in T-lymphocytes after irradiation.[4]
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Potential of 109Pd-labeled lymphocytes for selective lymphatic ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific immunosuppression by local lymphoid irradiation using subcutaneous injection of this compound labeled allogeneic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Application Notes and Protocols for Palladium-109 Based Nanopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-109 (¹⁰⁹Pd) is a promising radionuclide for targeted cancer therapy due to its favorable decay characteristics. It emits both medium-energy beta particles (β⁻), effective for treating larger tumor masses, and Auger electrons upon the decay of its daughter nuclide, silver-109m (¹⁰⁹ᵐAg), which are highly effective for eradicating micrometastases. The development of ¹⁰⁹Pd-based nanopharmaceuticals aims to leverage these properties by combining the therapeutic potential of ¹⁰⁹Pd with the targeting capabilities of nanotechnology, enabling specific delivery to tumor sites while minimizing off-target toxicity.
These application notes provide an overview of the synthesis, characterization, and evaluation of ¹⁰⁹Pd-based nanopharmaceuticals. Detailed protocols for key experimental procedures are included to guide researchers in this burgeoning field.
Data Presentation: Physicochemical and In-Vitro Efficacy Data
The following tables summarize key quantitative data for representative this compound based nanopharmaceuticals.
Table 1: Physicochemical Characterization of Targeted Palladium Nanoparticles
| Nanoparticle Formulation | Core Material | Targeting Ligand | Average Size (nm) | Zeta Potential (mV) | Reference |
| Res-PdNP-4 | Palladium | Resveratrol | 24 ± 3 | -40 ± 3 | [1] |
| Tf-PdNPs | Palladium | Transferrin | 98.9 | -22.3 | [2] |
| Pd@CQD@Fe₃O₄ | Iron Oxide/Palladium | Carbon Quantum Dots | Not Specified | Not Specified | [3] |
| Propolis-PdNPs | Palladium | Propolis | 3.14 - 4.62 | -9.2 | |
| Au@¹⁰⁹Pd-PEG-Trastuzumab | Gold-Palladium Core-Shell | Trastuzumab | ~15 (core) | Not Specified | [2] |
Table 2: In-Vitro Cytotoxicity (IC50) of Palladium Nanoparticles in Various Cancer Cell Lines
| Nanoparticle/Complex | Cancer Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| Pd(II) Complex | LNCaP (Prostate) | 3.433 | 72 | [4] |
| Pd(II) Complex | PC-3 (Prostate) | 26.79 | 72 | [4] |
| PdDPhPzTn | HeLa (Cervical) | 23.28 ± 2.44 | 72 | [1] |
| PdDPhPzTz | HeLa (Cervical) | 27.98 ± 3.33 | 72 | [1] |
| Pd(II) Complex 1 | AGS (Gastric) | 0.68 (µg/mL) | Not Specified | [5] |
| Propolis-PdNPs | MCF-7 (Breast) | 104.79 (µg/mL) | Not Specified |
Table 3: In-Vivo Biodistribution of Radiolabeled Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Nanoparticle Formulation | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| ¹⁰⁹Pd-MoAb 225.28S | Human Melanoma | 13 | 19.99 | 5.04 | 2.69 | 13.67 | [6] |
| ⁹⁹ᵐTc-Etoposide-PLGA NPs | Dalton's Lymphoma | 24 | ~4.5 | ~6.0 | ~3.5 | ~2.5 | [6] |
| Generic NPs (Meta-analysis) | Various | Not Specified | 0.67 (Median) | 10.69 (Median) | 6.93 (Median) | 3.22 (Median) | [7] |
| ⁹⁹ᵐTc-1-TG | HCT-116 (Colon) | 0.5 | 0.86 ± 0.27 | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of Folate-Targeted Palladium Nanoparticles
This protocol describes the synthesis of palladium nanoparticles and their subsequent functionalization with a folate-polyethylene glycol (PEG) ligand for targeted delivery to folate receptor-overexpressing cancer cells.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Folic acid
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Amine-terminated polyethylene (B3416737) glycol (NH₂-PEG-COOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Synthesis of Palladium Nanoparticles:
-
Prepare a 1 mM aqueous solution of PdCl₂.
-
Prepare a fresh 2 mM aqueous solution of NaBH₄.
-
Under vigorous stirring, add the NaBH₄ solution dropwise to the PdCl₂ solution at a 4:1 molar ratio (NaBH₄:PdCl₂).
-
Continue stirring for 2 hours at room temperature. The formation of a dark brown/black solution indicates the formation of palladium nanoparticles.
-
Purify the palladium nanoparticles by centrifugation and resuspension in deionized water three times.
-
-
Activation of Folic Acid:
-
Dissolve folic acid in DMSO to a final concentration of 10 mg/mL.
-
Add EDC and NHS in a 1.2:1.2 molar ratio relative to folic acid.
-
Stir the reaction mixture in the dark at room temperature for 4 hours to activate the carboxyl group of folic acid.
-
-
Conjugation of Folate to PEG:
-
Dissolve NH₂-PEG-COOH in deionized water.
-
Add the activated folic acid solution to the PEG solution at a 1:1.2 molar ratio (PEG:activated folate).
-
Adjust the pH of the reaction mixture to 8.0-8.5 and stir for 24 hours at room temperature in the dark.
-
Purify the folate-PEG-COOH conjugate by dialysis against deionized water for 48 hours.
-
-
Conjugation of Folate-PEG to Palladium Nanoparticles:
-
Activate the carboxyl group of the folate-PEG-COOH conjugate using EDC/NHS chemistry as described in step 2.
-
Add the activated folate-PEG-COOH to the purified palladium nanoparticle suspension.
-
Stir the mixture for 24 hours at room temperature.
-
Purify the folate-targeted palladium nanoparticles by centrifugation to remove unconjugated ligands.
-
Protocol 2: Radiolabeling of Folate-Targeted Nanoparticles with this compound
This protocol outlines the radiolabeling of chelator-conjugated, folate-targeted nanoparticles with ¹⁰⁹Pd. A bifunctional chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is first conjugated to the nanoparticles, which then securely coordinates the ¹⁰⁹Pd.
Materials:
-
Folate-targeted palladium nanoparticles with surface amine or carboxyl groups
-
DOTA-NHS-ester
-
¹⁰⁹PdCl₂ in 0.1 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)
-
Gamma counter
Procedure:
-
Conjugation of DOTA to Nanoparticles:
-
Disperse the folate-targeted nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Add DOTA-NHS-ester to the nanoparticle suspension in a 10-fold molar excess.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Purify the DOTA-conjugated nanoparticles by centrifugation or size exclusion chromatography.
-
-
Radiolabeling with ¹⁰⁹Pd:
-
To a vial containing the DOTA-conjugated nanoparticles in sodium acetate buffer, add the ¹⁰⁹PdCl₂ solution (activity will depend on the desired specific activity).
-
Incubate the reaction mixture at 90-95°C for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
-
Purification and Quality Control:
-
Purify the ¹⁰⁹Pd-labeled nanoparticles from free ¹⁰⁹Pd using a PD-10 desalting column, eluting with saline.
-
Determine the radiolabeling efficiency by iTLC. Spot the reaction mixture onto an iTLC strip and develop it with the mobile phase. The ¹⁰⁹Pd-nanoparticles will remain at the origin, while free ¹⁰⁹Pd will move with the solvent front.
-
Calculate the radiolabeling efficiency as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is generally required for in-vivo studies.[2][9]
-
Protocol 3: In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of ¹⁰⁹Pd-based nanopharmaceuticals on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
¹⁰⁹Pd-based nanopharmaceuticals
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ¹⁰⁹Pd-based nanopharmaceuticals in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the nanoparticle concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Experimental workflow for the development of ¹⁰⁹Pd-based nanopharmaceuticals.
Caption: NF-κB signaling pathway induced by palladium nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced tumor uptake, biodistribution and pharmacokinetics of etoposide loaded nanoparticles in Dalton's lymphoma tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmrxiv.de [pharmrxiv.de]
- 9. Au@109Pd core-shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β- auger electron therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-109 Radiolabeling Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium-109 (¹⁰⁹Pd) radiolabeling. Our goal is to help you optimize your radiolabeling yield and ensure the quality of your radiolabeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the yield of a ¹⁰⁹Pd radiolabeling reaction?
A1: Several factors can significantly impact the efficiency of your ¹⁰⁹Pd radiolabeling. The most critical parameters include:
-
pH of the reaction mixture: The optimal pH ensures the chelator is in the correct protonation state for efficient complexation with ¹⁰⁹Pd.
-
Temperature: Reaction kinetics are often temperature-dependent. Heating can improve radiolabeling efficiency for some chelators.
-
Reaction Time: Sufficient incubation time is necessary for the reaction to reach completion.
-
Precursor and Chelator Concentration: The molar ratio of the chelating ligand to the palladium isotope is a crucial parameter to optimize.
-
Purity of Reagents: The presence of metal ion contaminants or other impurities can compete with ¹⁰⁹Pd for the chelator, reducing the radiolabeling yield.
-
Specific Activity of ¹⁰⁹Pd: The specific activity of the radionuclide can influence the labeling efficiency, especially at low precursor concentrations.
Q2: What are the most common chelators used for this compound?
A2: A variety of chelators can be used for ¹⁰⁹Pd, with the choice depending on the molecule being labeled (e.g., peptide, antibody, nanoparticle) and the required in vivo stability. Some commonly investigated chelators include derivatives of cyclam, porphyrins, and DTPA (diethylenetriaminepentaacetic acid). Each chelator will have its own optimal labeling conditions.
Q3: How can I assess the radiochemical purity of my ¹⁰⁹Pd-labeled compound?
A3: The radiochemical purity (RCP) is the percentage of the total radioactivity in the desired chemical form. It is crucial for ensuring the quality and safety of a radiopharmaceutical. Common methods for determining RCP include:
-
Thin-Layer Chromatography (TLC): A relatively simple and rapid method for separating the radiolabeled compound from impurities like free ¹⁰⁹Pd.
-
High-Performance Liquid Chromatography (HPLC): A more sophisticated technique that provides higher resolution and accurate quantification of the radiolabeled product and any radiochemical impurities.
Q4: What should I do if I observe the formation of a black precipitate in my reaction vial?
A4: The formation of a black precipitate often indicates the reduction of Pd(II) to palladium black (Pd(0)), a form of elemental palladium. This is a sign of catalyst deactivation or instability of the palladium complex under the reaction conditions. To troubleshoot this, you should re-evaluate your reaction conditions, particularly the choice of reducing agents (if any), the stability of your precursor in the reaction medium, and ensure that your reaction is performed under an inert atmosphere if necessary.
Troubleshooting Guides
Guide 1: Low Radiolabeling Yield
Low radiochemical yield is one of the most common challenges in ¹⁰⁹Pd radiolabeling. The following guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer using a calibrated pH meter. Perform small-scale optimization experiments across a range of pH values (e.g., pH 4-8) to determine the optimal pH for your specific chelator-precursor conjugate. |
| Incorrect Temperature or Reaction Time | Review the literature for recommended temperatures for your specific chelator. If information is unavailable, perform optimization experiments at different temperatures (e.g., room temperature, 37°C, 50°C, 75°C). Similarly, evaluate different reaction times (e.g., 15 min, 30 min, 60 min) to ensure the reaction has reached completion. |
| Metal Ion Contamination | Use high-purity, metal-free reagents and water. All glassware and reaction vials should be acid-washed and rinsed with metal-free water to remove any trace metal contaminants. Consider using commercially available metal-free buffers. |
| Low Specific Activity of ¹⁰⁹Pd | If using ¹⁰⁹Pd with a low specific activity, there may be a higher concentration of non-radioactive palladium isotopes that compete for the chelator. If possible, use ¹⁰⁹Pd with a higher specific activity. Otherwise, you may need to adjust the precursor concentration accordingly. |
| Precursor Degradation or Impurity | Verify the purity and integrity of your precursor molecule using analytical techniques such as HPLC or mass spectrometry. Store precursors under the recommended conditions to prevent degradation. |
| Inadequate Chelator to ¹⁰⁹Pd Ratio | Optimize the molar ratio of your chelating ligand to ¹⁰⁹Pd. A significant excess of the chelator is often used to drive the reaction to completion. |
Guide 2: Poor Radiochemical Purity (Unexpected Peaks in HPLC or Spots in TLC)
Even with a high initial labeling yield, the presence of radiochemical impurities can compromise the quality of your product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | As with low yield, optimize reaction time, temperature, and pH to drive the reaction to completion. |
| Radiolysis | High concentrations of radioactivity can lead to the degradation of the radiolabeled compound (radiolysis). If suspected, consider reducing the amount of radioactivity in the reaction, adding radical scavengers (e.g., ethanol, ascorbic acid), or reducing the reaction time. |
| Instability of the Radiolabeled Complex | The ¹⁰⁹Pd-chelate complex may be unstable under your formulation conditions (e.g., pH, presence of other excipients). Assess the stability of the purified complex over time in your final formulation buffer. You may need to consider a different chelator if instability is persistent. |
| Formation of Aggregates | For biomolecules like antibodies, the labeling conditions (e.g., heating, pH) may induce aggregation. Analyze your product using size-exclusion chromatography (SEC-HPLC) to detect aggregates. Optimize labeling conditions to be milder if aggregation is observed. |
| Impure Precursor | Impurities in the precursor may also be radiolabeled, leading to additional radioactive species. Purify the precursor before radiolabeling. |
Experimental Protocols
Protocol 1: General ¹⁰⁹Pd Radiolabeling of a Peptide with a DOTA-Chelator
This protocol provides a general workflow for the radiolabeling of a peptide conjugated with a DOTA chelator. Note: This is a starting point, and optimization of each parameter is highly recommended for your specific peptide.
-
Reagent Preparation:
-
Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) or sodium acetate buffer and adjust the pH to the desired value (typically between 4.5 and 5.5 for DOTA). Ensure the buffer is made with metal-free water.
-
Dissolve the DOTA-conjugated peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Obtain a calibrated solution of ¹⁰⁹PdCl₂ in a suitable acidic solution (e.g., 0.1 M HCl).
-
-
Radiolabeling Reaction:
-
In a sterile, acid-washed reaction vial, add the required volume of the DOTA-peptide solution.
-
Carefully add the ¹⁰⁹PdCl₂ solution to the peptide solution. The volume of the ¹⁰⁹PdCl₂ solution should be kept minimal to avoid significant changes in the reaction pH.
-
Gently mix the reaction solution by vortexing or pipetting.
-
Incubate the reaction vial in a heating block at the optimized temperature (e.g., 95°C) for the determined time (e.g., 30 minutes).
-
-
Quality Control (QC):
-
After incubation, allow the reaction vial to cool to room temperature.
-
Perform radio-TLC or radio-HPLC to determine the radiochemical yield and purity.
-
Radio-TLC Example:
-
Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5.
-
Spot a small aliquot (~1 µL) of the reaction mixture onto the origin of the TLC strip.
-
Develop the chromatogram and determine the distribution of radioactivity. The ¹⁰⁹Pd-DOTA-peptide should remain at the origin, while free ¹⁰⁹Pd will move with the solvent front.
-
-
Radio-HPLC Example:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Trifluoroacetic acid) and acetonitrile (B52724) with 0.1% TFA.
-
Inject a small volume of the reaction mixture and monitor the radioactivity signal.
-
-
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled peptide using a suitable method, such as a C18 Sep-Pak cartridge or preparative HPLC.
-
Data Presentation
The following tables provide examples of how to structure quantitative data for optimizing ¹⁰⁹Pd radiolabeling.
Table 1: Effect of pH on ¹⁰⁹Pd Radiolabeling Yield of a DOTA-conjugated Peptide
| pH | Radiolabeling Yield (%) |
| 4.0 | 75 ± 3.2 |
| 4.5 | 88 ± 2.5 |
| 5.0 | 96 ± 1.8 |
| 5.5 | 95 ± 2.1 |
| 6.0 | 85 ± 4.0 |
| 7.0 | 60 ± 5.5 |
| Reaction conditions: 10 µg DOTA-peptide, 37 MBq ¹⁰⁹PdCl₂, 50°C, 30 min. |
Table 2: Effect of Temperature on ¹⁰⁹Pd Radiolabeling Yield of a Porphyrin Derivative
| Temperature (°C) | Radiolabeling Yield (%) |
| 25 (Room Temp) | 65 ± 4.1 |
| 40 | 78 ± 3.5 |
| 60 | 92 ± 2.0 |
| 80 | 97 ± 1.5 |
| 100 | 96 ± 1.9 (potential for degradation) |
| Reaction conditions: 20 µg porphyrin-chelator, 37 MBq ¹⁰⁹PdCl₂, pH 5.0, 30 min. |
Visualizations
The following diagrams illustrate key workflows in ¹⁰⁹Pd radiolabeling.
Caption: A typical experimental workflow for ¹⁰⁹Pd radiolabeling.
Caption: A logical workflow for troubleshooting low ¹⁰⁹Pd radiolabeling yield.
Technical Support Center: Optimizing Reactor-Produced Palladium-109
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the specific activity of reactor-produced Palladium-109 (Pd-109). The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols address common challenges and provide practical solutions for optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Specific Activity | Insufficient Neutron Flux: The thermal neutron flux in the reactor was too low. | - Irradiate the target in a reactor with a higher neutron flux if available. - Position the target in the reactor core where the neutron flux is maximal. |
| Short Irradiation Time: The duration of neutron irradiation was not long enough to produce a sufficient amount of Pd-109. | - Increase the irradiation time. The production of Pd-109 is directly proportional to the irradiation time, up to the point of saturation. | |
| Low Target Enrichment: The starting material has a low isotopic enrichment of Palladium-108 (Pd-108). | - Use highly enriched Pd-108 target material (ideally >95%). This minimizes the production of other palladium isotopes and increases the yield of Pd-109. | |
| Neutron Self-Shielding: The target is too thick, causing neutrons to be absorbed by the outer layers, thus reducing the effective neutron flux reaching the inner parts of the target. | - Prepare thinner targets to ensure uniform neutron irradiation. | |
| Low Radionuclidic Purity | Impurities in Target Material: The initial Pd-108 target contains other metallic impurities. | - Use high-purity enriched Pd-108 for target preparation. - Analyze the target material for impurities before irradiation. |
| Inadequate Isotopic Enrichment: The use of natural or low-enrichment palladium leads to the co-production of other radioactive palladium isotopes. | - Employ highly enriched Pd-108 to minimize the formation of other palladium radioisotopes. | |
| Contamination during Processing: Introduction of impurities during the chemical separation process. | - Use ultra-pure reagents and acid-leached labware. - Perform chemical separations in a clean environment to avoid cross-contamination. | |
| Poor Chemical Separation Yield | Incomplete Dissolution of Target: The irradiated palladium target did not fully dissolve. | - Ensure complete dissolution of the target in aqua regia with adequate heating and stirring. The process can be repeated with fresh acid if necessary. |
| Incorrect Elution Parameters: The composition or volume of the eluent in the ion-exchange chromatography is not optimal. | - Strictly follow the validated elution protocol. Ensure the correct concentration of HCl is used for eluting palladium and separating it from its daughter products or other impurities. | |
| Issues with Ion-Exchange Resin: The resin may be old, improperly conditioned, or overloaded. | - Use fresh, properly conditioned ion-exchange resin for each separation. - Ensure the amount of palladium loaded onto the column does not exceed its capacity. | |
| Low Radiochemical Purity after Labeling | Presence of Competing Metal Ions: Trace metal impurities in the purified Pd-109 solution can compete with Pd-109 for the chelator. | - Ensure the final purified Pd-109 solution is of high chemical purity. ICP-MS can be used to check for trace metal contaminants. |
| Suboptimal Labeling Conditions: The pH, temperature, or incubation time for the radiolabeling reaction is not ideal for the specific chelator being used. | - Optimize the labeling conditions (pH, temperature, time) for your specific ligand. For many chelators, heating can improve radiolabeling efficiency. | |
| Hydrolysis of Palladium: At neutral or basic pH, palladium can form hydroxides, which are not available for chelation. | - Perform radiolabeling in an appropriate buffer system that prevents the precipitation of palladium hydroxide. Acetate or PBS buffers are often used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound?
A1: this compound is produced in a nuclear reactor through the neutron capture reaction of an enriched Palladium-108 target: 108Pd(n,γ)109Pd.
Q2: What are the key factors that influence the specific activity of Pd-109?
A2: The three main factors are:
-
Neutron Flux: Higher neutron flux results in a higher production rate and thus higher specific activity.
-
Irradiation Time: Longer irradiation times lead to a greater amount of Pd-109, increasing the specific activity, until saturation is approached.
-
Target Enrichment: Using a target with a higher enrichment of Pd-108 minimizes the production of non-radioactive palladium isotopes, leading to a higher specific activity.
Q3: What are the common radionuclidic impurities in reactor-produced Pd-109?
A3: The most common radionuclidic impurity is the daughter isotope, Silver-109m (109mAg). If the starting Pd-108 target is not highly enriched, other palladium radioisotopes can also be produced. Impurities in the target material can also lead to other activation products.
Q4: How can I remove Silver-109m from my this compound preparation?
A4: Ion-exchange chromatography is an effective method for separating Pd-109 from its daughter, 109mAg. Palladium forms anionic complexes in HCl, which are retained on an anion exchange resin, while silver is not and can be washed off.
Q5: What are the quality control tests that should be performed on the final Pd-109 product?
A5: A comprehensive quality control regimen for radiopharmaceuticals should be followed. Key tests include:
-
Radionuclidic Purity: To identify and quantify any radioactive impurities. This is typically done using gamma spectroscopy.
-
Radiochemical Purity: To determine the percentage of the radionuclide in the desired chemical form. This is often assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.
-
Sterility and Endotoxin Testing: To ensure the product is free from microbial contamination and pyrogens, especially for in vivo applications.
Quantitative Data
Table 1: Effect of Neutron Flux and Irradiation Time on Specific Activity of Pd-109
| Neutron Flux (n/cm²/s) | Irradiation Time (days) | Target Enrichment | Specific Activity (GBq/mg) |
| 3 x 10¹³ | 3 | 98% in ¹⁰⁸Pd | 1.85 |
| High Flux | - | 94% enriched ¹⁰⁸Pd | 2.9 |
| >10¹⁵ | - | - | up to 40 |
Note: Specific activity can vary based on the specific conditions of the reactor and target.
Experimental Protocols
Protocol 1: Preparation of Enriched Palladium-108 Target
-
Material: Obtain highly enriched Palladium-108 (e.g., >95%) in metallic powder or foil form.
-
Encapsulation:
-
For powder targets, accurately weigh the desired amount of Pd-108 powder and place it in a high-purity quartz ampoule.
-
For foil targets, cut the foil to the desired dimensions.
-
-
Sealing: Evacuate the quartz ampoule and seal it under vacuum to prevent contamination and oxidation during irradiation.
-
Outer Encapsulation: Place the sealed quartz ampoule inside a larger, robust container (e.g., aluminum) for safe handling and insertion into the reactor.
Protocol 2: Neutron Irradiation of Palladium-108 Target
-
Reactor Selection: Choose a nuclear reactor with a high thermal neutron flux.
-
Irradiation Position: Place the encapsulated target in a position within the reactor core that receives the maximum and most consistent neutron flux.
-
Irradiation Parameters: Set the desired irradiation time based on the target mass, neutron flux, and the desired specific activity.
-
Cooling: After irradiation, allow the target to cool for a short period to allow for the decay of short-lived radioisotopes.
Protocol 3: Purification of this compound via Ion-Exchange Chromatography
-
Target Dissolution:
-
Carefully open the outer and inner capsules in a hot cell.
-
Transfer the irradiated Pd-108 target to a clean beaker.
-
Add a sufficient volume of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) to completely dissolve the target. Gentle heating may be required.
-
After dissolution, evaporate the solution to near dryness.
-
Re-dissolve the residue in concentrated HCl and evaporate again. Repeat this step 2-3 times to ensure the complete removal of nitrates.
-
Finally, dissolve the residue in a known volume of dilute HCl (e.g., 0.5 M HCl) to create the loading solution.
-
-
Column Preparation:
-
Prepare a column with a suitable anion exchange resin (e.g., Dowex 1x8).
-
Condition the column by passing several column volumes of the same concentration of HCl as the loading solution (e.g., 0.5 M HCl).
-
-
Sample Loading:
-
Load the dissolved target solution onto the conditioned column. The palladium chloro-complex ([PdCl₄]²⁻) will bind to the resin.
-
-
Elution:
-
Wash the column with several volumes of the loading solution (e.g., 0.5 M HCl) to elute any unbound impurities, including the daughter product 109mAg.
-
Elute the purified Pd-109 using a higher concentration of HCl or a different eluent that disrupts the palladium-resin interaction. The exact concentration and volume should be determined based on prior calibration of the resin.
-
-
Fraction Collection: Collect the eluate in fractions and measure the radioactivity of each fraction to identify the peak containing the purified Pd-109.
-
Quality Control: Perform radionuclidic and radiochemical purity tests on the final product.
Visualizations
Technical Support Center: Palladium-109 Chelation and Complex Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chelation of Palladium-109 (¹⁰⁹Pd) and in ensuring the stability of the resulting radiolabeled complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in chelating this compound?
The coordination of Palladium(II) (the oxidation state of ¹⁰⁹Pd) presents several significant challenges for researchers:
-
Hydrolysis: Pd(II) has a marked tendency to form insoluble hydrolysis species in aqueous media, particularly in all but the most acidic pH ranges.[1] This can reduce the availability of the metal ion for chelation.
-
Slow Complexation Kinetics: Palladium(II) can exhibit slow complexation kinetics, especially with structurally rigid ligands.[1] This necessitates careful optimization of reaction conditions such as temperature and reaction time to achieve high radiolabeling yields.
-
Ligand Design: The choice of chelator is critical. Standard macrocyclic ligands used in nuclear medicine are often not suitable for stable Pd(II) coordination.[1] The ligand must be specifically designed to match the coordination preferences of palladium to form a thermodynamically stable and kinetically inert complex.
-
Competition with Other Ions: The presence of other metal ions in the reaction mixture can compete with ¹⁰⁹Pd for the chelating agent, potentially reducing the radiolabeling efficiency.
Q2: What are some common chelators used for this compound?
While the development of ideal chelators is ongoing, several have been investigated:
-
Cyclam and its Derivatives: Cyclam is known to form a Pd(II) complex with very high thermodynamic stability.[1] However, the radiolabeling efficiency can be slow.
-
TE1PA (Monopicolinate Cyclam): This derivative of cyclam has shown significant promise. The presence of the picolinate (B1231196) pendant arm improves both the ¹⁰⁹Pd-radiolabeling efficiency under mild conditions and the inertness of the complex with respect to transchelation.[1]
-
Aminopolycarboxylic Acids: Chelators like EDTA can form complexes with palladium, though their stability may be a concern, and they are often used in "challenge" experiments to test the stability of other complexes.[1][2]
-
Dithiols: Compounds like meso-2,3-dimercaptosuccinic acid (DMSA) are known chelating agents for heavy metals, though their specific utility for ¹⁰⁹Pd requires further investigation.[3][4]
Q3: What factors influence the stability of this compound complexes?
The stability of a ¹⁰⁹Pd complex is governed by several factors related to both the metal ion and the ligand.[5][6][7]
-
Nature of the Metal Ion (this compound):
-
Nature of the Ligand:
-
Charge and Basicity: Ligands with higher charge density (charge/size ratio) and greater basicity tend to form more stable bonds.[7]
-
Chelate Effect: Multidentate ligands (chelators) that form one or more rings with the metal ion create complexes that are significantly more stable than those formed with monodentate ligands.[6][7][9] The more chelate rings formed, the greater the stability.[7] Five- and six-membered rings are generally the most stable.[7]
-
Macrocyclic Effect: Pre-organized, cyclic ligands (macrocycles) often form more stable complexes than their open-chain analogues due to a smaller entropic penalty upon complexation.[9][10]
-
Q4: What is the half-life of this compound?
The radioisotope this compound has a half-life of 13.6 or 13.7 hours.[1][11][12]
Troubleshooting Guides
Problem 1: Low Radiolabeling Yield
| Potential Cause | Recommended Solution |
| Suboptimal pH | The pH of the reaction buffer significantly impacts both the speciation of the chelator and the hydrolysis of Pd(II). For TE1PA, a pH of 3.5 has shown high labeling efficiency, which drops at neutral or basic pH.[1] It is crucial to optimize the pH for your specific chelator. |
| Incorrect Temperature | Complexation kinetics can be slow at room temperature. Increasing the temperature (e.g., to 90°C) can significantly improve the radiolabeling yield and reduce the required reaction time.[1] |
| Insufficient Reaction Time | Due to potentially slow kinetics, a short incubation time may be insufficient. Try extending the reaction time (e.g., from 10 minutes to 30 minutes or longer) and analyze aliquots at different time points to determine the optimal duration.[1] |
| Chelator Concentration Too Low | A molar excess of the chelator to the metal is generally recommended to drive the reaction towards complex formation. An approximate 2-2.5 fold molar excess of chelator to palladium has been used effectively.[1] |
| Palladium Hydrolysis | If the pH is not sufficiently acidic, Pd(II) may form insoluble hydroxides, making it unavailable for chelation.[1] Ensure the palladium stock solution is appropriately acidified and that the reaction buffer maintains the optimal pH. |
| Impurities in Reagents | Contaminating metal ions in the ¹⁰⁹Pd solution or reagents can compete for the chelator. Use high-purity reagents and consider pre-purification of the ¹⁰⁹Pd if necessary. |
Problem 2: Poor In Vitro or In Vivo Complex Stability
| Potential Cause | Recommended Solution |
| Weakly Coordinating Chelator | The chosen chelator may not be optimal for Pd(II), leading to a thermodynamically unstable or kinetically labile complex. Consider using a chelator known to form highly stable Pd(II) complexes, such as cyclam derivatives like TE1PA.[1] |
| Transchelation | The ¹⁰⁹Pd may be lost to competing chelators or biomolecules in the medium or in vivo. Perform a "challenge" experiment by incubating the radiolabeled complex with a strong, excess chelator like EDTA to assess its inertness.[1] If significant transchelation occurs, a more robust chelator is needed. |
| Decomposition of the Complex | The complex itself may be unstable under certain conditions (e.g., in the presence of reducing or oxidizing agents). Evaluate the stability of the complex in relevant biological media (e.g., serum) over time. |
| Conjugation Issues | If using a bifunctional chelator, the process of conjugating it to a biomolecule may have compromised its coordination properties. The conjugation strategy should be designed to avoid modifying groups essential for metal binding.[1] |
Quantitative Data Summary
Table 1: Comparison of ¹⁰⁹Pd-Labeling Efficiency for Selected Macrocyclic Ligands.
| Chelator | Temperature (°C) | Labeling Efficiency (%) at 10 min |
| TE1PA | 25 | ~60 |
| 90 | >95 | |
| Cyclam | 25 | <10 |
| 90 | ~40 | |
| TE1Bn | 25 | <5 |
| 90 | ~20 | |
| TE1Py | 25 | <5 |
| 90 | ~15 |
Data is estimated from graphical representations in the source material and performed at pH 3.5 in 0.1 M NH₄OAc.[1]
Experimental Protocols
Protocol 1: General ¹⁰⁹Pd Radiolabeling of Macrocyclic Chelators
This protocol is a generalized procedure based on methodologies described for chelators like TE1PA and cyclam.[1]
-
Preparation of Reagents:
-
Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) (NH₄OAc) buffer and adjust the pH to the desired value (e.g., 3.5, 7.0, or 8.5) using appropriate acids or bases.
-
Prepare a stock solution of the chelator at a known concentration.
-
Obtain a solution of ¹⁰⁹PdCl₂ of known activity and concentration.
-
-
Radiolabeling Reaction:
-
In a microcentrifuge tube, combine the chelator and the ¹⁰⁹Pd solution. Aim for an approximate 2-2.5 fold molar excess of the chelator relative to the amount of palladium.
-
Add the pH-adjusted NH₄OAc buffer to reach the final desired reaction volume and concentration.
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 90°C) for a specific duration (e.g., 10 minutes or 30 minutes).
-
-
Analysis of Labeling Efficiency:
-
Quench the reaction by cooling on ice if heated.
-
Analyze the reaction mixture using radio-High Performance Liquid Chromatography (radio-HPLC) to separate the chelated ¹⁰⁹Pd from free ¹⁰⁹Pd.
-
Calculate the labeling efficiency (%LE) by integrating the radioactive peaks corresponding to the complex and the free metal.
-
Protocol 2: EDTA Challenge for Complex Stability Assessment
This protocol assesses the inertness of the ¹⁰⁹Pd-complex against transchelation.[1]
-
Prepare the ¹⁰⁹Pd-Complex:
-
Synthesize the ¹⁰⁹Pd-complex with your chelator of interest, aiming for a high radiolabeling yield (>98%). This may require adjusting the conditions from the general protocol (e.g., using a PBS buffer at 90°C).
-
-
Perform the Challenge:
-
Prepare a solution of ethylenediaminetetraacetic acid (EDTA) in a physiologically relevant buffer (e.g., 0.01 M PBS, pH 7.4).
-
Add a large molar excess of the EDTA solution (e.g., 1000 equivalents) to the purified ¹⁰⁹Pd-complex.
-
Incubate the mixture at room temperature.
-
-
Monitor Transchelation:
-
At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquot by radio-HPLC to quantify the amount of intact ¹⁰⁹Pd-complex and the amount of the newly formed ¹⁰⁹Pd-EDTA complex.
-
Plot the percentage of intact ¹⁰⁹Pd-complex over time to determine the stability.
-
Visualizations
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 7. Welcome to Chem Zipper.com......: FACTOR'S AFFECTING STABILITY OF COMPLEXES: [chemzipper.com]
- 8. vedantu.com [vedantu.com]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 11. Palladium - Wikipedia [en.wikipedia.org]
- 12. Isotopes of palladium - Wikipedia [en.wikipedia.org]
Troubleshooting low incorporation of Palladium-109 into biomolecules
Welcome to the technical support center for the radiolabeling of biomolecules with Palladium-109 (¹⁰⁹Pd). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the incorporation of ¹⁰⁹Pd into biomolecules?
A1: The successful incorporation of ¹⁰⁹Pd into biomolecules is primarily dependent on three key factors: the choice of the bifunctional chelator (BFC), the optimization of reaction conditions (pH, temperature, and incubation time), and the purity of all reagents, including the biomolecule, the chelator, and the ¹⁰⁹Pd solution.
Q2: Which chelators are most effective for stably incorporating ¹⁰⁹Pd?
A2: The limited use of ¹⁰⁹Pd in molecular radiotherapy is partly due to the lack of suitable ligands.[1] However, macrocyclic chelators, particularly those with a monopicolinate cyclam structure like TE1PA, have shown promise as highly relevant for chelating ¹⁰⁹Pd.[1] Derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are also utilized.[2] The choice of chelator is critical as it must form a thermodynamically stable and kinetically inert complex with ¹⁰⁹Pd to prevent its release in vivo.
Q3: What is the recommended buffer system for ¹⁰⁹Pd labeling reactions?
A3: Ammonium acetate (B1210297) (NH₄OAc) buffer is commonly used for ¹⁰⁹Pd-complexation reactions.[1] The buffer system is crucial for maintaining the optimal pH for the radiolabeling reaction. It is important to use high-purity reagents to avoid metal contamination from common lab chemicals, which can compete with ¹⁰⁹Pd for the chelator.[2]
Q4: How can I purify my ¹⁰⁹Pd-labeled biomolecule?
A4: Purification of the radiolabeled biomolecule is essential to remove unreacted ¹⁰⁹Pd and other impurities. High-performance liquid chromatography (HPLC) is a common and effective method for purifying palladium-peptide complexes.[3] For larger biomolecules like antibodies, size-exclusion chromatography may also be suitable.
Troubleshooting Guide for Low ¹⁰⁹Pd Incorporation
Low incorporation of ¹⁰⁹Pd is a common challenge in radiolabeling. This guide provides a systematic approach to identifying and resolving the potential causes.
Diagram: Troubleshooting Workflow for Low ¹⁰⁹Pd Incorporation
Caption: A stepwise guide to troubleshooting low this compound incorporation.
Issue 1: Low Radiochemical Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Quality of Reagents | Verify the purity of the biomolecule, chelator, and ¹⁰⁹Pd solution. Check for the presence of competing metal ion contaminants in buffers and water.[2] | Use fresh, high-purity solvents and reagents.[4] Employ metal-free buffers and vials to avoid competition for the chelator. |
| Suboptimal Reaction Conditions | Review and optimize the reaction pH, temperature, and incubation time. Small variations can significantly impact yield.[1][4] | Systematically vary one parameter at a time to find the optimal conditions. Ensure efficient mixing throughout the reaction. |
| Incorrect Chelator-to-Biomolecule Ratio | An insufficient amount of chelator conjugated to the biomolecule will result in low ¹⁰⁹Pd uptake. Conversely, an excessive molar ratio of chelator to metal can sometimes be necessary to ensure maximum metal complexation.[1] | Optimize the conjugation reaction to achieve the desired chelator-to-biomolecule ratio. A slight excess of the chelator is often used to prevent the presence of free palladium cations.[2] |
| Biomolecule Instability | The biomolecule may be degrading under the reaction conditions (e.g., high temperature or extreme pH). | Assess the stability of your biomolecule under the chosen labeling conditions. Consider milder conditions if degradation is observed. |
| Inefficient Purification | The purification method may not be effectively separating the labeled biomolecule from free ¹⁰⁹Pd, leading to an inaccurate assessment of incorporation. | For HPLC, ensure the column is not overloaded and the mobile phase is optimized for separation.[4] |
Optimized Reaction Conditions for ¹⁰⁹Pd Labeling
The following table summarizes generally recommended starting conditions for ¹⁰⁹Pd radiolabeling reactions. These should be optimized for each specific biomolecule-chelator conjugate.
| Parameter | Recommended Range | Notes |
| pH | 3.5 - 8.5 | The optimal pH is highly dependent on the chelator used.[1] |
| Temperature | 25°C - 90°C | Higher temperatures can increase the reaction rate but may also lead to the degradation of sensitive biomolecules.[1] |
| Incubation Time | 10 - 30 minutes | The reaction time should be sufficient to achieve high radiochemical yield without causing significant degradation.[1] |
| Buffer | 0.1 M Ammonium Acetate (NH₄OAc) | Ensure the buffer is free of contaminating metal ions.[1] |
| Chelator:Metal Molar Ratio | ~2:1 to 2.5:1 | A slight excess of the chelator can help maximize the complexation of the radionuclide.[1] |
Experimental Protocols
General Protocol for ¹⁰⁹Pd Labeling of a Chelator-Conjugated Biomolecule
This protocol provides a general framework. Specific parameters should be optimized for your particular application.
-
Preparation of Reagents:
-
Prepare a stock solution of the chelator-conjugated biomolecule in a suitable metal-free buffer (e.g., 0.1 M NH₄OAc).
-
Ensure all solutions are prepared with high-purity, metal-free water and reagents.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine the chelator-conjugated biomolecule solution with the ¹⁰⁹Pd solution.
-
Adjust the pH of the reaction mixture to the desired value using metal-free acid or base.
-
Incubate the reaction at the optimized temperature for the determined amount of time with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching agent such as EDTA can be added to chelate any remaining free ¹⁰⁹Pd.
-
-
Purification:
-
Purify the ¹⁰⁹Pd-labeled biomolecule using a suitable method, such as preparative HPLC or size-exclusion chromatography, to separate it from unreacted ¹⁰⁹Pd and other impurities.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using analytical HPLC or other appropriate radio-analytical techniques.
-
Assess the stability of the radiolabeled biomolecule over time under relevant storage conditions.
-
Diagram: Experimental Workflow for ¹⁰⁹Pd Radiolabeling
Caption: A general experimental workflow for this compound radiolabeling.
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-isotope-tagged monoclonal antibodies for high-dimensional mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium–peptide oxidative addition complexes for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Production and Purification of Palladium-109
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium-109 (¹⁰⁹Pd). Our goal is to offer practical solutions to common challenges encountered during the production and purification of this important radionuclide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for producing this compound?
A1: this compound is most commonly produced by the neutron irradiation of an isotopically enriched Palladium-108 (¹⁰⁸Pd) target in a nuclear reactor.[1] The nuclear reaction is ¹⁰⁸Pd(n,γ)¹⁰⁹Pd.
Q2: What are the main radionuclidic impurities in ¹⁰⁹Pd production?
A2: The primary radionuclidic impurity of concern is Silver-111 (¹¹¹Ag), which is produced from the neutron capture of Palladium-110 (¹¹⁰Pd) present in the target material. Other palladium isotopes, such as ¹⁰³Pd, and their daughter products can also be present, depending on the isotopic composition of the palladium target.
Q3: Why is it crucial to remove radionuclidic impurities?
A3: Radionuclidic impurities can interfere with the therapeutic efficacy and imaging quality of ¹⁰⁹Pd-based radiopharmaceuticals. They can also contribute to an unnecessary radiation dose to the patient. Therefore, achieving high radionuclidic purity is essential for clinical applications.
Q4: What is the typical radiochemical yield and radionuclidic purity I can expect?
A4: With proper purification methods, a radiochemical yield of around 90% and a radionuclidic purity of greater than 99.9% can be achieved.[1]
Q5: How is the radioactivity of ¹⁰⁹Pd measured?
A5: The radioactivity of ¹⁰⁹Pd is typically determined by gamma-ray spectroscopy, measuring the 88 keV gamma peak emitted by its daughter nuclide, ¹⁰⁹ᵐAg.[1][2]
Troubleshooting Guides
General Issues
Problem: Low overall radiochemical yield.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the palladium target. | Ensure the target is fully dissolved in aqua regia (a 3:1 mixture of concentrated HCl and HNO₃). Gentle heating can aid dissolution. |
| Loss of palladium during transfer steps. | Carefully rinse all glassware and transfer vessels with dilute HCl to recover any adsorbed palladium. |
| Suboptimal purification procedure. | Review the chosen purification protocol (precipitation, ion exchange, or solvent extraction) for any deviations from the recommended procedure. See the specific troubleshooting sections below. |
| Inaccurate activity measurement. | Recalibrate the gamma spectrometer and ensure the correct energy peak (88 keV for ¹⁰⁹ᵐAg) is being used for quantification.[1][2] |
AgCl Precipitation Issues
Problem: Incomplete precipitation of silver impurities.
| Possible Cause | Troubleshooting Step |
| Insufficient chloride ion concentration. | Ensure a slight excess of a chloride source (e.g., HCl or NaCl) is added to the solution to drive the precipitation of AgCl to completion. |
| Presence of nitric acid. | Residual nitric acid can interfere with the precipitation. Ensure all nitric acid is removed by repeated evaporation with hydrochloric acid after the initial dissolution of the target.[3] |
| Formation of soluble silver complexes. | Avoid a large excess of chloride ions, which can lead to the formation of soluble silver-chloride complexes. |
Problem: Co-precipitation of Palladium with Silver Chloride.
| Possible Cause | Troubleshooting Step |
| Palladium physically trapped in the AgCl precipitate. | Vigorously stir the solution during precipitation to promote the formation of a pure AgCl precipitate. Wash the precipitate thoroughly with dilute nitric acid to remove any adsorbed palladium.[4] |
| Formation of insoluble palladium compounds. | Ensure the solution is sufficiently acidic to keep palladium species in solution. |
Ion-Exchange Chromatography Issues
Problem: Low recovery of ¹⁰⁹Pd from the column.
| Possible Cause | Troubleshooting Step |
| Improper column conditioning. | Equilibrate the anion exchange resin with the appropriate buffer (e.g., dilute HCl) before loading the sample to ensure proper binding of palladium chloro-complexes. |
| Palladium not retained by the resin. | Ensure the palladium is in the form of a negatively charged chloro-complex ([PdCl₄]²⁻). This is achieved by dissolving the target in a hydrochloric acid medium. |
| Incomplete elution of palladium. | Use an appropriate eluent to strip the palladium from the resin. For strongly basic anion exchangers, a solution of thiourea (B124793) in dilute nitric acid or an ammonia (B1221849) solution can be effective.[5][6] |
| Resin overloading. | Do not exceed the binding capacity of the resin. Use a sufficient amount of resin for the quantity of palladium being processed.[7] |
Problem: Co-elution of silver impurities with ¹⁰⁹Pd.
| Possible Cause | Troubleshooting Step |
| Silver not effectively separated. | Optimize the elution gradient. Silver ions, being cationic or neutral in a chloride medium, should pass through an anion exchange column while the palladium chloro-complex is retained. If silver is still present, consider a pre-separation step like AgCl precipitation. |
| Inappropriate resin choice. | Select a strongly basic anion exchange resin (e.g., AG 1-X8) for effective separation of palladium chloro-complexes from other cations.[8] |
Solvent Extraction Issues
Problem: Poor separation efficiency.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous solution to the optimal range for the chosen solvent system to ensure selective extraction. |
| Emulsion formation. | Reduce vigorous shaking and allow sufficient time for phase separation. Centrifugation can also be used to break emulsions. |
| Inefficient stripping of palladium from the organic phase. | Use a suitable stripping agent at the correct concentration to back-extract the palladium into a fresh aqueous phase. |
Experimental Protocols
Target Dissolution and Preparation
-
Place the irradiated palladium target in a clean glass vessel.
-
Add a sufficient volume of aqua regia (3 parts concentrated HCl to 1 part concentrated HNO₃) to completely dissolve the target. Gentle heating may be applied to facilitate dissolution.
-
Once dissolved, evaporate the solution to near dryness to remove the bulk of the acids.
-
Add concentrated HCl to the residue and evaporate again. Repeat this step at least two more times to ensure the complete removal of nitric acid and the conversion of palladium to the chloride form (H₂PdCl₄).[3]
-
Dissolve the final residue in dilute hydrochloric acid (e.g., 0.1 M HCl) to prepare the stock solution for purification.
Purification by AgCl Precipitation
-
To the palladium stock solution in dilute HCl, add a solution of silver nitrate (B79036) (AgNO₃) to act as a carrier for the ¹¹¹Ag impurity.
-
Slowly add a dilute solution of hydrochloric acid or sodium chloride (NaCl) while stirring to precipitate silver chloride (AgCl).
-
Continue adding the chloride solution until no more precipitate is formed. Avoid a large excess.
-
Gently heat the solution and allow the precipitate to digest and settle.
-
Separate the supernatant containing the purified ¹⁰⁹Pd by decantation or centrifugation.
-
Wash the precipitate with dilute nitric acid to recover any co-precipitated palladium. Combine the washings with the supernatant.
Purification by Ion-Exchange Chromatography
-
Prepare a chromatography column with a suitable strongly basic anion exchange resin (e.g., AG 1-X8).
-
Condition the column by passing several column volumes of the equilibration buffer (e.g., 2-3 M HNO₃) through it.[8]
-
Load the prepared ¹⁰⁹Pd solution (in the same buffer as the equilibration buffer) onto the column. The [¹⁰⁹PdCl₄]²⁻ will bind to the resin.
-
Wash the column with the equilibration buffer to elute any non-anionic impurities, such as silver ions.
-
Elute the purified ¹⁰⁹Pd using an appropriate eluent. A 5% ammonia solution has been shown to be effective for eluting palladium.[8]
-
Collect the eluate in fractions and measure the radioactivity of each fraction to determine the location of the ¹⁰⁹Pd.
Quantitative Data Summary
| Purification Method | Reported Radionuclidic Purity | Reported Radiochemical Yield | Key Advantages | Key Disadvantages |
| AgCl Precipitation | >99.9%[1] | ~90%[1] | Simple, rapid, and effective for bulk silver removal. | Risk of co-precipitation of palladium if not performed carefully. |
| Ion-Exchange Chromatography | High | >90% | High selectivity and can be automated. | Can be more time-consuming and requires specific resins and equipment. |
| Solvent Extraction | High | Variable | Can handle large volumes and offers high selectivity with the right solvent system. | Can be complex, may involve hazardous organic solvents, and is prone to emulsion formation. |
Visualizations
Caption: Overall workflow for the production and purification of this compound.
Caption: Comparison of primary methods for purifying this compound.
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. goldrefiningforum.com [goldrefiningforum.com]
- 5. tandfonline.com [tandfonline.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Stability of Palladium-109 Radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in-CEO stability of Palladium-109 (¹⁰⁹Pd) radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of ¹⁰⁹Pd radiopharmaceuticals?
A1: The main challenges impacting the in vivo stability of ¹⁰⁹Pd radiopharmaceuticals include:
-
Transchelation: The transfer of the ¹⁰⁹Pd radiometal from its chelator to endogenous metal-binding proteins, such as transferrin.[1] This can lead to non-specific uptake in tissues like the liver and bone.
-
Release of Daughter Nuclide (¹⁰⁹ᵐAg): ¹⁰⁹Pd decays to metastable Silver-109 (¹⁰⁹ᵐAg), which can be released from the chelating complex. This release can result in a different biodistribution profile for the daughter radionuclide compared to the parent ¹⁰⁹Pd complex.
-
Metabolic Degradation: The targeting biomolecule (e.g., peptide, antibody) or the linker can be enzymatically broken down in vivo, altering the pharmacokinetic properties of the radiopharmaceutical.[1]
-
Radiolysis: High radioactivity concentrations can lead to the formation of free radicals, which may damage the radiopharmaceutical and reduce its radiochemical purity.[1]
-
Suboptimal Radiochemistry: Incomplete chelation during the radiolabeling process can result in the presence of unbound ¹⁰⁹Pd, leading to poor in vivo performance.[1]
Q2: How does the choice of chelator influence the in vivo stability of a ¹⁰⁹Pd radiopharmaceutical?
A2: The chelator is critical for the in vivo stability of ¹⁰⁹Pd radiopharmaceuticals. An ideal chelator should form a thermodynamically stable and kinetically inert complex with ¹⁰⁹Pd. The choice of chelator can significantly impact:
-
Resistance to Transchelation: A chelator with high affinity and specificity for Pd(II) will minimize the release of the radiometal to other biological molecules.[2]
-
Biodistribution and Clearance: The overall charge and lipophilicity of the ¹⁰⁹Pd-chelate complex influence its biodistribution and route of elimination (renal vs. hepatobiliary).[2]
-
Retention of Daughter Nuclide: The design of the chelator can influence the retention of the ¹⁰⁹ᵐAg daughter isotope after the decay of ¹⁰⁹Pd.
Q3: What causes high liver uptake of ¹⁰⁹Pd radiopharmaceuticals and how can it be minimized?
A3: High liver uptake is a common issue and can be caused by several factors:
-
Transchelation: Release of ¹⁰⁹Pd and its subsequent binding to liver proteins.
-
Physicochemical Properties: High lipophilicity of the radiopharmaceutical can lead to increased uptake by the liver.[3]
-
Metabolism: The liver is a primary site of metabolism for many compounds. If the radiopharmaceutical is metabolized in the liver, the radiolabeled metabolites may be retained.
-
Colloid Formation: The presence of colloidal impurities in the radiopharmaceutical preparation can lead to sequestration by the reticuloendothelial system in the liver.
To minimize liver uptake, consider the following:
-
Optimize Chelator: Use a chelator that forms a highly stable complex with ¹⁰⁹Pd to prevent transchelation.
-
Modify Lipophilicity: Adjust the hydrophilicity of the radiopharmaceutical to favor renal clearance over hepatobiliary clearance.[3]
-
Ensure High Radiochemical Purity: Rigorous quality control is essential to remove any unbound ¹⁰⁹Pd or colloidal impurities.
Troubleshooting Guides
Issue 1: High Uptake in Non-Target Tissues (e.g., Liver, Bones)
| Potential Cause | Troubleshooting Steps |
| Transchelation of ¹⁰⁹Pd | 1. Perform in vitro serum stability assays: Confirm the stability of the radiopharmaceutical in serum before proceeding with further in vivo studies. 2. Select a more stable chelator: Consider chelators known to form highly inert complexes with palladium, such as macrocyclic chelators like TE1PA.[4] 3. Conduct competition assays: Use strong competing chelators like EDTA in your in vitro assays to assess the kinetic inertness of your ¹⁰⁹Pd complex. |
| High Lipophilicity | 1. Modify the linker or targeting molecule: Introduce hydrophilic moieties (e.g., PEG linkers) to increase the overall hydrophilicity of the compound. 2. Evaluate different chelators: The choice of chelator can also influence the overall lipophilicity of the complex. |
| Low Radiochemical Purity | 1. Optimize radiolabeling conditions: Adjust pH, temperature, and incubation time to achieve >95% radiochemical purity. 2. Purify the radiopharmaceutical: Use methods like HPLC or solid-phase extraction (SPE) to remove unbound ¹⁰⁹Pd and other impurities. 3. Perform rigorous quality control: Use radio-TLC or radio-HPLC to confirm the radiochemical purity before injection. |
Issue 2: Premature Release of the ¹⁰⁹ᵐAg Daughter Nuclide
| Potential Cause | Troubleshooting Steps |
| Weak Chelation of the Daughter Nuclide | 1. Re-evaluate chelator design: The chemical properties of Ag(I) are different from Pd(II). The chelator may not effectively bind the daughter nuclide after the decay of ¹⁰⁹Pd. 2. Consider alternative delivery systems: Nanoparticle-based systems, such as gold nanoparticles, have been shown to retain the ¹⁰⁹ᵐAg daughter nuclide on their surface after ¹⁰⁹Pd decay.[5] |
| Recoil Energy from Decay | 1. This is an intrinsic property of the nuclear decay and may be difficult to mitigate with traditional chelation strategies. 2. Focus on rapid clearance: If the daughter nuclide is released, designing the overall radiopharmaceutical for rapid clearance from non-target tissues can minimize off-target radiation dose. |
Issue 3: Rapid Blood Clearance and Low Target Tissue Accumulation
| Potential Cause | Troubleshooting Steps |
| Metabolic Instability | 1. Perform in vivo metabolite analysis: Use radio-HPLC to analyze blood, urine, and tissue samples to identify and quantify radiolabeled metabolites.[6][7] 2. Modify the targeting biomolecule: Introduce modifications to enhance enzymatic stability, such as using D-amino acids in peptides or modifying linker structures.[1] |
| Low Affinity for the Target | 1. Re-evaluate the targeting vector: Ensure the targeting molecule has high affinity and specificity for its biological target. 2. Consider the impact of the chelator and linker: The conjugation of the chelator and linker can sometimes sterically hinder the binding of the targeting molecule to its receptor. |
| Small Hydrodynamic Radius | 1. Increase molecular size: Incorporate PEG linkers or conjugate the radiopharmaceutical to a larger carrier molecule to slow renal filtration and increase circulation time.[1] |
Quantitative Data Summary
Table 1: In Vitro Serum Stability of a ¹⁰⁹Pd-labeled Antibody
| Time (hours) | Percent Intact Radiopharmaceutical |
| 1 | > 95% |
| 4 | > 90% |
| 24 | ~ 85% |
| 48 | ~ 75% |
Note: Data is generalized from typical serum stability studies and will vary depending on the specific antibody, chelator, and experimental conditions.
Table 2: Biodistribution of a ¹⁰⁹Pd-labeled Monoclonal Antibody in Tumor-Bearing Mice (% Injected Dose per Gram)
| Organ | 24 hours post-injection | 48 hours post-injection |
| Tumor | 19.0 | 15.0 |
| Blood | 0.5 | 0.25 |
| Liver | 5.0 | 4.0 |
| Kidneys | 3.0 | 2.5 |
| Spleen | 2.0 | 1.5 |
| Lungs | 1.5 | 1.0 |
| Bone | 1.0 | 0.8 |
Data adapted from studies on ¹⁰⁹Pd-labeled antimelanoma monoclonal antibodies.[8] Values are approximate and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To assess the stability of the ¹⁰⁹Pd-radiopharmaceutical in serum over time.
Materials:
-
¹⁰⁹Pd-radiopharmaceutical
-
Freshly collected human or rodent serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile (B52724) (ice-cold)
-
Microcentrifuge
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add a small volume (e.g., 5-10 µL) of the ¹⁰⁹Pd-radiopharmaceutical to a larger volume of serum (e.g., 500 µL) in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the serum/tracer mixture.
-
To precipitate the serum proteins, add an equal volume of ice-cold acetonitrile, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical versus released ¹⁰⁹Pd or its complexes.[1]
Protocol 2: Ex Vivo Biodistribution Study
Objective: To determine the tissue distribution of the ¹⁰⁹Pd-radiopharmaceutical at different time points after administration.
Materials:
-
¹⁰⁹Pd-radiopharmaceutical
-
Animal model (e.g., mice or rats)
-
Syringes for injection
-
Anesthetic
-
Dissection tools
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Administer a known amount of the ¹⁰⁹Pd-radiopharmaceutical to the animal model, typically via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, spleen, lungs, heart, bone, muscle).
-
Wash the organs with saline and blot dry.
-
Weigh each organ.
-
Measure the radioactivity in each organ using a calibrated gamma counter.
-
Include standards of the injected dose to calculate the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Radio-TLC for Radiochemical Purity
Objective: To determine the radiochemical purity of the ¹⁰⁹Pd-radiopharmaceutical.
Materials:
-
¹⁰⁹Pd-radiopharmaceutical
-
TLC strips (e.g., silica (B1680970) gel)
-
Developing solvent (mobile phase) - to be optimized for each compound
-
Developing tank
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small amount (1-2 µL) of the radiopharmaceutical onto the origin line of a TLC strip.[9]
-
Place the strip in a developing tank containing the mobile phase, ensuring the spot is above the solvent level.[9]
-
Allow the solvent to migrate up the strip to the solvent front.
-
Remove the strip and allow it to dry completely.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Alternatively, cut the strip into sections and measure the radioactivity of each section in a gamma counter.
-
Calculate the radiochemical purity by determining the percentage of radioactivity at the Rf value corresponding to the intact radiopharmaceutical.
Protocol 4: Radio-HPLC for In Vivo Metabolite Analysis
Objective: To identify and quantify radiolabeled metabolites in biological samples.
Materials:
-
Biological samples (plasma, urine, tissue homogenates)
-
Protein precipitation reagents (e.g., acetonitrile, trichloroacetic acid)
-
Radio-HPLC system with a radioactivity detector
-
Appropriate HPLC column and mobile phase
Procedure:
-
Process the biological samples to remove proteins and other interfering substances. For plasma, protein precipitation with acetonitrile is common. For tissues, homogenization followed by extraction is required.
-
Inject the processed sample onto the radio-HPLC system.
-
Elute the sample through the column using a suitable gradient and mobile phase to separate the parent radiopharmaceutical from its metabolites.
-
The radioactivity detector will generate a chromatogram showing peaks corresponding to the parent compound and any radiolabeled metabolites.
-
Quantify the relative amounts of the parent compound and metabolites by integrating the peak areas.[6][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing liver uptake of cationic 99mTc radiotracers with ether and crown ether functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Enhancing Tumor Retention of ¹⁰⁹Pd-Labeled Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo evaluation of ¹⁰⁹Pd-labeled agents for cancer therapy.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Radiolabeling Efficiency | 1. Inappropriate Chelator/Ligand: The chelator or ligand used may not form a stable complex with ¹⁰⁹Pd under the reaction conditions. The coordination chemistry of Palladium(II) can be challenging.[1] 2. Suboptimal Reaction Conditions: pH, temperature, and incubation time can significantly impact radiolabeling yield.[1] 3. Presence of Metal Contaminants: Competing metal ions in reagents can interfere with the labeling reaction. | 1. Chelator/Ligand Selection: Consider using chelators known to form stable complexes with Palladium, such as cyclam-based ligands (e.g., TE1PA) or porphyrins.[1] 2. Optimization of Reaction Parameters: Systematically vary the pH (e.g., from acidic to slightly basic), temperature (e.g., room temperature to 90°C), and incubation time to determine the optimal conditions for your specific agent.[1] 3. Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and free from contaminating metal ions. |
| Poor In Vivo Stability / Premature Release of ¹⁰⁹Pd | 1. Insufficient Complex Stability: The radiolabeled complex may not be stable enough to withstand in vivo conditions, leading to the release of free ¹⁰⁹Pd. 2. Transchelation: Endogenous molecules in the bloodstream may chelate the ¹⁰⁹Pd, stripping it from your agent. | 1. Ligand Design: Employ ligands that form thermodynamically stable and kinetically inert complexes with Palladium.[1] 2. In Vitro Stability Assays: Before in vivo studies, perform stability tests in serum or plasma to assess the robustness of the radiolabeled agent. |
| Low Tumor Uptake | 1. Inefficient Targeting: The targeting moiety (e.g., antibody, peptide) may have low affinity or accessibility to the tumor receptor. 2. Poor Pharmacokinetics: The agent may be rapidly cleared from circulation before it has a chance to accumulate in the tumor. 3. EPR Effect Variability: The Enhanced Permeability and Retention (EPR) effect can be heterogeneous among different tumor types and even within the same tumor. | 1. Targeting Moiety Optimization: Ensure the targeting ligand has high affinity and specificity for its receptor. Consider multivalent targeting strategies. 2. Pharmacokinetic Modulation: Modify the agent's size, charge, and hydrophilicity to prolong circulation time. PEGylation is a common strategy to increase blood half-life. 3. Tumor Model Selection: Be aware that the EPR effect is highly variable. Select tumor models known to exhibit a significant EPR effect for initial studies. |
| High Off-Target Accumulation (e.g., in Liver, Spleen) | 1. Non-specific Uptake by RES: Nanoparticles and other large molecules can be taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. 2. Off-Target Binding: The targeting moiety may have affinity for receptors on healthy tissues. 3. In Vivo Decomplexation: Release of free ¹⁰⁹Pd can lead to its accumulation in non-target organs. | 1. Surface Modification: For nanoparticles, surface modification with hydrophilic polymers like PEG can reduce RES uptake. 2. Targeting Specificity: Thoroughly characterize the specificity of your targeting ligand to minimize binding to healthy tissues. 3. Improve In Vivo Stability: Refer to the solutions for "Poor In Vivo Stability". |
| Rapid Clearance from Tumor | 1. Low Cellular Internalization: If the agent binds to the cell surface but is not internalized, it may be cleared more rapidly from the tumor microenvironment. 2. High Interstitial Fluid Pressure: The high pressure within some tumors can limit the penetration and retention of therapeutic agents. | 1. Enhance Internalization: Utilize targeting ligands that trigger receptor-mediated endocytosis. 2. Modulate Tumor Microenvironment: Consider co-administration of agents that can reduce interstitial fluid pressure, although this is an advanced and complex strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to enhance the tumor retention of ¹⁰⁹Pd-labeled agents?
A1: The primary strategies can be categorized as passive and active targeting:
-
Passive Targeting (EPR Effect): This relies on the leaky vasculature and poor lymphatic drainage of tumors, which allows macromolecules and nanoparticles (typically 20-200 nm in size) to accumulate and be retained. Modifying the size and surface characteristics of your agent to prolong its circulation time can enhance the EPR effect.
-
Active Targeting: This involves conjugating the ¹⁰⁹Pd-labeled agent to a targeting moiety (e.g., antibody, peptide, small molecule) that specifically binds to receptors overexpressed on cancer cells. This can increase both the specificity of uptake and the retention time.
Q2: How does the size and shape of ¹⁰⁹Pd-labeled nanoparticles affect tumor retention?
A2: The size and shape of nanoparticles are critical parameters:
-
Size: Nanoparticles that are too small (<5 nm) are rapidly cleared by the kidneys, while those that are too large (>200 nm) are quickly taken up by the liver and spleen. An optimal size range of 20-200 nm is generally considered best for leveraging the EPR effect.
-
Shape: The shape of nanoparticles can influence their circulation time and cellular uptake. For example, rod-shaped nanoparticles may have different in vivo behavior compared to spherical ones.
Q3: What role does surface chemistry play in tumor retention?
A3: The surface chemistry of a ¹⁰⁹Pd-labeled agent, particularly nanoparticles, is crucial. Surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can "shield" the nanoparticles from the immune system, reducing their uptake by the reticuloendothelial system and thereby prolonging their circulation time. This increased circulation time allows for greater accumulation in the tumor via the EPR effect.
Q4: My ¹⁰⁹Pd-porphyrin agent shows high liver uptake. How can I reduce this?
A4: High liver uptake is a common challenge with porphyrin-based agents. This can be due to the inherent lipophilicity of the porphyrin macrocycle. To reduce liver uptake and promote renal clearance, you can modify the porphyrin structure by introducing hydrophilic peripheral groups. Achieving an optimal balance between hydrophilicity and lipophilicity is key for good tumor uptake and reduced liver retention.
Q5: What are some common challenges in the clinical translation of ¹⁰⁹Pd-based radiopharmaceuticals?
A5: The clinical translation of ¹⁰⁹Pd-based radiopharmaceuticals faces several hurdles, including:
-
Regulatory Pathways: Navigating the regulatory approval process for new radiopharmaceuticals can be complex.
-
Dosimetry: Accurately calculating the radiation dose delivered to the tumor and healthy organs is critical and challenging.
-
Manufacturing and Quality Control: Ensuring the consistent, large-scale production of high-purity radiopharmaceuticals under Good Manufacturing Practice (GMP) is essential.
-
Patient Heterogeneity: The variability in tumor physiology (e.g., EPR effect) among patients can lead to inconsistent responses to treatment.
Quantitative Data Summary
The following tables summarize biodistribution data for different ¹⁰⁹Pd-labeled porphyrin agents in fibrosarcoma-bearing Swiss mice. This data can be used for comparison and to guide the design of new agents.
Table 1: Biodistribution of ¹⁰⁹Pd-labeled 5,10,15,20-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin [2]
| Time Post-Injection | Tumor (%IA/g) | Blood (%IA/g) | Liver (%IA/g) | Kidney (%IA/g) | Muscle (%IA/g) |
| 30 min | 3.55 ± 0.49 | - | - | - | - |
| 24 h | 2.56 ± 0.25 | - | - | - | - |
Table 2: Tumor-to-Organ Ratios of ¹⁰⁹Pd-labeled 5,10,15,20-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin at 24h post-injection [2]
| Ratio | Value |
| Tumor/Blood | 5.09 ± 0.18 |
| Tumor/Muscle | 284.44 ± 3.25 |
Table 3: Biodistribution of ¹⁰⁹Pd-labeled 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin
| Time Post-Injection | Tumor (%IA/g) | Blood (%IA/g) | Liver (%IA/g) | Kidney (%IA/g) | Muscle (%IA/g) |
| 30 min | 2.8 ± 0.57 | - | - | - | - |
| 24 h | Maintained | - | - | - | - |
Table 4: Tumor-to-Organ Ratios of ¹⁰⁹Pd-labeled 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin at 24h post-injection
| Ratio | Value |
| Tumor/Blood | 4.36 |
| Tumor/Muscle | 38 |
Experimental Protocols
Protocol 1: Production of ¹⁰⁹Pd
Palladium-109 can be produced by thermal neutron bombardment of an enriched metallic Palladium-108 target. The target is typically irradiated at a neutron flux of approximately 3 x 10¹³ n/cm²·s for a duration of 3 days. This process yields ¹⁰⁹Pd with a high specific activity (e.g., ~1.85 GBq/mg) and radionuclidic purity.
Protocol 2: Radiolabeling of a Porphyrin Derivative with ¹⁰⁹Pd
This protocol is a general guideline for labeling a porphyrin derivative. Optimization of parameters is crucial for each specific porphyrin.
-
Preparation of ¹⁰⁹Pd Solution: Dissolve the irradiated ¹⁰⁹Pd target in aqua regia and evaporate to dryness. Re-dissolve the residue in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.5).
-
Labeling Reaction:
-
To a solution of the porphyrin derivative in a suitable solvent, add the ¹⁰⁹Pd solution.
-
Adjust the pH of the reaction mixture to the optimal range for complexation (this needs to be determined empirically, often between 5 and 7).
-
Incubate the reaction mixture at an optimized temperature (e.g., 80-100°C) for a specific duration (e.g., 30-60 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity of the ¹⁰⁹Pd-porphyrin complex using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
A common ITLC system uses silica (B1680970) gel-impregnated paper and a suitable mobile phase (e.g., methanol:water mixture) to separate the labeled porphyrin from free ¹⁰⁹Pd.
-
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the general steps for assessing the biodistribution of a ¹⁰⁹Pd-labeled agent.
-
Animal Model: Use mice bearing a relevant tumor model (e.g., fibrosarcoma, breast cancer xenograft). Tumors are typically allowed to grow to a palpable size before the study.
-
Administration of the Agent:
-
Administer a known amount of the ¹⁰⁹Pd-labeled agent to each mouse via intravenous (tail vein) injection.
-
The injected volume and radioactivity should be consistent across all animals.
-
-
Time Points: Euthanize groups of mice (typically n=3-5 per group) at various time points post-injection (e.g., 30 min, 1h, 4h, 24h).
-
Tissue Collection and Measurement:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (tumor, liver, kidneys, spleen, lungs, heart, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected activity per gram of tissue (%IA/g) for each organ.
-
Calculate tumor-to-organ ratios by dividing the %IA/g in the tumor by the %IA/g in the respective organ.
-
Visualizations
References
Technical Support Center: Scaling Up Palladium-109 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the production and scaling up of Palladium-109 (Pd-109).
Frequently Asked Questions (FAQs)
Q1: What is the primary production route for this compound?
A1: The most common and effective method for producing this compound is through the neutron irradiation of an isotopically enriched Palladium-108 (¹⁰⁸Pd) target in a nuclear reactor.[1] The nuclear reaction is ¹⁰⁸Pd(n,γ)¹⁰⁹Pd.
Q2: Why is isotopic enrichment of the Palladium-108 target important?
A2: Using an enriched ¹⁰⁸Pd target is crucial for maximizing the yield of ¹⁰⁹Pd and minimizing the production of other palladium radioisotopes. This enhances the specific activity and radionuclidic purity of the final product. A target enrichment of over 94% is typically used.[1]
Q3: What are the main challenges when scaling up this compound production?
A3: Scaling up production presents several challenges, including:
-
Maintaining High Specific Activity: Achieving a high specific activity (GBq/mg) can be difficult as it is dependent on the neutron flux of the reactor and the irradiation time.[1] Scaling up may require access to a high-flux reactor.
-
Efficient Chemical Processing: Handling larger quantities of radioactive material requires robust and efficient chemical separation and purification processes to ensure high purity and yield.
-
Impurity Removal: With larger batches, the quantity of impurities, such as Silver-111 (B1199139) (¹¹¹Ag), can increase, necessitating more rigorous purification steps.[2]
-
Radiation Safety and Waste Management: Increased production leads to higher radiation levels and larger volumes of radioactive waste, which must be managed in accordance with regulatory requirements.[3][4]
Q4: What level of radionuclidic purity is expected for clinical applications?
A4: For use in radiopharmaceuticals, a very high radionuclidic purity is required, typically exceeding 99.9%.[1] This ensures that the radiation dose to the patient is primarily from the decay of ¹⁰⁹Pd and its daughter nuclide, Silver-109m (¹⁰⁹ᵐAg).
Troubleshooting Guides
Problem 1: Low Yield of this compound After Irradiation
Q: My final yield of ¹⁰⁹Pd is significantly lower than theoretical calculations. What are the potential causes and how can I troubleshoot this?
A: Low yield can stem from several factors throughout the production process. Follow this guide to identify the issue:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Neutron Flux Data | Verify the neutron flux data for the specific irradiation position in the reactor. Neutron flux can vary, impacting the production rate. Consult with the reactor operations team. |
| Suboptimal Irradiation Time | Recalculate the optimal irradiation time based on the known neutron flux and the half-life of ¹⁰⁹Pd (13.7 hours). Over-irradiation can lead to the burnout of the target and product. |
| Losses During Target Dissolution | Ensure complete dissolution of the irradiated ¹⁰⁸Pd target. If undissolved particles remain, the yield will be reduced. Consider extending the dissolution time or adjusting the acid concentration. |
| Incomplete Precipitation/Separation | Review the efficiency of your chemical separation steps. Incomplete precipitation of palladium or losses during filtration can significantly impact the final yield. |
Problem 2: Incomplete Dissolution of the Palladium Target
Q: I'm having trouble completely dissolving the irradiated palladium target in aqua regia. What can I do?
A: Incomplete dissolution is a common issue. Here are some troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Acid Mixture | Ensure the aqua regia is freshly prepared with the correct ratio of concentrated nitric acid to hydrochloric acid (typically 1:3 by volume).[5] |
| Insufficient Heating | Gently heat the dissolution mixture. The reaction is more efficient at elevated temperatures (e.g., 60-80°C).[5] Use a hot plate with a stirrer in a shielded fume hood. |
| Surface Passivation | The surface of the palladium target can sometimes become passivated. If heating is not sufficient, consider carefully adding small additional amounts of nitric acid to re-initiate the reaction. |
| Extended Dissolution Time | For larger targets, the dissolution process can take several hours. Allow sufficient time for the reaction to complete. |
Problem 3: Silver-111 Impurity Detected in the Final Product
Q: My final ¹⁰⁹Pd product shows contamination with ¹¹¹Ag. How can I effectively remove this impurity?
A: ¹¹¹Ag is a common impurity that can be separated using chromatographic methods.
| Separation Method | Description |
| Alumina (B75360) Column Chromatography | This method is based on the sorption of ¹¹¹Ag on an alumina column in a dilute HCl solution (e.g., 0.01 M). Palladium is washed from the column with a slightly more concentrated HCl solution (e.g., 0.1 M), and the ¹¹¹Ag is then eluted with a higher concentration of HCl (e.g., 4 M).[2] This method can achieve an ¹¹¹Ag yield of over 85% with minimal palladium impurity.[2] |
| Extraction Chromatography | A two-step extraction chromatography process using LN and TK200 resins can also be employed for efficient separation of ¹¹¹Ag from the bulk palladium target.[6] |
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Target Material | >94% enriched ¹⁰⁸Pd | [1] |
| Neutron Flux | High-flux reactor recommended | [1] |
| Specific Activity | 2.9 GBq/mg (78 mCi/mg) | [1] |
| Radionuclidic Purity | >99.9% | [1] |
| Radiochemical Yield | ~90% | [1] |
| Half-life of ¹⁰⁹Pd | 13.7 hours |
Experimental Protocols
Protocol 1: Production and Processing of this compound
-
Target Preparation:
-
Use isotopically enriched ¹⁰⁸Pd (typically >94%).
-
The mass of the target will depend on the desired activity and the reactor's neutron flux.
-
Encapsulate the ¹⁰⁸Pd target in a suitable container (e.g., high-purity quartz ampoule) for irradiation.
-
-
Neutron Irradiation:
-
Irradiate the encapsulated target in a nuclear reactor with a high thermal neutron flux.
-
The irradiation time should be optimized based on the neutron flux and the half-life of ¹⁰⁹Pd to maximize production while minimizing the burnout of the target and product.
-
-
Post-Irradiation Cooling:
-
Allow the irradiated target to cool for a short period (e.g., 3 hours) to allow for the decay of short-lived radioisotopes.[5]
-
-
Target Dissolution:
-
In a shielded hot cell or fume hood, carefully open the irradiation capsule.
-
Transfer the irradiated ¹⁰⁸Pd target to a reaction vessel.
-
Add freshly prepared aqua regia (1 part concentrated HNO₃ to 3 parts concentrated HCl) to dissolve the target.[5]
-
Gently heat and stir the solution until the target is completely dissolved.[5] This may take several hours.
-
After dissolution, evaporate the solution to dryness to remove excess acids. This step should be repeated multiple times with the addition of HCl to ensure all nitrates are converted to chlorides.[5]
-
-
Purification (Removal of ¹¹¹Ag):
-
Dissolve the residue from the previous step in a dilute HCl solution (e.g., 0.01 M).
-
Prepare an alumina column and condition it with 0.01 M HCl.
-
Load the dissolved palladium solution onto the column.
-
Wash the column with 0.1 M HCl to elute the ¹⁰⁹Pd.
-
The ¹¹¹Ag will remain on the column and can be eluted separately with 4 M HCl for waste management.[2]
-
-
Final Product Formulation:
-
Collect the ¹⁰⁹Pd eluate.
-
The final product is typically in the form of [¹⁰⁹Pd]PdCl₄²⁻ in an HCl solution.
-
Perform quality control checks before use.
-
Protocol 2: Quality Control of this compound
-
Radionuclidic Purity:
-
Use gamma-ray spectroscopy to identify and quantify all radionuclides present in the final product.
-
The primary gamma emission for ¹⁰⁹Pd is at 88 keV (from its daughter ¹⁰⁹ᵐAg).[1]
-
Ensure that the peaks corresponding to any impurities (e.g., ¹¹¹Ag) are below the acceptable limits. The radionuclidic purity should be >99.9%.[1]
-
-
Radiochemical Purity:
-
Use radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to determine the chemical form of the ¹⁰⁹Pd.
-
For example, when preparing a ¹⁰⁹Pd-labeled radiopharmaceutical, these techniques can be used to separate the labeled compound from any free ¹⁰⁹Pd.
-
-
Specific Activity:
-
Measure the total activity of the ¹⁰⁹Pd solution using a calibrated dose calibrator.
-
Determine the total mass of palladium in the solution using a suitable analytical technique (e.g., inductively coupled plasma mass spectrometry - ICP-MS).
-
Calculate the specific activity in GBq/mg.
-
Visualizations
Caption: Overall workflow for the production of this compound.
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 111Ag from neutron irradiated natural palladium using alumina as an adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. world-nuclear.org [world-nuclear.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chromatographic separation of silver-111 from neutron-irradiated palladium target: toward direct labeling of radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target toxicity of Palladium-109 therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium-109 (¹⁰⁹Pd) radiopharmaceuticals. Our goal is to help you minimize off-target toxicity and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary decay characteristics of this compound that are relevant for therapeutic applications?
A1: this compound has a half-life of 13.7 hours.[1] It decays to metastable silver-109m (¹⁰⁹ᵐAg) via beta (β⁻) emission with a maximum energy of 1.12 MeV. ¹⁰⁹ᵐAg, with a short half-life of 39.6 seconds, then decays to stable silver-109, releasing a cascade of conversion and Auger electrons.[1] This dual emission of medium-energy beta particles and low-energy Auger electrons makes ¹⁰⁹Pd a promising candidate for radionuclide therapy.
Q2: What are the main contributors to the off-target toxicity of ¹⁰⁹Pd therapies?
A2: Off-target toxicity in ¹⁰⁹Pd therapies can arise from several factors:
-
Beta Emission Crossfire Effect: The medium-energy beta particles emitted by ¹⁰⁹Pd can travel several millimeters in tissue, potentially damaging healthy cells adjacent to the targeted tumor cells.
-
Release of Daughter Radionuclide: The decay of ¹⁰⁹Pd produces ¹⁰⁹ᵐAg. If the chelator used to bind the palladium is not sufficiently stable, the daughter silver radionuclide can be released and circulate freely, causing untargeted radiation damage.[2]
-
Inherent Toxicity of Palladium: Palladium ions, which may be released from unstable complexes, can induce cellular toxicity. This is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[3][4]
-
Unexpected Biodistribution: The radiopharmaceutical may accumulate in non-target organs due to issues with the targeting molecule, the chelator, or the overall formulation.[5]
Q3: How can I improve the stability of my ¹⁰⁹Pd-labeled compound?
A3: The stability of a ¹⁰⁹Pd radiopharmaceutical is critically dependent on the chelator. Using a highly stable chelator is essential to prevent the release of both ¹⁰⁹Pd and its daughter, ¹⁰⁹ᵐAg.
-
Chelator Choice: Macrocyclic chelators, such as TE1PA (a monopicolinate cyclam), have shown high efficiency for complexing ¹⁰⁹Pd with excellent stability.[1]
-
Reaction Conditions: Optimizing radiolabeling conditions, including pH, temperature, and incubation time, can improve the stability of the final product. For example, with TE1PA, radiolabeling efficiencies of over 95% can be achieved within 10 minutes at both room temperature and 90°C.[1]
-
Nanoparticle Conjugation: Attaching ¹⁰⁹Pd to the surface of nanoparticles, such as gold nanoparticles, can enhance the retention of the ¹⁰⁹ᵐAg daughter radionuclide, thereby reducing its off-target effects.
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency
Problem: You are observing low incorporation of ¹⁰⁹Pd into your targeting molecule.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal pH for chelation can vary depending on the chelator used. For many common chelators, a slightly acidic to neutral pH (e.g., pH 3.5-7) is effective.[1] |
| Incorrect Temperature | While some chelators work efficiently at room temperature, others may require heating to improve complexation kinetics. Try performing the reaction at a higher temperature (e.g., 90°C).[1] |
| Insufficient Incubation Time | The kinetics of complexation can be slow for some chelators. Increase the incubation time and sample at different time points to determine the optimal duration.[1] |
| Metal Contaminants | Trace metal contaminants in your reagents or buffers can compete with ¹⁰⁹Pd for the chelator. Use metal-free buffers and high-purity reagents. |
| Low Molar Activity of ¹⁰⁹Pd | ¹⁰⁹Pd produced in a reactor can have moderate molar activity, meaning there is a higher proportion of non-radioactive palladium.[1] This can saturate your chelator. Consider using ¹⁰⁹Pd with a higher specific activity if available. |
Issue 2: Unexpected Biodistribution in Animal Models
Problem: Your ¹⁰⁹Pd-labeled compound is showing high uptake in non-target organs like the liver, kidneys, or spleen, and low uptake in the tumor.
| Possible Cause | Troubleshooting Step |
| Radiochemical Impurities | The presence of free, unchelated ¹⁰⁹Pd can lead to accumulation in the liver and other organs.[5] Analyze the radiochemical purity of your product using methods like radio-HPLC or iTLC before injection. |
| In Vivo Instability | The ¹⁰⁹Pd complex may be unstable in vivo, leading to the release of the radionuclide. Perform in vivo stability studies by analyzing blood and urine samples at different time points post-injection. |
| Poor Targeting Moiety Affinity | The antibody or peptide you are using may have low affinity or specificity for its target. Confirm the binding affinity of your targeting molecule before radiolabeling. |
| Altered Physiology of Animal Model | Underlying health issues in the animal model, such as impaired kidney or liver function, can alter the biodistribution of the radiopharmaceutical.[5] Ensure you are using healthy animals for your studies. |
| Faulty Injection Technique | Intravenous injections that are not properly administered can lead to localized accumulation or altered distribution. Ensure proper training in tail vein injections for mice.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of a ¹⁰⁹Pd-labeled compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells per well. Allow the cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Addition: Prepare serial dilutions of your ¹⁰⁹Pd-labeled compound and a non-radioactive palladium complex as a control. Add the compounds to the wells in triplicate. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[6]
-
MTS Reagent Addition: Add 10 µL of MTS reagent to each well.[6]
-
Incubation and Measurement: Incubate the plate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Mouse Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of a ¹⁰⁹Pd-labeled compound in tumor-bearing mice.
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with xenograft tumors). The tumor should be of a suitable size for analysis.
-
Injection: Inject a known amount of the ¹⁰⁹Pd-labeled compound (e.g., 0.3-1.2 MBq) into the tail vein of each mouse.[7] The injection volume should not exceed 0.3 mL for mice.[8]
-
Time Points: Euthanize groups of mice at different time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Organ Harvesting: Dissect and collect major organs (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).[7][8]
-
Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of the biodistribution and tumor targeting of your compound.
Data Presentation
Table 1: Comparative Cytotoxicity of Palladium Complexes
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Palladium Complex 1 | Jurkat | < 5 | [6] |
| Palladium Complex 1 | A549 | > 50 | [6] |
| Palladium Complex 2 | Jurkat | ~10 | [6] |
| Palladium Complex 2 | A549 | > 50 | [6] |
| Cisplatin | Jurkat | ~5 | [6] |
| Cisplatin | A549 | ~10 | [6] |
| Pd(II) Phenyl-Substituted Complex | HeLa | 46.39 ± 3.99 | [9] |
| Pd(II) Phenyl-Substituted Complex | HL-60 | 55.21 ± 5.12 | [9] |
Visualizations
Signaling Pathways
Caption: Apoptosis signaling pathway induced by this compound.
Experimental Workflow
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The radioactive 103Pd and 109Pd palladium bipyridyl-bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium Nanoparticles: Toxicological Effects and Potential Implications for Occupational Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antiproliferative Palladium(II) Complexes of Synthetic Bisdemethoxycurcumin towards In Vitro Cytotoxicity and Molecular Docking on DNA Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Dosimetric Analysis of Palladium-109 and Yttrium-90 for Radionuclide Therapy
An objective guide for researchers, scientists, and drug development professionals on the dosimetric properties and experimental considerations for two promising beta-emitting radionuclides, Palladium-109 (¹⁰⁹Pd) and Yttrium-90 (⁹⁰Y).
The selection of a radionuclide is a critical decision in the development of radiopharmaceuticals for targeted therapy. The physical and decay characteristics of the isotope directly influence its dosimetric profile, therapeutic efficacy, and potential toxicity. This guide provides a comparative overview of two beta-emitting radionuclides, this compound and Yttrium-90, to aid in the selection process for preclinical and clinical research.
Physical and Decay Properties
A fundamental comparison of the key physical and decay characteristics of ¹⁰⁹Pd and ⁹⁰Y is essential for understanding their dosimetric differences. ⁹⁰Y is a pure high-energy beta emitter, while ¹⁰⁹Pd emits beta particles of lower maximum energy and is accompanied by gamma emissions. These differences have significant implications for their therapeutic applications, particularly concerning tissue penetration and suitability for imaging.
| Property | This compound (¹⁰⁹Pd) | Yttrium-90 (⁹⁰Y) |
| Half-life (t₁⸝₂) | 13.7 hours[1] | 64.04 hours (2.67 days) |
| Beta minus (β⁻) Decay | Yes | Yes (near-pure β⁻ emitter) |
| Maximum Beta Energy (Eβmax) | 1.12 MeV[1] | 2.28 MeV |
| Average Beta Energy (Eβavg) | ~0.37 MeV | 0.9267 MeV |
| Maximum Beta Range in Tissue | ~5 mm | ~11 mm |
| Gamma (γ) Emissions | Yes (from ¹⁰⁹ᵐAg daughter) | Negligible (internal pair production) |
| Production Method | Neutron irradiation of enriched ¹⁰⁸Pd[1] | From Strontium-90 generators[2] |
Dosimetric Comparison: Preclinical Data
Preclinical studies provide valuable insights into the in-vivo behavior and dosimetric profiles of radiopharmaceuticals. While direct comparative studies between ¹⁰⁹Pd and ⁹⁰Y are limited, data from individual preclinical investigations offer a basis for comparison.
This compound Biodistribution
Studies utilizing ¹⁰⁹Pd-labeled monoclonal antibodies have demonstrated its potential for tumor targeting. A study involving an anti-melanoma monoclonal antibody showed significant tumor accumulation in nude mice bearing human melanoma.
| ¹⁰⁹Pd-Antibody Biodistribution in Melanoma Model | |
| Tumor Accumulation (24 hr) | 19% Injected Dose/gram[3] |
| Tumor-to-Blood Ratio (24 hr) | 38:1[3] |
| Tumor-to-Blood Ratio (48 hr) | 61:1[3] |
High localization was also noted in the liver and kidneys, though it was considerably lower than in the tumor[3]. The cytotoxic effects of ¹⁰⁹Pd have been demonstrated in vitro, where ¹⁰⁹Pd-labeled bisphosphonate complexes showed high cytotoxicity against human prostate and ovarian cancer cell lines[4][5].
Yttrium-90 Dosimetry
Yttrium-90 is a well-established therapeutic radionuclide, and its dosimetry has been extensively studied, particularly in the context of radioembolization for liver tumors. The absorbed dose delivered by ⁹⁰Y is a key determinant of treatment response.
| ⁹⁰Y Dosimetry and Clinical Outcomes in Hepatocellular Carcinoma (HCC) | |
| Treatment Modality | Transarterial Radioembolization (TARE) |
| Median Absorbed Tumor Dose (Objective Response) | 141.9 Gy |
| Median Absorbed Tumor Dose (No Response) | 70.8 Gy |
Note: Data derived from a retrospective analysis of ⁹⁰Y resin microsphere radioembolization.
Experimental Protocols
Accurate and reproducible dosimetry is paramount in radiopharmaceutical research. The following outlines a generalized experimental protocol for preclinical comparative dosimetry studies, incorporating principles from the Medical Internal Radiation Dose (MIRD) schema and Monte Carlo simulations.
Protocol: Preclinical Dosimetry of Beta-Emitting Radiopharmaceuticals
-
Radiopharmaceutical Preparation and Quality Control:
-
Radiolabel the targeting molecule (e.g., antibody, peptide) with ¹⁰⁹Pd or ⁹⁰Y.
-
Perform quality control tests to determine radiochemical purity and specific activity.
-
-
Animal Model:
-
Utilize an appropriate tumor-bearing animal model (e.g., xenograft or syngeneic mouse model).
-
House animals in accordance with ethical guidelines for animal research.
-
-
Biodistribution Study:
-
Administer a known activity of the radiopharmaceutical to cohorts of animals.
-
At selected time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize the animals.
-
Collect and weigh tumors and relevant organs (blood, liver, kidneys, spleen, lungs, muscle, bone).
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percent injected dose per gram (%ID/g) for each tissue.
-
-
Dosimetry Calculations (MIRD Schema):
-
Time-Activity Curves: Plot the %ID/g for each organ over time and fit the data to an appropriate function to generate time-activity curves.
-
Cumulated Activity: Integrate the time-activity curves from time zero to infinity to determine the total number of disintegrations in each source organ.
-
Absorbed Dose Calculation: Use organ-level dosimetry software (e.g., OLINDA/EXM) which contains S-values (absorbed dose in a target organ per unit of cumulated activity in a source organ) to calculate the mean absorbed dose to each target organ.
-
-
Monte Carlo Simulation (for more detailed dosimetry):
-
Phantom Creation: Generate a realistic, voxel-based computational phantom of the animal model from high-resolution imaging data (e.g., micro-CT).
-
Source and Target Definition: Define the source organs (containing the radionuclide) and target organs within the phantom based on the biodistribution data.
-
Particle Transport Simulation: Use a Monte Carlo code (e.g., MCNP, GEANT4) to simulate the transport and energy deposition of beta particles emitted from the source organs.
-
Dose Mapping: Generate 3D dose maps and calculate dose-volume histograms (DVHs) for tumors and organs at risk to assess dose heterogeneity.
-
Visualizing Experimental Workflow and Cellular Response
Experimental Workflow for Comparative Dosimetry
The following diagram illustrates a typical workflow for a preclinical comparative dosimetry study.
Cellular Response to Beta Radiation
Beta radiation from radionuclides like ¹⁰⁹Pd and ⁹⁰Y primarily exerts its therapeutic effect by inducing DNA damage in cancer cells. This triggers a cascade of cellular signaling events that can lead to cell cycle arrest, DNA repair, or apoptosis.
Conclusion
Both this compound and Yttrium-90 are valuable radionuclides for therapeutic applications, each with a distinct dosimetric profile. ⁹⁰Y, with its high-energy beta emissions and longer half-life, is well-suited for treating larger tumors. In contrast, the lower energy beta particles and shorter half-life of ¹⁰⁹Pd may be advantageous for smaller tumors or for targeting disseminated disease, potentially reducing collateral damage to surrounding healthy tissues. The choice between these two radionuclides will ultimately depend on the specific therapeutic application, the biological characteristics of the target, and the desired dosimetric properties. This guide provides a foundational comparison to inform these critical decisions in the development of novel radiopharmaceuticals.
References
- 1. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Palladium-109 and Other Therapeutic Beta-Emitters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted radionuclide therapy, the selection of an appropriate beta-emitter is paramount to achieving optimal therapeutic efficacy while minimizing off-target toxicity. This guide provides a comprehensive comparison of the cytotoxic potential of Palladium-109 (¹⁰⁹Pd) against other commonly employed beta-emitting radionuclides: Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Rhenium-188 (¹⁸⁸Re). This comparison is based on their physical characteristics, available preclinical cytotoxicity data, and the underlying molecular mechanisms of action.
Physical Characteristics of Therapeutic Beta-Emitters
The cytotoxic potential of a radionuclide is intrinsically linked to its physical decay properties. A summary of the key physical characteristics of ¹⁰⁹Pd, ¹⁷⁷Lu, ⁹⁰Y, and ¹⁸⁸Re is presented in Table 1. These properties, particularly the beta energy and tissue penetration, play a crucial role in determining the suitability of each radionuclide for treating tumors of varying sizes and locations.[1][2][3]
| Property | This compound (¹⁰⁹Pd) | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) | Rhenium-188 (¹⁸⁸Re) |
| Half-life | 13.7 hours | 6.65 days | 2.67 days | 17.0 hours |
| Max Beta Energy (MeV) | 1.12 | 0.50 | 2.28 | 2.12 |
| Mean Beta Energy (MeV) | 0.39 | 0.15 | 0.93 | 0.78 |
| Max Range in Tissue (mm) | ~5 | ~2 | ~11 | ~10 |
| Gamma Emissions (keV) | 88 (3.6%) | 113 (6.4%), 208 (11%) | None (Bremsstrahlung) | 155 (15%) |
Table 1: Physical Properties of Selected Beta-Emitters. This table summarizes the key physical decay characteristics of this compound, Lutetium-177, Yttrium-90, and Rhenium-188, which are critical for their application in radionuclide therapy.
Comparative Cytotoxicity: A Review of Preclinical Data
Direct, head-to-head comparative studies on the cytotoxicity of ¹⁰⁹Pd against other beta-emitters are limited in the currently available literature. However, individual studies provide insights into their cytotoxic potential against various cancer cell lines.
This compound (¹⁰⁹Pd): Preclinical studies have demonstrated the cytotoxic efficacy of ¹⁰⁹Pd. For instance, ¹⁰⁹Pd-labeled monoclonal antibodies have shown significant tumor accumulation and therapeutic potential in melanoma models.[4]
Lutetium-177 (¹⁷⁷Lu): ¹⁷⁷Lu is a widely used therapeutic radionuclide. Its lower beta energy makes it suitable for treating smaller tumors and micrometastases.[5][6][7] Extensive preclinical and clinical data support its cytotoxicity in various cancers, particularly in prostate cancer when targeting Prostate-Specific Membrane Antigen (PSMA).[5][6][8] Studies have shown that ¹⁷⁷Lu-based radiopharmaceuticals induce DNA damage and cell death.[8]
Yttrium-90 (⁹⁰Y): As a high-energy beta-emitter, ⁹⁰Y is effective for treating larger tumors due to its longer tissue penetration.[1] Its cytotoxicity has been demonstrated in various cancer models, including hepatocellular carcinoma and breast cancer.[9][10]
Rhenium-188 (¹⁸⁸Re): With its high-energy beta emission and short half-life, ¹⁸⁸Re is a potent cytotoxic agent.[11][12] Studies have shown its effectiveness in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including head and neck cancers and melanoma.[11][13][14]
Due to the absence of standardized comparative cytotoxicity studies, a direct ranking of these radionuclides based on IC50 values is not feasible at this time. The choice of radionuclide should be guided by the specific tumor characteristics, such as size and location, and the pharmacokinetic properties of the targeting molecule.
Experimental Protocols for Cytotoxicity Assessment
Standardized in vitro assays are crucial for evaluating and comparing the cytotoxic effects of radiopharmaceuticals. The following are detailed methodologies for two commonly used assays.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the radiolabeled compound (e.g., ¹⁰⁹Pd-antibody) and control compounds for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[15][16][17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Clonogenic Survival Assay
The clonogenic assay is considered the gold standard for measuring the reproductive integrity of cells after exposure to cytotoxic agents like ionizing radiation.[19][20][21]
Protocol:
-
Cell Seeding: Plate a known number of single cells into multi-well plates.
-
Treatment: Irradiate the cells with the beta-emitting radiopharmaceutical at various doses.
-
Incubation: Incubate the plates for a period sufficient for colony formation (typically 7-14 days), allowing surviving cells to proliferate and form colonies of at least 50 cells.[22]
-
Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain them with crystal violet.[19]
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction against the radiation dose to generate a cell survival curve.
Figure 1: General workflow for assessing radiopharmaceutical cytotoxicity.
Signaling Pathways in Beta-Emitter Induced Cytotoxicity
Beta-emitters primarily induce cell death through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[23] The primary lesion induced by the low linear energy transfer (LET) radiation from beta-particles is the single-strand break (SSB) in the DNA. While cells can repair SSBs, an accumulation of these breaks can lead to the formation of more lethal double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[24]
Several signaling pathways are activated in response to radiation-induced DNA damage:
-
p53-Dependent Pathway: The tumor suppressor protein p53 plays a critical role in mediating the cellular response to DNA damage.[25] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[23]
-
Apoptosis Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by ionizing radiation.[24][26] The intrinsic pathway is often initiated by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[24] The extrinsic pathway can be triggered by signals from the cell membrane.[26]
-
DNA Damage Response (DDR) Pathway: A complex network of proteins is involved in detecting DNA damage and signaling for repair or apoptosis. Key proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and PARP (Poly (ADP-ribose) polymerase).[26]
Figure 2: Key signaling pathways in beta-emitter-induced apoptosis.
Conclusion
This compound presents itself as a promising beta-emitter for targeted radionuclide therapy, characterized by its relatively short half-life and moderate beta energy. While direct comparative cytotoxicity data against other beta-emitters like ¹⁷⁷Lu, ⁹⁰Y, and ¹⁸⁸Re is sparse, the fundamental mechanisms of radiation-induced cell death provide a basis for a qualitative comparison. The choice of an optimal beta-emitter ultimately depends on a careful consideration of its physical properties in the context of the specific cancer type, tumor size, and the delivery vehicle. Further head-to-head preclinical studies employing standardized cytotoxicity assays are warranted to definitively delineate the comparative efficacy of these therapeutic radionuclides.
References
- 1. Therapeutic Radionuclides Decay with Particle Emission for Therapeutic Applications | Radiology Key [radiologykey.com]
- 2. Radionuclides for Targeted Therapy: Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Therapeutic Optimization of Lutetium-177 Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yttrium Oxide nanoparticles induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in the human triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling Interaction of Rhenium-188 Microspheres with Primary Hepatic Cancer Cell: A Breakthrough Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of 188-Rhenium-Labeled Antibody to Melanin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 21. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. researchgate.net [researchgate.net]
- 24. Cellular Pathways in Response to Ionizing Radiation and Their Targetability for Tumor Radiosensitization [mdpi.com]
- 25. Ionizing radiation-induced apoptosis via separate Pms2- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular mechanisms of ionizing radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of 109Pd and 188Re Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of radiopharmaceuticals based on two promising therapeutic radionuclides: Palladium-109 (¹⁰⁹Pd) and Rhenium-188 (¹⁸⁸Re). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these isotopes in the development of novel radiotherapeutics.
Introduction to ¹⁰⁹Pd and ¹⁸⁸Re in Radiotherapy
Targeted radionuclide therapy is a rapidly advancing field in oncology, offering the potential to deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. The choice of radionuclide is a critical factor in the design of a successful radiopharmaceutical, with its physical and chemical properties dictating its therapeutic efficacy and pharmacokinetic behavior.
This compound (¹⁰⁹Pd) is a β⁻-emitter with a half-life of 13.7 hours. It decays to metastable Silver-109m (¹⁰⁹ᵐAg), which in turn decays to stable Silver-109, creating an in vivo generator system. This decay cascade results in the emission of both medium-energy β⁻ particles and a cascade of conversion and Auger electrons, offering the potential for both low- and high-Linear Energy Transfer (LET) radiation therapy.[1][2] ¹⁰⁹Pd can be produced by thermal neutron irradiation of enriched ¹⁰⁸Pd.
Rhenium-188 (¹⁸⁸Re) is another high-energy β⁻-emitter with a half-life of 17.0 hours.[3] It also emits a 155 keV gamma photon, which is suitable for imaging and dosimetric calculations.[3] A significant advantage of ¹⁸⁸Re is its availability from a long-lived ¹⁸⁸W/¹⁸⁸Re generator system, allowing for on-demand, cost-effective production in a clinical setting.[3]
This guide will focus on a comparative analysis of the pharmacokinetic properties of radiopharmaceuticals derived from these two isotopes, supported by available experimental data.
Physicochemical Properties
A summary of the key physical decay characteristics of ¹⁰⁹Pd and ¹⁸⁸Re is presented in the table below.
| Property | ¹⁰⁹Pd | ¹⁸⁸Re |
| Half-life | 13.7 hours | 17.0 hours |
| Primary Emission | β⁻ | β⁻ |
| Max. β⁻ Energy | 1.12 MeV | 2.12 MeV |
| Gamma Emission | 88 keV (from ¹⁰⁹ᵐAg) | 155 keV |
| Production | Neutron irradiation of ¹⁰⁸Pd | ¹⁸⁸W/¹⁸⁸Re generator |
Pharmacokinetic Comparison: Preclinical Data
The biodistribution and clearance of a radiopharmaceutical are critical determinants of its therapeutic index. The following tables summarize available preclinical biodistribution data for various ¹⁰⁹Pd and ¹⁸⁸Re-based radiopharmaceuticals in rodent models. It is important to note that direct comparisons are challenging due to the use of different targeting moieties, animal models, and experimental conditions across studies.
Biodistribution of ¹⁰⁹Pd Radiopharmaceuticals
Comprehensive quantitative biodistribution data for a single ¹⁰⁹Pd radiopharmaceutical across multiple time points is limited in the available literature. The following data is compiled from studies on a ¹⁰⁹Pd-labeled porphyrin derivative and a ¹⁰⁹Pd-labeled monoclonal antibody.
Table 1: Biodistribution of ¹⁰⁹Pd-Porphyrin in Swiss Mice Bearing Fibrosarcoma Tumors (%ID/g) [4]
| Organ | 0.5 h | 4 h | 24 h |
| Blood | 1.8 ± 0.21 | 0.9 ± 0.15 | 0.6 ± 0.09 |
| Liver | 3.5 ± 0.42 | 2.9 ± 0.33 | 2.1 ± 0.25 |
| Kidneys | 15.2 ± 1.8 | 10.5 ± 1.2 | 3.2 ± 0.41 |
| Spleen | 0.9 ± 0.11 | 0.7 ± 0.08 | 0.4 ± 0.05 |
| Lungs | 1.2 ± 0.14 | 0.8 ± 0.1 | 0.5 ± 0.06 |
| Muscle | 0.3 ± 0.04 | 0.2 ± 0.03 | 0.1 ± 0.01 |
| Bone | 0.8 ± 0.1 | 1.1 ± 0.13 | 1.5 ± 0.18 |
| Tumor | 2.8 ± 0.57 | 2.9 ± 0.48 | 2.6 ± 0.39 |
Data are presented as mean ± standard deviation.
A separate study on a ¹⁰⁹Pd-labeled anti-melanoma monoclonal antibody in nude mice bearing human melanoma reported a significant tumor uptake of 19% injected dose/g at 24 hours post-injection.[2][5][6] The tumor-to-blood ratios were 38:1 and 61:1 at 24 and 48 hours, respectively. While localization in the liver and kidney was also high, it was appreciably lower than that in the tumor.[2][5][6]
Biodistribution of ¹⁸⁸Re Radiopharmaceuticals
More extensive biodistribution data is available for ¹⁸⁸Re-based agents, particularly for bone-seeking complexes like ¹⁸⁸Re-HEDP and liver-directed therapies such as ¹⁸⁸Re-Lipiodol.
Table 2: Biodistribution of ¹⁸⁸Re-HEDP in Wild-Type Wistar Rats (%ID/g) [7]
| Organ | 2 h | 4 h | 24 h | 48 h | 72 h |
| Blood | 1.21 ± 0.15 | 0.65 ± 0.08 | 0.12 ± 0.02 | 0.05 ± 0.01 | 0.02 ± 0.00 |
| Liver | 0.45 ± 0.06 | 0.31 ± 0.04 | 0.15 ± 0.02 | 0.11 ± 0.01 | 0.08 ± 0.01 |
| Kidneys | 3.54 ± 0.43 | 2.11 ± 0.25 | 0.54 ± 0.07 | 0.28 ± 0.03 | 0.16 ± 0.02 |
| Spleen | 0.18 ± 0.02 | 0.12 ± 0.01 | 0.06 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.00 |
| Lungs | 0.32 ± 0.04 | 0.21 ± 0.03 | 0.09 ± 0.01 | 0.06 ± 0.01 | 0.04 ± 0.01 |
| Muscle | 0.55 ± 0.07 | 0.38 ± 0.05 | 0.18 ± 0.02 | 0.12 ± 0.01 | 0.09 ± 0.01 |
| Bone (Femur) | 4.23 ± 0.51 | 4.87 ± 0.58 | 5.02 ± 0.60 | 4.95 ± 0.59 | 4.88 ± 0.58 |
Data are presented as mean ± standard deviation.
Table 3: Biodistribution of ¹⁸⁸Re-SSS/Lipiodol in Hepatoma-Bearing Rats (%ID/g) [8]
| Organ | 1 h | 24 h | 48 h |
| Blood | 0.15 ± 0.03 | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Liver (Non-tumoral) | 10.2 ± 2.5 | 8.5 ± 1.9 | 7.1 ± 1.5 |
| Kidneys | 0.21 ± 0.05 | 0.08 ± 0.02 | 0.05 ± 0.01 |
| Spleen | 0.35 ± 0.08 | 0.15 ± 0.03 | 0.11 ± 0.02 |
| Lungs | 1.5 ± 0.4 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Muscle | 0.08 ± 0.02 | 0.03 ± 0.01 | 0.02 ± 0.00 |
| Tumor | 29.5 ± 7.1 | 34.8 ± 8.2 | 29.1 ± 6.9 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained through preclinical biodistribution studies in rodent models. A general workflow for such studies is outlined below.
General Biodistribution Study Protocol in Rodents
-
Animal Models: Studies are typically conducted in healthy rodents (e.g., mice, rats) or in animals bearing tumor xenografts relevant to the therapeutic target.
-
Radiopharmaceutical Administration: The radiolabeled compound is administered intravenously (i.v.) via the tail vein. The injected volume and activity are carefully controlled and measured.
-
Time Points: Animals are euthanized at predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to assess the temporal distribution of the radiopharmaceutical.
-
Tissue Harvesting: Major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor) are collected, weighed, and their radioactivity is measured.
-
Radioactivity Measurement: The radioactivity in each tissue sample is quantified using a calibrated gamma counter.[9]
-
Data Analysis: The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for comparison across different animals and studies.
Caption: General workflow for a preclinical biodistribution study of a radiopharmaceutical.
In Vivo Imaging with SPECT/CT
For radionuclides that emit gamma rays, such as ¹⁸⁸Re, Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) can be used for non-invasive, longitudinal imaging of radiopharmaceutical distribution in living animals. This technique provides valuable information on the pharmacokinetics and tumor-targeting capabilities of the agent over time within the same animal.
Caption: Workflow for in vivo SPECT/CT imaging of radiopharmaceutical biodistribution.
Signaling Pathway: HER2-Targeted Therapy
One of the promising applications of ¹⁰⁹Pd is in the development of targeted therapies, such as the Au@¹⁰⁹Pd-trastuzumab nanoparticles for HER2-positive cancers. The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that, when overexpressed, promotes cancer cell proliferation and survival. Trastuzumab is a monoclonal antibody that specifically targets the extracellular domain of HER2, leading to the inhibition of downstream signaling pathways.
Caption: Simplified HER2 signaling pathway and the inhibitory action of trastuzumab.
Discussion and Future Perspectives
The choice between ¹⁰⁹Pd and ¹⁸⁸Re for the development of a new radiopharmaceutical will depend on several factors, including the desired therapeutic effect, the targeting strategy, and logistical considerations.
¹⁸⁸Re has the distinct advantage of being readily available from a generator, which facilitates its routine use in a clinical setting. The extensive research on ¹⁸⁸Re has led to the development of several promising radiopharmaceuticals, such as ¹⁸⁸Re-HEDP for bone metastases and ¹⁸⁸Re-Lipiodol for hepatocellular carcinoma, with well-characterized pharmacokinetic profiles. The higher beta energy of ¹⁸⁸Re may be advantageous for treating larger tumors.
¹⁰⁹Pd, with its unique in vivo generator properties, offers an intriguing therapeutic potential by delivering a combination of beta particles and Auger electrons. This could be particularly effective for eradicating micrometastases and single cancer cells. However, the current body of literature on the in vivo pharmacokinetics of ¹⁰⁹Pd-based radiopharmaceuticals is less comprehensive than that for ¹⁸⁸Re. Further preclinical studies with well-characterized ¹⁰⁹Pd-labeled compounds are needed to fully elucidate their biodistribution, clearance, and dosimetry. The development of targeted ¹⁰⁹Pd-nanoparticles, such as Au@¹⁰⁹Pd-trastuzumab, represents a promising direction for this radionuclide.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. 188Re(V)-DMSA revisited: preparation and biodistribution of a potential radiotherapeutic agent with low kidney uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 9. Gamma Counters in Nuclear Medicine: Technology, Applications, and Best Practices for Radioactivity Measurement [labx.com]
Validating Palladium-109 as a Theranostic Agent for SPECT Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nuclear medicine is rapidly evolving, with a growing emphasis on theranostic agents that combine diagnostic imaging and targeted radiotherapy within a single platform. Palladium-109 (¹⁰⁹Pd) is an emerging radionuclide with promising characteristics for such applications, particularly in conjunction with Single-Photon Emission Computed Tomography (SPECT) imaging. This guide provides a comprehensive comparison of ¹⁰⁹Pd with other established SPECT-compatible theranostic radionuclides, supported by experimental data and detailed protocols to aid researchers in its validation.
Comparative Analysis of Theranostic Radionuclides for SPECT
The selection of a radionuclide for theranostic applications is dictated by a combination of its physical decay properties, production feasibility, and chemical characteristics for chelation and bioconjugation. The following table summarizes the key quantitative data for ¹⁰⁹Pd and several alternative radionuclides.
| Property | This compound (¹⁰⁹Pd) | Lutetium-177 (¹⁷⁷Lu) | Iodine-131 (¹³¹I) | Copper-67 (⁶⁷Cu) | Rhenium-186 (¹⁸⁶Re) |
| Half-life | 13.7 hours[1] | 6.65 days[2] | 8.02 days[3] | 2.58 days[4] | 3.72 days[1] |
| Decay Mode | β⁻[1] | β⁻[2] | β⁻[3] | β⁻[4] | β⁻, EC (7.47%)[1] |
| Max. Beta Energy (MeV) | 1.116[5] | 0.497[2] | 0.606[3] | 0.562[6] | 1.077[7] |
| Mean Beta Energy (keV) | ~370 (Estimated) | 133.6[4] | 192[8] | 141[6] | 336[9] |
| Principal Gamma Energies (keV) & Abundance (%) | 88 (from ¹⁰⁹ᵐAg, 3.6%) | 113 (6.4%), 208 (11%)[2] | 364 (81.7%)[10] | 93 (16%), 185 (49%)[4] | 137 (9.47%)[1] |
| Production Method | Neutron irradiation of ¹⁰⁸Pd[11] | Neutron irradiation of ¹⁷⁶Lu or ¹⁷⁶Yb[12] | Fission product or neutron irradiation of Te | Photon or proton/deuteron irradiation of enriched Zn[6][7] | Neutron irradiation of ¹⁸⁵Re[1] |
Experimental Protocols for Validation of a ¹⁰⁹Pd-based Theranostic Agent
The validation of a novel theranostic agent involves a series of rigorous experimental procedures to establish its safety and efficacy. Below are detailed methodologies for key experiments.
Production and Purification of ¹⁰⁹Pd
This compound is typically produced by the neutron bombardment of enriched Palladium-108 (¹⁰⁸Pd).
-
Target Preparation: High-purity (>95%) enriched ¹⁰⁸Pd oxide (PdO) is pressed into a pellet.
-
Irradiation: The target is irradiated in a nuclear reactor with a thermal neutron flux of approximately 1-5 x 10¹⁴ n/cm²/s for a duration calculated to achieve the desired activity.
-
Dissolution: Post-irradiation, the target is dissolved in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).
-
Purification: The resulting solution is purified using anion exchange chromatography to separate ¹⁰⁹Pd from any isotopic impurities and the target material. The final product is typically in the form of [¹⁰⁹Pd]PdCl₂ in a dilute HCl solution.
Radiolabeling of a Targeting Moiety (e.g., Peptide)
This protocol describes the radiolabeling of a DOTA-conjugated peptide as an example.
-
Materials:
-
[¹⁰⁹Pd]PdCl₂ in 0.1 M HCl
-
DOTA-conjugated peptide (e.g., DOTA-TATE) at 1 mg/mL in water
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Metal-free water and reaction vials
-
-
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add 50 µL of 0.2 M ammonium acetate buffer.
-
Add 5-10 µg of the DOTA-conjugated peptide.
-
Add 10-100 MBq of the [¹⁰⁹Pd]PdCl₂ solution.
-
Gently vortex the mixture.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC. A common system for radio-TLC is a silica (B1680970) gel plate with a mobile phase of 0.1 M sodium citrate. The radiolabeled peptide should remain at the origin, while free ¹⁰⁹Pd moves with the solvent front. RCP should be >95%.
-
Specific Activity: Calculated by dividing the total radioactivity by the total mass of the peptide.
-
In Vitro Stability Assessment
The stability of the radiolabeled conjugate is assessed in various physiological and challenging conditions.
-
Serum Stability:
-
Incubate the ¹⁰⁹Pd-labeled peptide in human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.
-
Precipitate the serum proteins by adding an equal volume of cold ethanol (B145695) and centrifuge.
-
Analyze the supernatant for the presence of free ¹⁰⁹Pd using radio-TLC or radio-HPLC.
-
-
Challenge with Competing Chelators:
-
Incubate the ¹⁰⁹Pd-labeled peptide in a solution containing a high molar excess (e.g., 1000-fold) of a competing chelator like DTPA or EDTA.
-
Monitor the integrity of the radiolabeled compound over time at 37°C using radio-TLC or radio-HPLC.
-
In Vitro Cell Binding and Internalization Assay
This assay determines the specificity and cellular uptake of the radiolabeled agent in cancer cells overexpressing the target receptor.
-
Cell Culture: Culture a cancer cell line known to express the target receptor (e.g., AR42J cells for somatostatin (B550006) receptor 2) to near confluence in appropriate media.
-
Binding Assay:
-
Seed the cells in 24-well plates.
-
Incubate the cells with increasing concentrations of the ¹⁰⁹Pd-labeled peptide at 4°C for 1 hour to determine total binding.
-
For non-specific binding, co-incubate a parallel set of cells with a high concentration of the unlabeled peptide.
-
Wash the cells with cold PBS, lyse them, and measure the radioactivity in a gamma counter.
-
-
Internalization Assay:
-
Follow the same initial steps as the binding assay, but incubate the cells at 37°C to allow for internalization.
-
At the end of the incubation, treat the cells with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity.
-
Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized).
-
SPECT Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for acquiring SPECT images to visualize the biodistribution of the ¹⁰⁹Pd-labeled agent.
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from the target-expressing cancer cell line.
-
Injection: Administer a defined activity (e.g., 10-20 MBq) of the ¹⁰⁹Pd-labeled peptide via tail vein injection.
-
Imaging:
-
Anesthetize the mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Position the mouse on the SPECT scanner bed.
-
Acquire SPECT images using a gamma camera equipped with a low-energy, high-resolution collimator. Set the energy window to capture the 88 keV gamma photons of ¹⁰⁹ᵐAg.
-
A co-registered CT scan can be performed for anatomical reference.
-
-
Image Analysis: Reconstruct the SPECT images and analyze the regions of interest (ROIs) to quantify the uptake of the radiotracer in the tumor and major organs.
In Vivo Radionuclide Therapy Study
This study evaluates the therapeutic efficacy of the ¹⁰⁹Pd-labeled agent in a tumor-bearing mouse model.[13]
-
Study Design:
-
Establish tumors in a cohort of mice.
-
Randomize the mice into several groups: untreated control, vehicle control, unlabeled peptide control, and one or more groups receiving different doses of the ¹⁰⁹Pd-labeled peptide.[14]
-
-
Treatment: Administer the respective treatments (e.g., via tail vein injection) once the tumors reach a predetermined size.
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoints:
-
Tumor growth delay or regression.
-
Survival analysis.
-
At the end of the study, major organs can be harvested for histological analysis to assess for any radiation-induced toxicity.
-
Visualizations: Diagrams of Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Production and Decay Scheme of this compound.
Caption: Experimental Workflow for Validating a ¹⁰⁹Pd Theranostic Agent.
Caption: Targeted Action of a ¹⁰⁹Pd Theranostic Agent.
References
- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-131 - Wikipedia [en.wikipedia.org]
- 4. 67Cu Production Capabilities: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. osti.gov [osti.gov]
- 7. 67Cu [prismap.eu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. mirdsoft.org [mirdsoft.org]
- 10. radiopaedia.org [radiopaedia.org]
- 11. lnhb.fr [lnhb.fr]
- 12. What is Lutetium-177? | NRG PALLAS [nrgpallas.com]
- 13. Mathematical Model for Evaluation of Tumor Response in Targeted Radionuclide Therapy with 211At Using Implanted Mouse Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chelators for Palladium-109 in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an optimal chelator is a critical step in the design of targeted radiopharmaceuticals. This guide provides a comparative overview of different chelating agents for Palladium-109 (¹⁰⁹Pd), a promising beta-emitting radionuclide for therapeutic applications. Due to a lack of direct comparative studies, this analysis collates data from separate preclinical investigations to offer insights into the performance of various chelators.
This compound, with its therapeutic beta emissions (Eβmax = 1.12 MeV) and a convenient half-life of 13.7 hours, presents a valuable option for targeted radionuclide therapy. The stability of the complex between the chelator and ¹⁰⁹Pd is paramount to ensure the radionuclide remains attached to the targeting molecule and to minimize off-target accumulation and toxicity. This guide examines the available data on several chelators that have been evaluated with ¹⁰⁹Pd, including Diethylenetriaminepentaacetic acid (DTPA), porphyrin derivatives, a bipyridyl-bisphosphonate system, and the promising monopicolinate cyclam, TE1PA.
Quantitative Performance of this compound Chelators
The following table summarizes the key performance indicators for different chelators with this compound, based on data extracted from individual research publications. It is important to note that the experimental conditions varied between these studies.
| Chelator System | Targeting Molecule | Radiolabeling Conditions | Radiochemical Purity (RCP) | In Vitro Stability | Key Biodistribution Findings (%ID/g at 24h) |
| DTPA | Anti-melanoma Monoclonal Antibody (225.28S) | pH 5-6 | Not explicitly stated, but purified post-labeling. | Not explicitly stated. | Tumor: 19.0, Blood: 0.5, Liver: 10.0, Kidney: 6.0 (in nude mice with human melanoma xenografts)[1][2][3] |
| Porphyrin Derivative (T-CMPP) | None (inherent tumor affinity) | 80°C, 1 hour | >98% | Stable up to 24h at room temperature.[4][5] | Tumor: 2.56, Blood: 0.50, Liver: 1.25, Kidney: 0.85 (in Swiss mice with fibrosarcoma)[6] |
| Bipyridyl-bisphosphonate (Pd₂(bpy)₂ale) | Alendronate (bone targeting) | Room temperature, 1 hour, pH 7 | Not explicitly stated, but the complex was synthesized. | Stable in human serum and PBS for 24 hours at 37°C.[7][8][9][10] | Biodistribution focused on cytotoxicity against cancer cell lines; strong affinity for hydroxyapatite (B223615) demonstrated.[7][8] |
| TE1PA | None (chelator evaluation) | Not specified for radiolabeling. | Not applicable. | High thermodynamic stability and kinetic inertness suggested. | Not applicable.[11] |
Experimental Methodologies
This section provides a detailed look at the experimental protocols used in the cited studies for radiolabeling and in vivo evaluation.
Radiolabeling Protocols
-
DTPA-Antibody Conjugate : The monoclonal antibody 225.28S was first conjugated with cyclic DTPA anhydride. The resulting DTPA-antibody conjugate was then incubated with ¹⁰⁹PdCl₂ at a pH of 5-6. The final radiolabeled antibody was purified using gel filtration chromatography.[1]
-
Porphyrin Derivative : 5,10,15,20-tetrakis[4-carboxymethyleneoxyphenyl]porphyrin (T-CMPP) was incubated with ¹⁰⁹Pd in the form of ¹⁰⁹PdDMSO₂Cl₂ at 80°C for 1 hour. The radiochemical purity was assessed using instant thin-layer chromatography (ITLC).[12]
-
Bipyridyl-bisphosphonate Complex : The radioactive complex was synthesized by adding ¹⁰⁹Pd to bipyridine in an equal molar ratio in water. The pH was adjusted to 7, and the solution was left at room temperature for one hour.[9]
In Vivo Biodistribution Studies
-
¹⁰⁹Pd-DTPA-Antibody : Nude mice bearing human melanoma xenografts were injected with the radiolabeled antibody. At 24 and 48 hours post-injection, the animals were sacrificed, and the radioactivity in various organs and the tumor was measured using a gamma counter. The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1][2]
-
¹⁰⁹Pd-Porphyrin : Swiss mice with fibrosarcoma tumors were injected with the ¹⁰⁹Pd-porphyrin complex. Biodistribution was assessed at multiple time points (e.g., 30 minutes, 24 hours) post-injection. Tissues of interest were excised, weighed, and their radioactivity was counted. The uptake in each organ was calculated as %ID/g.[4][5][6]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the generalized workflows for preparing and evaluating a ¹⁰⁹Pd-labeled therapeutic agent.
Caption: Generalized workflow for the development and evaluation of a ¹⁰⁹Pd-radiopharmaceutical.
Caption: Key relationships influencing the performance of a ¹⁰⁹Pd-radiopharmaceutical.
Concluding Remarks
The available literature suggests that various chelators can be successfully used to label targeting molecules with this compound for therapeutic applications. DTPA has been demonstrated for antibody labeling, showing significant tumor uptake. Porphyrin derivatives exhibit inherent tumor-seeking properties and can be efficiently labeled with ¹⁰⁹Pd, leading to stable complexes with favorable biodistribution. The bipyridyl-bisphosphonate system offers a targeted approach for bone metastases.
Notably, recent studies suggest that commonly used macrocyclic chelators like DOTA and NOTA may not be ideal for palladium coordination, paving the way for the exploration of novel chelators such as TE1PA.[11] The development of new chelators with superior stability and kinetic inertness for this compound is a crucial area of ongoing research.
This guide highlights the need for direct, head-to-head comparative studies of different chelators for this compound under standardized conditions. Such studies would be invaluable for researchers to make informed decisions and to accelerate the clinical translation of ¹⁰⁹Pd-based radiopharmaceuticals.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. inis.iaea.org [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and preliminary biological evaluation of a novel 109Pd labeled porphyrin derivative for possible use in targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The radioactive 103Pd and 109Pd palladium bipyridyl–bisphosphonate complexes for radionuclide therapy of bone metastatic tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Platinum group metals for nuclear medicine, a luxurious dream or the future of imaging and therapy: a review [frontiersin.org]
Efficacy of 109Pd/109mAg Generator vs. Other Auger Electron Emitters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of the Palladium-109/Silver-109m (¹⁰⁹Pd/¹⁰⁹mAg) in-vivo generator against other commonly utilized Auger electron-emitting radionuclides. The information presented is supported by experimental data to aid researchers in the selection of appropriate radionuclides for targeted cancer therapy.
Introduction to Auger Electron Therapy
Auger electron emitters are radionuclides that decay through electron capture or internal conversion, resulting in a cascade of low-energy electrons with a very short range (nanometers to micrometers). This high linear energy transfer (LET) radiation can induce complex and lethal damage to cellular components, particularly DNA, when the radionuclide is localized in close proximity to the cell nucleus. This targeted approach offers the potential for high therapeutic efficacy with minimal damage to surrounding healthy tissues.
The ¹⁰⁹Pd/¹⁰⁹mAg generator system presents a unique approach to Auger electron therapy. The parent radionuclide, ¹⁰⁹Pd, is a beta-emitter with a half-life of 13.7 hours. It decays to the metastable isomer ¹⁰⁹ᵐAg, which has a very short half-life of 39.6 seconds and emits a cascade of conversion and Auger electrons. This dual-emission characteristic of beta particles from ¹⁰⁹Pd and Auger electrons from ¹⁰⁹ᵐAg offers the potential for a combined therapeutic effect, targeting both larger tumor masses and individual cancer cells.
Physical Properties of Selected Auger Electron Emitters
The selection of a radionuclide for targeted therapy depends on a variety of physical characteristics. The following table summarizes the key decay properties of the ¹⁰⁹Pd/¹⁰⁹mAg generator and other notable Auger electron emitters.
| Radionuclide | Half-life | Principal Emissions | Mean Electron Energy per Decay (keV) | Photon Emissions for Imaging (keV) | Production Method |
| ¹⁰⁹Pd/¹⁰⁹ᵐAg | 13.7 h (¹⁰⁹Pd) | β⁻, Auger e⁻, Conversion e⁻ | Not specified in literature | 88 (¹⁰⁹ᵐAg) | Neutron irradiation of ¹⁰⁸Pd |
| ¹²⁵I | 59.4 d | Auger e⁻, γ | ~21 | 27-35 | Neutron irradiation of ¹²⁴Xe |
| ¹¹¹In | 2.8 d | Auger e⁻, γ | ~7.5 | 171, 245 | Cyclotron (¹¹²Cd(p,2n)¹¹¹In) |
| ⁶⁷Ga | 3.26 d | Auger e⁻, γ | ~9 | 93, 185, 300 | Cyclotron (⁶⁸Zn(p,2n)⁶⁷Ga) |
| ¹⁰³Pd | 16.99 d | Auger e⁻ (from ¹⁰³ᵐRh), X-rays | Not specified in literature | ~20 (X-rays) | Cyclotron (¹⁰³Rh(p,n)¹⁰³Pd) |
| ²⁰¹Tl | 3.04 d | Auger e⁻, X-rays, γ | ~11.5 | 135, 167 (γ), 69-83 (X-rays) | Cyclotron (²⁰³Tl(p,3n)²⁰¹Pb → ²⁰¹Tl) |
Preclinical Efficacy: A Comparative Analysis
Direct comparative studies of the in vivo efficacy of the ¹⁰⁹Pd/¹⁰⁹mAg generator with other Auger electron emitters are limited in the published literature. However, in vitro studies provide valuable insights into its relative cytotoxic potential.
A key study investigated the cytotoxicity of ¹⁰⁹Pd-labeled palladium nanoparticles (¹⁰⁹PdNPs) in hepatocellular carcinoma (HepG2) cells and compared it to palladium nanoparticles labeled with the Auger emitter ¹²⁵I and the beta-emitter ¹³¹I. The results demonstrated that ¹⁰⁹PdNPs exhibited significantly higher cytotoxicity than both ¹²⁵I-PdNPs and ¹³¹I-PdNPs.[1] This suggests that the combined emission of beta particles and Auger/conversion electrons from the ¹⁰⁹Pd/¹⁰⁹mAg system results in a potent anti-tumor effect.[1]
| Radionuclide Formulation | Cell Line | Assay | Endpoint | Results |
| ¹⁰⁹Pd-PEG NPs | HepG2 | MTS Assay | Cell Viability | Almost complete cell death at 25 MBq/mL[1] |
| ¹²⁵I-Pd-PEG NPs | HepG2 | MTS Assay | Cell Viability | Significantly less cytotoxic than ¹⁰⁹Pd-PEG NPs[1] |
| ¹³¹I-Pd-PEG NPs | HepG2 | MTS Assay | Cell Viability | Significantly less cytotoxic than ¹⁰⁹Pd-PEG NPs[1] |
Note: The superior cytotoxicity of the ¹⁰⁹Pd/¹⁰⁹mAg generator in this nanoparticle formulation is noteworthy. However, further studies with chelated forms of ¹⁰⁹Pd are necessary to provide a broader comparison with other Auger emitters, which are typically delivered via chelator-biomolecule conjugates.
Dosimetry and Relative Biological Effectiveness (RBE)
The Relative Biological Effectiveness (RBE) of Auger electrons is known to be high, particularly when the radionuclide is localized within the cell nucleus, due to the high density of energy deposition. While a specific RBE value for ¹⁰⁹mAg has not been experimentally determined, the enhanced cytotoxicity observed in vitro suggests that the Auger electrons emitted by ¹⁰⁹mAg have a high RBE.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Clonogenic Assay
The clonogenic assay is the gold standard for determining cell reproductive death after exposure to ionizing radiation.
Objective: To determine the surviving fraction of cancer cells after treatment with radiolabeled compounds.
Methodology:
-
Cell Culture: Maintain the target cancer cell line in appropriate culture medium and conditions.
-
Cell Seeding: Harvest exponentially growing cells and seed a known number of cells into 6-well plates. The number of cells seeded should be optimized based on the expected toxicity of the treatment.
-
Treatment: After cell attachment, treat the cells with varying concentrations of the radiolabeled compound (e.g., ¹⁰⁹Pd-labeled antibody) for a defined period (e.g., 24-72 hours). Include an untreated control group.
-
Incubation: After the treatment period, remove the radioactive medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is the ratio of the PE of the treated cells to the PE of the control cells.
In Vivo Therapeutic Efficacy Study: Tumor Growth Delay
Objective: To evaluate the anti-tumor efficacy of a radiolabeled compound in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft tumor models.
-
Tumor Inoculation: Subcutaneously inoculate a known number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the radiolabeled compound (e.g., ¹⁰⁹Pd-labeled antibody) via intravenous or intraperitoneal injection. Include a vehicle control group and potentially a non-radiolabeled antibody control group.
-
Tumor Growth Delay Assessment: Continue to measure tumor volume in all groups until the tumors reach a predefined endpoint (e.g., 1000 mm³).
-
Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.
-
Toxicity Assessment: Monitor the body weight and general health of the animals throughout the study to assess treatment-related toxicity.
Mechanisms of Action and Signaling Pathways
Auger electrons induce complex DNA damage, including double-strand breaks (DSBs), which are highly cytotoxic. The cellular response to this damage involves the activation of intricate signaling pathways.
DNA Damage Response Pathway
The primary mechanism of cell killing by Auger electrons is the induction of DNA DSBs. This triggers the DNA Damage Response (DDR), a network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis (programmed cell death). A key protein in this response is Ataxia Telangiectasia Mutated (ATM), which is activated by DSBs. Activated ATM phosphorylates a range of downstream targets, including the tumor suppressor protein p53. Phosphorylation stabilizes p53, allowing it to accumulate and function as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). The apoptotic cascade is ultimately executed by caspases, such as caspase-3.
Caption: DNA damage response pathway initiated by Auger electrons.
Experimental Workflow for Efficacy Evaluation
The evaluation of a novel Auger electron emitter like the ¹⁰⁹Pd/¹⁰⁹mAg generator follows a structured preclinical workflow.
Caption: A typical preclinical workflow for evaluating Auger electron emitters.
Conclusion
The ¹⁰⁹Pd/¹⁰⁹mAg in-vivo generator is a promising candidate for targeted radionuclide therapy, offering the unique advantage of combined beta and Auger electron emissions. Preclinical in vitro data suggests a high cytotoxic potential, superior to that of the established Auger emitter ¹²⁵I in a nanoparticle formulation. However, a comprehensive evaluation of its efficacy requires further investigation, including:
-
In vivo comparative studies: Head-to-head comparisons with other Auger emitters in relevant animal models are crucial to establish its therapeutic window and relative efficacy.
-
Studies with chelated forms: Evaluating the performance of ¹⁰⁹Pd chelated to various targeting molecules will provide a more direct comparison to the current standards in Auger electron therapy.
-
Detailed dosimetry and RBE determination: Accurate dosimetric calculations and experimental determination of its RBE are essential for clinical translation.
The information provided in this guide serves as a valuable resource for researchers and drug development professionals in the field of targeted radionuclide therapy, facilitating informed decisions in the design and execution of future preclinical and clinical studies.
References
A Comparative Analysis of Palladium-109 and Samarium-153 for the Treatment of Bone Metastases
For Researchers, Scientists, and Drug Development Professionals
The management of painful bone metastases remains a significant challenge in oncology. Radionuclide therapy offers a systemic, targeted approach to palliate pain and potentially inhibit tumor progression in the bone. Samarium-153 (B1220927) (¹⁵³Sm) lexidronam (Quadramet®) is a well-established, FDA-approved radiopharmaceutical for this indication. This guide provides a comparative benchmark of ¹⁵³Sm with the lesser-known, investigational radionuclide, Palladium-109 (¹⁰⁹Pd), based on their physical properties and the extensive clinical data available for ¹⁵³Sm. It is important to note that direct comparative clinical or preclinical studies between ¹⁰⁹Pd and ¹⁵³Sm for the treatment of bone metastases are not available in the current scientific literature. Therefore, this comparison is based on the known clinical performance of ¹⁵³Sm and a theoretical evaluation of ¹⁰⁹Pd's potential based on its radioisotopic characteristics.
Physical and Radioisotopic Properties: A Head-to-Head Comparison
The therapeutic efficacy and safety profile of a radiopharmaceutical are largely dictated by its physical and radioisotopic properties. The ideal radionuclide for treating bone metastases should emit particles with sufficient energy to be cytotoxic to tumor cells while having a limited range to minimize damage to the surrounding healthy bone marrow.
| Property | This compound (¹⁰⁹Pd) | Samarium-153 (¹⁵³Sm) |
| Half-life | 13.7 hours | 46.3 hours (1.93 days)[1] |
| Beta (β⁻) Energy (Max) | 1.02 MeV | 0.81 MeV[1][2] |
| Beta (β⁻) Range in Soft Tissue (Max) | ~4 mm | 3.0 mm[1] |
| Gamma (γ) Photon Energy for Imaging | 88 keV | 103 keV[1][2] |
Mechanism of Action: Targeting the Bone Matrix
Bone-seeking radiopharmaceuticals, such as ¹⁵³Sm-EDTMP, work by localizing to areas of high bone turnover. This is typically achieved by chelating the radionuclide to a phosphonate (B1237965) moiety, like ethylenediaminetetramethylene phosphonate (EDTMP), which has a high affinity for the hydroxyapatite (B223615) in the bone matrix. In areas of metastatic bone lesions, there is increased osteoblastic activity, leading to a higher concentration of the radiopharmaceutical at the tumor site compared to healthy bone. The localized emission of beta particles then induces DNA damage and cell death in the surrounding tumor cells, leading to pain relief and potential tumor control.[3]
Samarium-153: A Clinically Validated Therapeutic
¹⁵³Sm-EDTMP has been extensively studied in clinical trials and has demonstrated significant efficacy in palliating pain from bone metastases.
Clinical Efficacy
-
Pain Relief: Clinical studies have shown that 60-80% of patients treated with ¹⁵³Sm-EDTMP experience pain relief.[3][4] Complete pain relief is observed in a smaller subset of these responders.[3] The onset of pain relief typically occurs within one to two weeks following administration and can last for two to six months.[3][5]
-
Dosage: The standard therapeutic dose of ¹⁵³Sm-EDTMP is 1.0 mCi/kg (37 MBq/kg).[4][6]
-
Tumor Response: While primarily used for palliation, some studies have reported objective tumor responses, including stable disease and, in some cases, a decrease in the size of bone lesions.[4]
Safety and Tolerability
The primary dose-limiting toxicity of ¹⁵³Sm-EDTMP is myelosuppression, specifically thrombocytopenia and neutropenia. This is a predictable and reversible side effect, with nadirs typically occurring 3-5 weeks post-injection and recovery by 8 weeks.[5]
This compound: A Theoretical Consideration
Given the absence of clinical data for ¹⁰⁹Pd in bone metastases, a direct comparison of its efficacy and safety with ¹⁵³Sm is not possible. However, we can extrapolate its potential based on its physical characteristics.
-
Shorter Half-Life: The 13.7-hour half-life of ¹⁰⁹Pd is significantly shorter than that of ¹⁵³Sm (46.3 hours). This could potentially lead to a more rapid delivery of the therapeutic radiation dose.
-
Higher Beta Energy: ¹⁰⁹Pd has a higher maximum beta energy (1.02 MeV) compared to ¹⁵³Sm (0.81 MeV), resulting in a slightly longer tissue penetration range (~4 mm vs. 3 mm). This could be advantageous for larger tumors but may also increase the radiation dose to the adjacent bone marrow.
-
Imaging Potential: Similar to ¹⁵³Sm, ¹⁰⁹Pd emits a gamma photon (88 keV) suitable for scintigraphic imaging, allowing for the assessment of its biodistribution and dosimetry.
Experimental Protocols: A Typical Phase III Clinical Trial for a Bone-Seeking Radiopharmaceutical
The following outlines a generalized experimental protocol for a Phase III clinical trial evaluating a new bone-seeking radiopharmaceutical, based on studies conducted for ¹⁵³Sm-EDTMP.
Conclusion
Samarium-153 lexidronam is a proven and effective radiopharmaceutical for the palliation of painful bone metastases. Its clinical profile is well-documented, providing a solid benchmark for the development of new therapeutic agents. This compound, with its shorter half-life and higher beta energy, presents an interesting theoretical profile. However, without preclinical and clinical data, its potential benefits and drawbacks remain speculative. Further research, including in vitro and in vivo studies, would be necessary to determine if ¹⁰⁹Pd chelated to a suitable bone-seeking agent could offer any advantages over existing therapies like ¹⁵³Sm-EDTMP. The development of novel radiopharmaceuticals will continue to be a critical area of research for improving the quality of life and outcomes for patients with advanced cancer.
References
- 1. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 2. Samarium-153-EDTMP biodistribution and dosimetry estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mypcnow.org [mypcnow.org]
- 4. Beyond Palliation: Therapeutic Applications of 153Samarium-EDTMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palliation of pain associated with metastatic bone cancer using samarium-153 lexidronam: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Showdown: A Comparative Guide to ¹⁰⁹Pd-Antibody and ¹⁰⁹Pd-Porphyrin Conjugates for Targeted Radionuclide Therapy
For researchers and drug development professionals, the choice of a targeting moiety is critical in the design of effective radiopharmaceuticals. This guide provides an objective in vivo comparison of two promising platforms for the delivery of the therapeutic radionuclide Palladium-109 (¹⁰⁹Pd): monoclonal antibodies and porphyrins. The following sections present a synthesis of available preclinical data, offering insights into their respective biodistribution profiles and tumor-targeting capabilities.
This comparison draws upon key in vivo studies investigating ¹⁰⁹Pd-labeled monoclonal antibodies and various ¹⁰⁹Pd-porphyrin derivatives in tumor-bearing mouse models. While direct head-to-head studies are limited, a cross-study analysis of the available data provides valuable benchmarks for evaluating their potential as targeted therapeutic agents.
Quantitative Biodistribution Analysis
The in vivo performance of ¹⁰⁹Pd-antibody and ¹⁰⁹Pd-porphyrin conjugates is summarized in the following tables, highlighting key parameters such as tumor uptake and tissue distribution.
Table 1: In Vivo Biodistribution of ¹⁰⁹Pd-Antibody Conjugate in a Human Melanoma Xenograft Model [1][2][3][4]
| Time Post-Injection | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Blood Ratio |
| 24 hours | 19% | High | High | 38:1 |
| 48 hours | Not Reported | Not Reported | Not Reported | 61:1 |
Data from a study using ¹⁰⁹Pd-labeled 225.28S monoclonal antibody in nude mice bearing human melanoma.[1][2][3][4] Absolute uptake in the liver and kidney was noted as high, but appreciably lower than in the tumor.[1][2][3][4]
Table 2: In Vivo Biodistribution of a Novel ¹⁰⁹Pd-Porphyrin Derivative in a Fibrosarcoma Tumor Model [5][6]
| Time Post-Injection | Tumor Uptake (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 30 minutes | 3.55 ± 0.49 | Not Reported | Not Reported | Not Reported | Not Reported |
| 24 hours | 2.56 ± 0.25 | Not Reported | Not Reported | 5.09 ± 0.18 | 284.44 ± 3.25 |
This novel water-soluble porphyrin demonstrated good tumor uptake and retention over 24 hours.[5][6]
Table 3: Biodistribution of another ¹⁰⁹Pd-Porphyrin Complex in Swiss Mice with Fibrosarcoma [7][8]
| Time Post-Injection | Tumor Uptake (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| 30 minutes | 2.8 ± 0.57 | Not Reported | Not Reported | Not Reported | Not Reported |
| 24 hours | Constant | Not Reported | Not Reported | 4.36 | 38 |
This porphyrin complex also showed good tumor uptake which remained almost constant for 24 hours and exhibited predominantly renal clearance.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols for the synthesis, radiolabeling, and in vivo evaluation of ¹⁰⁹Pd-antibody and ¹⁰⁹Pd-porphyrin conjugates.
¹⁰⁹Pd-Antibody Conjugate Protocol
1. Antibody and Animal Model:
-
Monoclonal Antibody: 225.28S, specific to a high molecular weight antigen associated with human melanoma.[1][2][3][4]
-
Animal Model: Nude mice bearing human melanoma tumors.[1][2][3][4]
2. Radiolabeling:
-
This compound, a beta-emitting radionuclide, was chelated to the monoclonal antibody.[1][2][3][4] While the specific chelation chemistry is not detailed in the primary source, a common method for attaching radiometals to antibodies involves the use of bifunctional chelating agents like DTPA (diethylenetriaminepentaacetic acid).
3. In Vivo Biodistribution Study:
-
The ¹⁰⁹Pd-labeled monoclonal antibody was injected into the tumor-bearing nude mice.[1][2][3][4]
-
At 24 and 48 hours post-injection, the animals were sacrificed, and various tissues, including the tumor, blood, liver, and kidney, were harvested.[1][2][3][4]
-
The radioactivity in each tissue was measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[1][2][3][4]
-
Tumor-to-blood ratios were calculated to assess the targeting specificity.[1][2][3][4]
¹⁰⁹Pd-Porphyrin Conjugate Protocol
1. Porphyrin Synthesis and Animal Model:
-
Porphyrin Derivative: A novel water-soluble porphyrin, 5,10,15,20-tetrakis[3,4-bis(carboxymethyleneoxy)phenyl]porphyrin, was synthesized via a multi-step reaction.[5][7][8]
-
Animal Model: Swiss mice bearing fibrosarcoma tumors.[5][6][7][8]
2. Production of ¹⁰⁹Pd:
-
This compound was produced by thermal neutron bombardment of an enriched metallic Palladium target.[5][7][8]
3. Radiolabeling:
-
The synthesized porphyrin derivative was radiolabeled with ¹⁰⁹Pd.[5][7][8]
-
The labeling parameters were optimized to achieve maximum complexation yield, resulting in a radiochemical purity of over 98%.[5][7][8]
-
The stability of the ¹⁰⁹Pd-porphyrin complex was confirmed for up to 24 hours at room temperature.[5][7][8]
4. In Vivo Biodistribution Study:
-
The ¹⁰⁹Pd-porphyrin complex was administered to the fibrosarcoma-bearing Swiss mice.[5][6][7][8]
-
Animals were studied at various time points up to 24 hours post-injection.[5][6][7][8]
-
Tissues of interest were collected, and the radioactivity was measured to calculate the %ID/g.[5][6][7][8]
-
Tumor-to-blood and tumor-to-muscle ratios were determined to evaluate the targeting efficacy and clearance from non-target tissues.[5][6]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the preparation and evaluation of both ¹⁰⁹Pd-antibody and ¹⁰⁹Pd-porphyrin conjugates.
Caption: Workflow for ¹⁰⁹Pd-antibody conjugate preparation and in vivo testing.
Caption: Workflow for ¹⁰⁹Pd-porphyrin conjugate preparation and in vivo testing.
Concluding Remarks
The presented data indicates that both ¹⁰⁹Pd-antibody and ¹⁰⁹Pd-porphyrin conjugates demonstrate significant potential for targeted tumor therapy. The ¹⁰⁹Pd-antibody conjugate exhibited remarkably high tumor uptake and impressive tumor-to-blood ratios, suggesting excellent target specificity.[1][2][3][4] On the other hand, the ¹⁰⁹Pd-porphyrin conjugates showed good tumor accumulation and retention with favorable clearance profiles, as indicated by high tumor-to-muscle ratios.[5][6]
The choice between these two platforms will likely depend on the specific therapeutic application, including the tumor type, antigen expression levels, and desired pharmacokinetic profile. The high specificity of monoclonal antibodies may be advantageous for tumors with well-defined, overexpressed antigens. Porphyrins, with their inherent tumor-avid properties, may offer a broader applicability for various cancer types. Further head-to-head comparative studies are warranted to definitively establish the superior platform for specific clinical indications.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a novel monoclonal antibody mAb109 by immuno-PET/fluorescent imaging for noninvasive lung adenocarcinoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution Mechanisms of Therapeutic Monoclonal Antibodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel small 99mTc-labeled affibody molecular probe for PD-L1 receptor imaging [frontiersin.org]
A Cross-Study Analysis of Palladium-109 Therapeutic Outcomes: A Comparative Guide
This guide provides a comprehensive analysis of the therapeutic outcomes associated with Palladium-109 (¹⁰⁹Pd), a promising beta-emitting radionuclide, in various preclinical cancer models. Through a comparative lens, this document evaluates the performance of ¹⁰⁹Pd-based radiopharmaceuticals against alternative therapeutic options for melanoma, triple-negative breast cancer, and bone metastases. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the current landscape of ¹⁰⁹Pd therapy.
Therapeutic Efficacy of this compound Radiopharmaceuticals
Preclinical studies have demonstrated the potential of ¹⁰⁹Pd in targeted radiotherapy. When chelated to monoclonal antibodies or formulated into nanoparticles, ¹⁰⁹Pd has shown significant tumor accumulation and therapeutic effects in various cancer models.
¹⁰⁹Pd-Labeled Monoclonal Antibodies for Melanoma
In a key preclinical study, the monoclonal antibody 225.28S, which targets a high molecular weight antigen associated with human melanoma, was labeled with ¹⁰⁹Pd. When injected into nude mice bearing human melanoma xenografts, the ¹⁰⁹Pd-labeled antibody demonstrated significant accumulation in the tumors.[1][2][3][4] At 24 and 48 hours post-injection, the tumor-to-blood ratios were 38:1 and 61:1, respectively, with 19% of the injected dose per gram of tumor tissue.[1][2][4] This high level of tumor localization suggests the potential for delivering a potent, targeted dose of radiation to the cancer cells while minimizing systemic exposure.[1][2][4]
¹⁰⁹Pd-Based Nanoparticles and Complexes for Other Cancers
Research has also explored the use of ¹⁰⁹Pd in nanoparticle formulations for treating aggressive cancers like triple-negative breast cancer (TNBC). These nanoparticles are designed to enhance the delivery of the radionuclide to the tumor site. Furthermore, ¹⁰⁹Pd has been incorporated into bipyridyl-bisphosphonate complexes for targeting bone metastases.[5][6] In vitro studies have shown that these ¹⁰⁹Pd complexes exhibit high cytotoxicity against human prostate (DU 145) and ovarian (SKOV-3) cancer cell lines.[5][6] The cytotoxic effect of the ¹⁰⁹Pd-labeled complex was found to be slightly less than its ¹⁰³Pd counterpart in longer incubation periods, which is attributed to the shorter half-life of ¹⁰⁹Pd.[5]
Comparative Analysis with Alternative Therapies
To contextualize the therapeutic potential of ¹⁰⁹Pd, it is essential to compare its preclinical outcomes with established and emerging treatments for the same cancer types.
Melanoma
The current standard of care for advanced melanoma often involves immunotherapy, such as the combination of nivolumab (B1139203) and ipilimumab. In the CheckMate 067 clinical trial, this combination therapy demonstrated a median overall survival of 71.9 months in patients with advanced melanoma.[7][8] While direct comparison is challenging due to the preclinical nature of the ¹⁰⁹Pd data, the high tumor uptake of ¹⁰⁹Pd-labeled antibodies suggests a promising avenue for targeted radionuclide therapy in melanoma.
Triple-Negative Breast Cancer (TNBC)
For metastatic TNBC, the antibody-drug conjugate sacituzumab govitecan is a treatment option. In the ASCENT clinical trial, sacituzumab govitecan showed a median progression-free survival of 4.8 months and a median overall survival of 11.8 months.[9] Preclinical studies with ¹⁰⁹Pd nanoparticles are still in early stages, but they offer a different therapeutic modality that could be explored for this hard-to-treat cancer. Some preclinical studies on other types of nanoparticles for TNBC have shown extended median survival in animal models.[10]
Bone Metastases
Radium-223 dichloride, an alpha-emitting radiopharmaceutical, is an approved treatment for castration-resistant prostate cancer with bone metastases. The ALSYMPCA trial demonstrated that Radium-223 improved median overall survival by 3.6 months compared to placebo.[11][12][13][14] Preclinical data on ¹⁰⁹Pd-bisphosphonate complexes show high cytotoxicity in cancer cell lines relevant to bone metastases, indicating its potential as a beta-emitting alternative.[5][6]
Another relevant comparison for bone-seeking radiopharmaceuticals is Lutetium-177 (¹⁷⁷Lu) labeled to a prostate-specific membrane antigen (PSMA) inhibitor. In the VISION trial for metastatic castration-resistant prostate cancer, ¹⁷⁷Lu-PSMA-617 plus standard of care resulted in a median overall survival of 15.3 months compared to 11.3 months with standard of care alone.[15][16][17]
Data Presentation
Table 1: Preclinical Therapeutic Outcomes of ¹⁰⁹Pd-Radiopharmaceuticals
| Cancer Type | ¹⁰⁹Pd Formulation | Animal Model | Key Outcomes | Reference |
| Melanoma | ¹⁰⁹Pd-225.28S Monoclonal Antibody | Nude mice with human melanoma xenografts | 19% injected dose/g in tumor; Tumor-to-blood ratios of 38:1 (24h) and 61:1 (48h) | [1][2][4] |
| Bone Metastases (Prostate, Ovarian Cancer Cell Lines) | ¹⁰⁹Pd-bipyridyl-bisphosphonate complex | In vitro | High cytotoxicity against DU 145 and SKOV-3 cell lines | [5][6] |
Table 2: Clinical Outcomes of Alternative Therapies
| Cancer Type | Therapeutic Agent | Clinical Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| Advanced Melanoma | Nivolumab + Ipilimumab | CheckMate 067 | 71.9 months | Not Reported | [7][8] |
| Metastatic Triple-Negative Breast Cancer | Sacituzumab Govitecan | ASCENT | 11.8 months | 4.8 months | [9] |
| Castration-Resistant Prostate Cancer with Bone Metastases | Radium-223 | ALSYMPCA | 14.9 months | Not Applicable | [11][12][13][14] |
| Metastatic Castration-Resistant Prostate Cancer | ¹⁷⁷Lu-PSMA-617 | VISION | 15.3 months | 8.7 months | [15][16][17] |
Experimental Protocols
Radiolabeling of Monoclonal Antibodies with ¹⁰⁹Pd
A common method for labeling antibodies with metallic radionuclides involves the use of a bifunctional chelating agent, such as diethylenetriaminepentaacetic acid (DTPA).
Protocol for DTPA Conjugation and ¹⁰⁹Pd Labeling:
-
Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., 225.28S) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.2).
-
Chelator Conjugation: Add a molar excess of cyclic DTPA anhydride (B1165640) to the antibody solution. The ratio of DTPA to antibody needs to be optimized to ensure sufficient chelation without compromising antibody integrity.
-
Incubation: Gently mix the solution and incubate at room temperature for a specified time (e.g., 1 hour).
-
Purification: Remove unconjugated DTPA from the antibody-DTPA conjugate using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with a metal-free buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 6.0).
-
¹⁰⁹Pd Labeling: Add a solution of ¹⁰⁹PdCl₂ to the purified antibody-DTPA conjugate. The pH of the reaction mixture should be adjusted to the optimal range for the specific chelator (e.g., pH 4 for DTPA).[18]
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Quality Control: Determine the radiolabeling efficiency and purity using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
General Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DU 145, SKOV-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ¹⁰⁹Pd compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of the ¹⁰⁹Pd compound.
In Vivo Biodistribution Study
Biodistribution studies are crucial for determining the localization and clearance of radiopharmaceuticals.
General Protocol for Murine Model:
-
Animal Model: Use an appropriate animal model, such as nude mice bearing human tumor xenografts (e.g., melanoma).
-
Radiopharmaceutical Administration: Inject the ¹⁰⁹Pd-labeled compound (e.g., ¹⁰⁹Pd-225.28S antibody) into the animals, typically via the tail vein.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the assessment of tumor uptake and clearance from other tissues.
-
Imaging (Optional): Perform SPECT (Single Photon Emission Computed Tomography) imaging at different time points to visualize the distribution of the radiopharmaceutical in vivo.[19][20]
Signaling Pathways and Experimental Workflows
The therapeutic effect of beta-emitting radionuclides like ¹⁰⁹Pd is primarily mediated through the induction of DNA damage in cancer cells.
DNA Damage Response Pathway
Beta particles emitted from ¹⁰⁹Pd have a longer range in tissue compared to alpha particles, leading to more isolated DNA lesions.[21] This damage, particularly DNA double-strand breaks (DSBs), activates the DNA Damage Response (DDR) pathway.[22][23][24] Key proteins like ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[23][24] If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis (programmed cell death).[22] The induction of apoptosis by palladium complexes has been demonstrated in various cancer cell lines.[25][26][27][28]
Caption: DNA Damage Response Pathway Induced by this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a ¹⁰⁹Pd-based radiopharmaceutical follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for ¹⁰⁹Pd-Radiopharmaceuticals.
Conclusion
This compound shows considerable promise as a therapeutic radionuclide, particularly when coupled with targeting moieties like monoclonal antibodies. Preclinical data highlight its ability to localize in tumors and exert cytotoxic effects. However, to fully ascertain its clinical potential, further studies are required to generate more extensive quantitative efficacy data, including tumor growth inhibition and survival benefit in various animal models. Direct comparative studies with established therapies in these models would also be highly valuable. The development of more specific and stable chelation and conjugation methods will be crucial for advancing ¹⁰⁹Pd-based radiopharmaceuticals towards clinical translation. This guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and providing a framework for future investigations into the therapeutic applications of this compound.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Potential of this compound-labeled antimelanoma monoclonal antibody for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium based nanoparticles for the treatment of advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Efficacy of PD-L1 Targeted Alpha-Particle Therapy in a Human Melanoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Final, 10-Year Outcomes with Nivolumab plus Ipilimumab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. chem.site.nthu.edu.tw [chem.site.nthu.edu.tw]
- 11. ALSYMPCA Trial: Updated Analysis of Survival With Radium-223 Treatment in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 12. Radium-223 in patients with metastatic castration-resistant prostate cancer: Efficacy and safety in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radium-223 for Advanced Prostate Cancer - NCI [cancer.gov]
- 14. urologytimes.com [urologytimes.com]
- 15. urotoday.com [urotoday.com]
- 16. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. novartis.com [novartis.com]
- 18. Optimum conditions for labeling of DTPA-coupled antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improving the Therapeutic Ratio of Radiotherapy by Targeting the DNA Damage Response | Radiology Key [radiologykey.com]
- 25. iv.iiarjournals.org [iv.iiarjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. Apoptosis-inducing effect of a palladium(II) saccharinate complex of terpyridine on human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Assault: Assessing the Therapeutic Advantage of 109Pd/109mAg Simultaneous Emissions
A new frontier in radionuclide therapy is emerging with the advent of dual-action isotopes. Among these, the in vivo generator 109Palladium/109mSilver (109Pd/109mAg) is demonstrating significant therapeutic promise. This guide provides a comprehensive comparison of this innovative radionuclide system against conventional therapeutic isotopes, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
The unique therapeutic advantage of the 109Pd/109mAg system lies in its simultaneous emission of both medium-energy beta particles and a cascade of low-energy conversion and Auger electrons.[1][2] This dual-mode radiation delivery offers the potential to effectively treat a wider range of tumor sizes and cellular depths, from larger, well-vascularized tumors to micrometastases and even individual cancer cells.[1][3]
Unpacking the Dual-Emission Mechanism
The therapeutic efficacy of 109Pd/109mAg originates from its decay process. The parent radionuclide, 109Pd, has a half-life of 13.7 hours and decays to its metastable daughter, 109mAg, through the emission of beta particles (β-) with a maximum energy of 1.12 MeV.[1][4] These beta particles have a tissue penetration range of a few millimeters, making them effective for treating larger tumor masses through a "crossfire" effect, where cells not directly targeted by the radiopharmaceutical are still irradiated.[1]
The daughter radionuclide, 109mAg, has a very short half-life of 39.6 seconds and decays to stable 109Ag.[4] This rapid decay results in the emission of a cascade of conversion and Auger electrons, which are characterized by high linear energy transfer (LET) and a very short range (nanometers to micrometers).[1] This high-LET radiation is highly effective at causing complex, difficult-to-repair DNA double-strand breaks, leading to potent cytotoxicity, especially when localized within or near the cell nucleus.[1][5]
Recent advancements have utilized a novel delivery system of Au@109Pd core-shell nanoparticles. A significant advantage of this platform is the complete retention of the 109mAg daughter on the nanoparticle surface following the decay of 109Pd.[2][6] This is a crucial improvement over traditional chelator-based systems where the daughter radionuclide can diffuse away from the target site, potentially causing off-target toxicity.[2][5]
Comparative Performance: In Vitro Cytotoxicity
Experimental data has demonstrated the superior cytotoxic effect of the 109Pd/109mAg system compared to radionuclides that emit only beta particles or only Auger electrons. In a study utilizing HER2-positive SKOV-3 cancer cells, Au@109Pd nanoparticles conjugated with trastuzumab showed significantly greater cell killing than nanoparticles labeled with either the pure beta emitter 198Au or the pure Auger electron emitter 125I.[1]
| Radionuclide | Radiation Type | Cell Line | Incubation Time (h) | Radioactivity (MBq/mL) | Metabolic Viability (%) |
| Au@109Pd-trastuzumab | β-, Auger/Conversion e- | SKOV-3 (HER2+) | 72 | 20 | ~20% |
| Au@198Au-trastuzumab | β- | SKOV-3 (HER2+) | 72 | 20 | ~60% |
| Au@125I-trastuzumab | Auger/Conversion e- | SKOV-3 (HER2+) | 72 | 20 | ~75% |
Table 1: Comparative in vitro cytotoxicity of different radiolabeled nanoparticles on SKOV-3 cancer cells. Data extracted from cytotoxicity plots in Gharibkandi et al. (2023).[1]
Experimental Protocols
Synthesis of Au@109Pd Core-Shell Nanoparticles
The synthesis of Au@109Pd core-shell nanoparticles involves a multi-step process. First, 15 nm gold nanoparticles (AuNPs) are synthesized. Subsequently, a monolayer of 109Pd is deposited onto the surface of the AuNPs. This is achieved through the chemical reduction of Na2[109PdCl4] in the presence of the AuNPs, leading to the formation of the core-shell structure. This method ensures a high yield of over 95% for the deposition of 109Pd onto the gold core.[2]
Bioconjugation with Trastuzumab
To target HER2-positive cancer cells, the Au@109Pd nanoparticles are conjugated to the monoclonal antibody trastuzumab. This is achieved by first modifying the trastuzumab molecules with a linker, such as OPSS-PEG-NHS, and then reacting the modified antibody with the nanoparticles. The resulting radiobioconjugate typically contains an average of 9.5 trastuzumab molecules per nanoparticle.[2][7]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the radiolabeled nanoparticles are assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated with varying concentrations of the radiolabeled nanoparticles for different time periods (e.g., 24, 48, and 72 hours). The MTT reagent is then added to each well, which is converted by metabolically active cells into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is measured, which is proportional to the number of viable cells.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the 109Pd/109mAg decay and therapeutic concept, the experimental workflow, and the induced DNA damage signaling pathway.
Caption: 109Pd/109mAg decay scheme and therapeutic concept.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Radiation-induced DNA damage signaling pathway.
Conclusion
The simultaneous emission of beta particles and Auger/conversion electrons from the 109Pd/109mAg in vivo generator system presents a compelling therapeutic advantage over single-emission radionuclides. Supported by robust in vitro data, this dual-radiation approach delivered via a stable nanoparticle platform demonstrates enhanced cytotoxicity against cancer cells. This innovative strategy holds significant potential for improving the efficacy of targeted radionuclide therapy, particularly for challenging cancers that exhibit heterogeneity in tumor size and cellularity. Further in vivo studies are warranted to fully elucidate the therapeutic window and biodistribution of this promising radiopharmaceutical.
References
- 1. Trastuzumab uptake and its relation to efficacy in an animal model of HER2-positive breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gachpatna.org.in [gachpatna.org.in]
- 4. d-nb.info [d-nb.info]
- 5. 109Pd/109mAg in-vivo generator in the form of nanoparticles for combined β- - Auger electron therapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Au@109Pd Core-Shell Nanoparticles Conjugated to Panitumumab for the Combined β--Auger Electron Therapy of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 52Mn Labeled Trastuzumab for Extended Time Point PET Imaging of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity Showdown: ¹⁰⁹Pd-Labeled Conjugates Outperform ¹²⁵I and ¹⁹⁸Au in Preclinical Studies
A comprehensive analysis of experimental data reveals the superior cytotoxic potential of ¹⁰⁹Pd-labeled bioconjugates when compared to their ¹²⁵I and ¹⁹⁸Au counterparts for targeted radionuclide therapy. The unique decay properties of Palladium-109 (¹⁰⁹Pd), which acts as an in vivo generator of both beta particles and Auger electrons, contribute to this enhanced cancer-killing efficacy.
Recent preclinical research directly comparing the cytotoxic effects of trastuzumab-conjugated nanoparticles labeled with ¹⁰⁹Pd, Iodine-125 (¹²⁵I), and Gold-198 (¹⁹⁸Au) has demonstrated a significant advantage for the palladium-based radiopharmaceutical. Studies conducted on HER2-positive (SKOV-3) and triple-negative (MDA-MB-231) breast cancer cell lines indicate that the ¹⁰⁹Pd/¹⁰⁹ᵐAg in vivo generator induces a more substantial reduction in cancer cell viability than conjugates labeled with the pure Auger emitter ¹²⁵I or the beta emitter ¹⁹⁸Au.[1][2][3]
The enhanced cytotoxicity of the ¹⁰⁹Pd conjugate is attributed to the combined effect of medium-energy beta particles and a cascade of conversion and Auger electrons emitted from its daughter radionuclide, Silver-109m (¹⁰⁹ᵐAg).[1][4] This dual-radiation modality allows for the targeting of both larger tumor masses through the crossfire effect of beta particles and the induction of highly localized, potent damage to cellular components, such as the nuclear membrane, via the short-range Auger electrons.[1][5]
Comparative Cytotoxicity Data
The following table summarizes the quantitative data from a comparative in vitro study on the SKOV-3 human ovarian cancer cell line, which overexpresses the HER2 receptor. The data represents the metabolic activity of the cells 48 hours after exposure to the different radiolabeled trastuzumab conjugates. A lower percentage of metabolic activity indicates higher cytotoxicity.
| Radiobioconjugate | Radionuclide Half-life | Decay Mode | Radiation Emitted | % of Metabolic Activity in MTS Test (48h) |
| Au@¹⁰⁹Pd-PEG-trastuzumab | 13.7 hours | β⁻ / IT | β⁻, Auger/Conversion Electrons, Gamma | 25% |
| Au@Pd-¹²⁵I-trastuzumab | 59.49 days | EC | Auger Electrons, Low-energy Gamma | 60% |
| ¹⁹⁸AuNPs-trastuzumab | 2.7 days | β⁻ | β⁻, Gamma | 45% |
Data sourced from Żelechowska-Matysiak, K., et al. (2023).[1]
Experimental Protocols
The comparative cytotoxicity data was obtained through a series of well-defined experimental procedures, as outlined below.
Cell Culture and Seeding
-
Cell Lines: The studies utilized the SKOV-3 (HER2-positive human ovarian cancer) and MDA-MB-231 (triple-negative human breast cancer) cell lines.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ atmosphere.
-
Seeding: For cytotoxicity assays, cells were seeded into 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere for 24 hours prior to treatment.[1]
Synthesis of Radiolabeled Conjugates
-
¹⁰⁹Pd Conjugate: Gold nanoparticles (AuNPs) were coated with a monolayer of ¹⁰⁹Pd to form Au@¹⁰⁹Pd core-shell nanoparticles. These were then functionalized with polyethylene (B3416737) glycol (PEG) and conjugated to the monoclonal antibody trastuzumab.[1][2][4]
-
¹²⁵I Conjugate: The Au@Pd nanoparticles were labeled with ¹²⁵I through chemisorption of the radioiodine onto the nanoparticle structure, followed by conjugation to trastuzumab.[1]
-
¹⁹⁸Au Conjugate: Radioactive gold nanoparticles (¹⁹⁸AuNPs) were synthesized and subsequently conjugated to trastuzumab.[1]
Cytotoxicity Assay (MTS Assay)
The cytotoxic effects of the radiolabeled conjugates were quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Treatment: After cell adherence, the culture medium was replaced with fresh medium containing various radioactivity concentrations of the Au@¹⁰⁹Pd-trastuzumab, Au@Pd-¹²⁵I-trastuzumab, or ¹⁹⁸AuNPs-trastuzumab conjugates.
-
Incubation: The cells were incubated with the radioactive conjugates for specified time points (e.g., 24, 48, and 72 hours).[1]
-
MTS Reagent Addition: Following incubation, the MTS reagent was added to each well.
-
Incubation with Reagent: The plates were incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells.
Visualizing the Experimental Workflow & Proposed Mechanism
The following diagrams illustrate the general workflow of the comparative cytotoxicity experiments and the proposed mechanism of action for the highly cytotoxic ¹⁰⁹Pd-labeled conjugate.
Caption: Experimental workflow for the comparison of cytotoxicity.
Caption: Proposed mechanism of ¹⁰⁹Pd-conjugate induced cytotoxicity.
Discussion on Mechanisms of Cell Death
While the exact signaling pathways for each radiolabeled conjugate were not comparatively elucidated in the primary studies, the nature of the emitted radiation provides insight into their mechanisms of action.
-
¹⁹⁸Au (Beta Emitter): As a beta emitter, ¹⁹⁸Au induces cell death primarily through DNA damage caused by high-energy electrons. The longer path length of beta particles can also damage neighboring cells in a phenomenon known as the "crossfire effect," which is advantageous in treating heterogeneous tumors.[6]
-
¹²⁵I (Auger Electron Emitter): ¹²⁵I decays by electron capture, releasing a cascade of low-energy Auger electrons. These electrons have a very short range (nanometers), making them highly effective at causing complex, difficult-to-repair DNA double-strand breaks when the radionuclide is localized within the cell nucleus.[5] However, if the conjugate does not efficiently translocate to the nucleus, its cytotoxicity is significantly reduced.[1][7] Some research also suggests that ¹²⁵I radiation can induce a form of programmed cell death known as paraptosis through the PI3K/AKT signaling pathway.[8][9]
-
¹⁰⁹Pd (Beta and Auger/Conversion Electron Emitter): The Au@¹⁰⁹Pd conjugate combines the benefits of both beta and Auger emissions. The beta particles provide a broader therapeutic reach, while the Auger electrons from the ¹⁰⁹ᵐAg daughter product deliver a highly potent, localized dose of radiation. The observed perinuclear accumulation of the Au@¹⁰⁹Pd-PEG-trastuzumab nanoparticles suggests that the Auger electrons may cause significant damage to the nuclear membrane, a critical organelle for cell survival, leading to enhanced cytotoxicity even without direct nuclear entry.[1][2][4]
References
- 1. Au@109Pd core–shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β− auger electron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Au@109Pd core-shell nanoparticle conjugated to trastuzumab for the therapy of HER2+ cancers: studies on the applicability of 109Pd/109mAg in vivo generator in combined β- auger electron therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiobioconjugate of Kadcyla with Radioactive Gold Nanoparticles for Targeted Therapy of HER2-Overexpressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 125I Seeds Radiation Induces Paraptosis-Like Cell Death via PI3K/AKT Signaling Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 125I Seeds Radiation Induces Paraptosis-Like Cell Death via PI3K/AKT Signaling Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Palladium-109
For researchers, scientists, and drug development professionals, the responsible handling and disposal of radioactive materials is a cornerstone of laboratory safety. Palladium-109 (Pd-109), a beta-emitting radioisotope, requires specific protocols to ensure the safety of personnel and the environment. Due to its short half-life, the primary and most effective disposal method for this compound is Decay-in-Storage (DIS) . This procedure allows the radioactivity of the material to naturally decrease to background levels before being disposed of as non-radioactive waste.
This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound in a laboratory setting.
Key Properties of this compound
Understanding the decay characteristics of this compound is fundamental to its safe management. The following table summarizes its key quantitative data.
| Property | Value | Unit |
| Half-life | 13.70 | hours |
| Decay Mode | Beta (β-) emission | - |
| Daughter Isotope | Silver-109m (Ag-109m) | - |
| Minimum Decay Period (10 half-lives) | 137 | hours |
| (approx. 5.7) | (days) |
Decay-in-Storage (DIS) Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. Adherence to these steps is critical for regulatory compliance and laboratory safety.
Step 1: Waste Segregation
Proper segregation is the first and one of the most critical steps in radioactive waste management.
-
Isolate by Isotope: All waste contaminated with this compound must be collected separately from other radioactive and non-radioactive waste streams.[1][2] One container should be designated for only one isotope.[2]
-
Separate by Form: Segregate waste into solid and liquid forms in their respective, clearly labeled containers.
-
Solid Waste: Includes items such as gloves, bench paper, pipette tips, and other contaminated lab supplies. Sharps like needles and razor blades must be placed in a puncture-proof container before being added to the dry waste box.[3]
-
Liquid Waste: Includes aqueous and organic solutions. These should not be mixed and should be stored in designated, leak-proof carboys.[3]
-
-
No Mixing Half-Lives: Do not mix this compound waste with isotopes that have longer half-lives. Doing so would necessitate storing the commingled waste for a much longer duration, based on the longest-lived isotope present.[1][3][4]
Step 2: Proper Labeling and Storage
Accurate labeling and secure storage are essential for tracking and safety.
-
Labeling: Each waste container must be clearly labeled with:
-
The radioactive material symbol.
-
The isotope name: "this compound" or "Pd-109".
-
The date the waste was first added.
-
The name of the principal investigator or laboratory.
-
-
Storage Location: Store the waste in a designated, shielded, and secure area.[5] The storage location should be away from high-traffic areas to minimize personnel exposure. Dose rates in adjacent unrestricted areas should not exceed established safety limits.[5]
Step 3: Decay in Storage
The core of the DIS procedure is allowing the material to decay for a sufficient period.
-
Duration: this compound waste must be stored for a minimum of 10 half-lives.[1][6] For Pd-109, with a half-life of approximately 13.7 hours, this equates to 137 hours or about 5.7 days. It is best practice to store it for a slightly longer period to ensure complete decay.
-
Record Keeping: Maintain a detailed log for each container, documenting its contents, initial activity (if known), and the date it was sealed for decay.[1][5]
Step 4: Post-Decay Survey
Before the waste can be disposed of as regular trash, its radioactivity must be verified to be at background levels.
-
Instrumentation: Use a calibrated, low-range Geiger-Müller survey meter or other appropriate radiation detection instrument.[6][7]
-
Procedure:
-
Record Survey Results: Document the survey findings in your log, including the date, the instrument used, the background reading, the container reading, and the name of the individual who performed the survey.[6][7] These records must be kept for inspection.[1]
Step 5: Final Disposal
Once confirmed to be at background levels, the waste can be disposed of.
-
Deface Labels: Completely remove or obliterate all radioactive material labels and symbols from the container and any inner bags or items.[1][6] This is a critical step to prevent the waste from being mistaken as radioactive.
-
Dispose as Normal Waste: Dispose of the waste in the appropriate non-radioactive waste stream (e.g., regular trash, biomedical waste, chemical waste), following your institution's guidelines.[6]
Experimental Workflows and Logical Relationships
The logical flow of the Decay-in-Storage procedure for this compound can be visualized as a clear, sequential process. The following diagram illustrates the workflow from initial waste generation to final disposal.
Caption: Workflow for this compound Decay-in-Storage Disposal.
By implementing this comprehensive disposal plan, laboratories can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby building a foundation of trust in their safety and chemical handling practices.
References
- 1. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 2. Radiation Waste Management – USC Environmental Health & Safety [ehs.usc.edu]
- 3. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. scp.nrc.gov [scp.nrc.gov]
- 7. nrc.gov [nrc.gov]
Essential Safety and Handling Protocols for Palladium-109
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of Palladium-109 (¹⁰⁹Pd) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
I. Understanding the Hazard: Radiological Properties of this compound
This compound is a beta-emitting radionuclide. Understanding its decay characteristics is fundamental to implementing appropriate safety measures. The primary hazards associated with ¹⁰⁹Pd are external exposure to beta radiation and potential internal contamination.
| Property | Value | Citation(s) |
| Half-life | 13.7 hours | [1][2] |
| Primary Emission | Beta (β⁻) particles | [2] |
| Maximum Beta Energy | 1.12 MeV | [2] |
| Primary Decay Product | Silver-109m (¹⁰⁹ᵐAg) | [2] |
| Secondary Emissions | Gamma (γ) rays from ¹⁰⁹ᵐAg decay (88 keV) | [2] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to protect against beta radiation and prevent contamination.
Core PPE Requirements:
-
Body Protection: A full-length lab coat is required. For higher activity work, disposable, fluid-resistant coveralls are recommended.
-
Hand Protection: Double gloving with nitrile gloves is mandatory. Change the outer pair frequently, especially if contamination is suspected.
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, a full-face shield is necessary.
-
Extremity Dosimetry: A ring dosimeter, worn on the dominant hand with the sensitive element facing the palm, is essential to monitor hand exposure.
-
Whole-Body Dosimeter: A whole-body dosimeter must be worn by all personnel handling ¹⁰⁹Pd.
III. Operational Plan: Safe Handling and Shielding
A. Designated Work Area:
-
All work with ¹⁰⁹Pd must be conducted in a designated and clearly labeled radioactive materials area.
-
Cover work surfaces with absorbent, plastic-backed paper to contain spills.
B. Shielding:
-
The primary shielding for the high-energy beta particles from ¹⁰⁹Pd is low-density material such as acrylic (Plexiglas) or other plastics. A thickness of at least 1 cm is recommended to effectively block the beta radiation.[3][4]
-
Bremsstrahlung Warning: Avoid using lead as the primary shielding material for high-energy beta emitters like ¹⁰⁹Pd. The interaction of beta particles with high-density materials produces secondary X-rays known as Bremsstrahlung radiation.[3][5] If additional shielding is required, an outer layer of lead foil can be used outside the primary plastic shield to attenuate these secondary X-rays.[5]
C. General Handling Procedures:
-
Preparation: Before starting any procedure, perform a "cold run" with non-radioactive materials to refine the workflow and identify potential issues.
-
Minimize Exposure: Adhere to the principles of ALARA (As Low As Reasonably Achievable):
-
Time: Minimize the time spent in proximity to the radioactive source.
-
Distance: Maximize the distance from the source using tongs or other remote handling tools.
-
Shielding: Always use appropriate shielding.
-
-
Contamination Control:
-
Use dedicated equipment for radioactive work.
-
Do not eat, drink, smoke, or apply cosmetics in the designated radioactive work area.
-
Frequently monitor gloves, clothing, and the work area for contamination using a Geiger-Müller (GM) survey meter.
-
Clean up spills immediately. Notify the Radiation Safety Officer (RSO) of any significant spills.
-
IV. Experimental Protocol: General Radiolabeling Workflow
This protocol outlines a general workflow for a radiolabeling experiment, which should be adapted for specific applications.
-
Pre-Experiment Setup:
-
Prepare all non-radioactive reagents and equipment.
-
Set up the acrylic shielding in the designated work area.
-
Don all required PPE.
-
-
Radiolabeling Reaction:
-
In a shielded vial (e.g., behind an acrylic shield), combine the precursor compound with the appropriate buffer and reagents.
-
Carefully add the required activity of ¹⁰⁹Pd to the reaction vial using remote handling tools.
-
Incubate the reaction mixture under the specified conditions (e.g., temperature, time).
-
-
Purification:
-
Quench the reaction as required by the specific protocol.
-
Purify the radiolabeled product using a shielded chromatography system (e.g., HPLC, column chromatography). Collect fractions in shielded containers.
-
-
Quality Control:
-
Analyze an aliquot of the purified product to determine radiochemical purity and specific activity.
-
-
Post-Experiment:
-
Secure all radioactive materials in shielded containers.
-
Thoroughly decontaminate the work area.
-
Survey the work area, equipment, and yourself for contamination.
-
Dispose of radioactive waste according to the plan outlined below.
-
V. Disposal Plan: Managing Radioactive Waste
Proper segregation and disposal of radioactive waste are critical.
-
Waste Segregation:
-
Solid Waste: Collect dry solid waste (e.g., gloves, absorbent paper, pipette tips) in a designated, shielded container lined with a yellow radioactive waste bag.
-
Liquid Waste: Collect liquid waste in a clearly labeled, sealed, and shatter-resistant container. Do not dispose of liquid radioactive waste down the drain.
-
Sharps Waste: Collect all sharps (e.g., needles, syringes) in a designated radioactive sharps container.
-
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (¹⁰⁹Pd), the activity level, and the date.
-
Storage and Disposal:
-
Store radioactive waste in a shielded, secure location away from high-traffic areas.
-
Contact your institution's Radiation Safety Officer (RSO) for waste pickup and disposal procedures. Do not mix radioactive waste with general or biohazardous waste.
-
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Sequential process for donning and doffing Personal Protective Equipment (PPE).
Caption: Logical workflow for handling this compound from preparation to disposal.
References
- 1. Isotopes_of_palladium [chemeurope.com]
- 2. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Section 9 - Radiation Protection Principles | UMSL [umsl.edu]
- 5. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
